2-Amino-2-phenylacetonitrile hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-amino-2-phenylacetonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.ClH/c9-6-8(10)7-4-2-1-3-5-7;/h1-5,8H,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGSYCVCLXAFDNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C#N)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20968411 | |
| Record name | Amino(phenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53641-60-4, 53941-45-0 | |
| Record name | Benzeneacetonitrile, α-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53641-60-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Amino(phenyl)acetonitrile--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20968411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (α-cyanobenzyl)ammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.328 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-amino-2-phenylacetonitrile hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-2-phenylacetonitrile Hydrochloride
This guide provides a comprehensive technical overview of 2-Amino-2-phenylacetonitrile hydrochloride, a pivotal intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's core chemical properties, synthesis, reactivity, and applications, grounding all claims in established scientific literature.
Core Physicochemical & Spectroscopic Profile
This compound, often encountered as its (S)-enantiomer in asymmetric synthesis, is a white to off-white crystalline powder.[1] Its hydrochloride salt form enhances stability and solubility in polar solvents, which is advantageous for both laboratory and industrial applications.[2] The fundamental properties of this compound are crucial for its handling, reaction setup, and analytical characterization.
Physicochemical Properties
A summary of the key physical and chemical properties is presented below. These values are essential for experimental design, including solvent selection, reaction temperature, and molar calculations.
| Property | Value | Source(s) |
| IUPAC Name | (2S)-2-amino-2-phenylacetonitrile;hydrochloride | PubChem[3] |
| CAS Number | 53641-60-4 ((S)-enantiomer HCl) | PubChem[3] |
| Molecular Formula | C₈H₉ClN₂ | PubChem[3] |
| Molecular Weight | 168.62 g/mol | PubChem[3] |
| Appearance | White to off-white crystalline powder | Smolecule[1] |
| Melting Point | ~164-165 °C (with decomposition) | Smolecule[1] |
| Solubility | Soluble in water and other polar solvents | Smolecule[1] |
Spectroscopic Signature
Accurate characterization is paramount for verifying the identity and purity of this compound. While specific spectra are instrument-dependent, the expected signatures are as follows:
-
¹H NMR: The proton nuclear magnetic resonance spectrum will show characteristic peaks for the aromatic protons of the phenyl group, a singlet for the methine proton (CH), and a broad signal for the amine protons (NH₂), which can exchange with D₂O.
-
¹³C NMR: The carbon spectrum will display signals for the nitrile carbon (C≡N), the carbons of the phenyl ring, and the alpha-carbon bonded to both the amino and nitrile groups.
-
IR Spectroscopy: The infrared spectrum is distinguished by a sharp, medium-intensity peak for the nitrile (C≡N) stretch around 2240 cm⁻¹ and broad absorptions in the 3000-3400 cm⁻¹ region corresponding to the N-H stretches of the primary amine salt.
-
Mass Spectrometry (MS): Mass spectral analysis will show the molecular ion peak for the free base (C₈H₈N₂) at m/z ≈ 132.16.[4][]
Synthesis and Mechanistic Insights: The Strecker Reaction
The most prevalent and historically significant method for synthesizing α-aminonitriles is the Strecker synthesis, first reported in 1850.[1] This one-pot reaction elegantly combines an aldehyde, ammonia, and a cyanide source to form the desired product. The synthesis of this compound typically involves the condensation of benzaldehyde with an ammonia source and a cyanide source, followed by treatment with hydrochloric acid.[2][6]
Mechanistic Pathway
The causality behind the Strecker synthesis involves a sequence of nucleophilic additions. Understanding this mechanism is key to optimizing reaction conditions, such as pH and temperature, to maximize yield and purity.[2]
Caption: Mechanism of the Strecker Synthesis.
Expert Insight: The initial step is the formation of an imine from benzaldehyde and ammonia, which is then protonated to form a reactive iminium ion. The rate-determining step is typically the nucleophilic attack of the cyanide ion on the iminium electrophile. The reaction is often performed under mildly acidic conditions to facilitate both imine formation and subsequent cyanide attack. The final step involves protonation with HCl to yield the stable, isolatable hydrochloride salt.[6]
Example Laboratory Protocol
This protocol is a representative example and should be adapted and optimized based on laboratory-specific conditions and safety assessments.
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Initial Reaction: Dissolve benzaldehyde in a suitable solvent like methanol. Cool the solution in an ice bath.
-
Reagent Addition: Concurrently add aqueous solutions of ammonium chloride and sodium cyanide to the flask dropwise, maintaining a low temperature (0-5 °C).
-
Reaction: Stir the mixture vigorously at low temperature for several hours, then allow it to warm to room temperature and stir overnight.
-
Workup: Extract the resulting α-aminonitrile into an organic solvent (e.g., diethyl ether). Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Salt Formation: Bubble dry hydrogen chloride gas through the organic solution or add a solution of HCl in an anhydrous solvent.
-
Isolation: The this compound will precipitate as a solid. Collect the product by filtration, wash with a cold, non-polar solvent, and dry under vacuum.
-
Characterization: Confirm product identity and purity using melting point analysis and spectroscopic methods (NMR, IR).
Chemical Reactivity and Synthetic Utility
The synthetic power of this compound lies in the dual reactivity of its amino and nitrile functional groups.[6] This bifunctionality makes it a versatile building block for a wide range of more complex molecules.[6]
Key Transformations
-
Hydrolysis of the Nitrile: The nitrile group can be hydrolyzed under acidic or basic conditions to yield α-aminophenylacetic acid, a valuable non-proteinogenic amino acid used in the synthesis of semisynthetic penicillins and other pharmaceuticals.
-
Reduction of the Nitrile: The nitrile can be reduced using powerful reducing agents like lithium aluminum hydride (LiAlH₄) to produce the corresponding diamine, 1-phenyl-1,2-ethanediamine.[2]
-
N-Functionalization: The primary amino group can readily undergo reactions such as acylation, alkylation, or Schiff base formation, allowing for the introduction of various functionalities and protecting groups.[2]
Caption: Key synthetic transformations of the title compound.
Applications in Research and Drug Development
This compound is primarily valued as a synthetic intermediate rather than for its direct biological activity.[2] Its structural motif is a cornerstone in the synthesis of numerous target molecules.
-
Pharmaceutical Synthesis: It serves as a critical precursor for synthesizing a variety of pharmaceuticals. Its derivatives are investigated for applications in treating neurological disorders and cancer.[1]
-
Amino Acid and Peptide Synthesis: As detailed above, it is a direct precursor to non-natural amino acids, which are incorporated into peptides to enhance their stability, conformational properties, and biological activity.
-
Heterocyclic Chemistry: The compound is a building block for constructing nitrogen-containing heterocycles, which are prevalent scaffolds in medicinal chemistry.[6]
Safety and Handling
Trustworthiness through Safety: A self-validating protocol inherently includes rigorous safety measures. This compound and its precursors (especially cyanide salts) are toxic and must be handled with extreme care.
-
Hazard Identification: The compound is classified as causing skin and serious eye irritation.[3] The free base form is harmful if swallowed, in contact with skin, or if inhaled.[4] Precursors like sodium cyanide are highly toxic.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Engineering Controls: All manipulations must be performed within a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Use a closed system where possible and prevent the generation of dust or aerosols.
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from incompatible materials like strong oxidizing agents.
-
Disposal: Dispose of waste materials in accordance with all local, regional, and national regulations. Cyanide-containing waste requires specialized disposal procedures.
Conclusion
This compound is a fundamentally important and versatile chemical intermediate. Its value is derived from its straightforward synthesis via the Strecker reaction and the strategic reactivity of its amino and nitrile groups. For researchers in organic synthesis and medicinal chemistry, a thorough understanding of its properties, handling, and reaction pathways is essential for leveraging its full potential in the creation of novel amino acids, peptides, and pharmacologically active compounds.
References
- 1. Buy this compound | 53641-60-4 [smolecule.com]
- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]
- 3. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
A Guide to the Mechanistic Role of 2-Amino-2-phenylacetonitrile Hydrochloride in Modern Organic Synthesis
Abstract
2-Amino-2-phenylacetonitrile, often utilized as its more stable hydrochloride salt, stands as a cornerstone building block in synthetic organic chemistry. Its unique bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, allows for a diverse range of chemical transformations. This technical guide provides an in-depth analysis of the core mechanisms through which this versatile precursor operates, with a primary focus on its pivotal role in the Strecker synthesis of α-amino acids and the construction of complex nitrogen-containing heterocycles. We will explore the causality behind experimental choices, present detailed reaction pathways, and provide actionable protocols for researchers in organic synthesis and drug development.
Introduction: The Strategic Importance of α-Aminonitriles
α-Aminonitriles are a privileged class of organic compounds that have been instrumental in synthetic chemistry for over 160 years.[1] Their value stems from their ability to act as precursors to a wide variety of high-value nitrogenous molecules, including α-amino acids, diamines, and a vast array of heterocyclic systems.[1][2][3] 2-Amino-2-phenylacetonitrile, in particular, serves as a direct precursor to phenylglycine and its derivatives, which are crucial components in numerous pharmaceuticals.
The compound is most commonly supplied and handled as its hydrochloride salt (C₈H₈N₂·HCl). This serves two primary purposes:
-
Enhanced Stability: The free amine of 2-amino-2-phenylacetonitrile is susceptible to oxidation and side reactions. Protonation of the amino group to form the ammonium salt significantly increases the compound's shelf-life and stability under ambient conditions.
-
Improved Solubility: The salt form often exhibits improved solubility in protic solvents, which can be advantageous for certain reaction setups.
The core reactivity of this molecule requires the in situ liberation of the free amine, typically through the addition of a mild base. This unmasks the nucleophilic nitrogen, allowing it to participate in the desired reaction cascade while the nitrile group stands ready for subsequent transformation.
Core Mechanism of Action: The Strecker Synthesis
The most fundamental application of 2-amino-2-phenylacetonitrile is in the context of the Strecker amino acid synthesis, one of the oldest and most elegant methods for preparing amino acids.[4] While the classical Strecker synthesis builds the aminonitrile from an aldehyde, ammonia, and a cyanide source, utilizing pre-formed 2-amino-2-phenylacetonitrile allows for a more direct route to the final amino acid product, in this case, phenylglycine.[5][6]
The mechanism proceeds in one key stage: the hydrolysis of the nitrile group.
Nitrile Hydrolysis to a Carboxylic Acid
The transformation of the nitrile moiety into a carboxylic acid is the final and critical step in synthesizing the amino acid. This is typically achieved under harsh acidic conditions with heat.[4][6]
The mechanism is as follows:
-
Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrile nitrogen by a strong acid (e.g., HCl), making the nitrile carbon significantly more electrophilic.
-
Nucleophilic Attack by Water: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.
-
Proton Transfer & Tautomerization: A series of proton transfers occurs, resulting in a protonated imine intermediate. This intermediate is still a good electrophile.
-
Second Nucleophilic Attack: A second water molecule attacks the carbon of the protonated imine.
-
Elimination of Ammonia: Further proton transfers lead to the formation of a tetrahedral intermediate. The amino group is protonated to form a good leaving group (-NH₃⁺), which is subsequently eliminated, yielding a protonated carboxylic acid.
-
Deprotonation: The final step is the deprotonation of the carboxylic acid to yield the α-amino acid product. In practice, under the strongly acidic conditions, the amino group of the final product will also be protonated and require neutralization to isolate the zwitterionic amino acid.[7]
Workflow Diagram: Acid-Catalyzed Hydrolysis of 2-Amino-2-phenylacetonitrile
Caption: Acid-catalyzed hydrolysis of the aminonitrile to the corresponding amino acid.
Role as a Precursor in Heterocyclic Synthesis
Beyond amino acid synthesis, the bifunctional nature of 2-amino-2-phenylacetonitrile makes it an exceptionally valuable precursor for constructing nitrogen-containing heterocycles.[1][3] The amino group acts as a nucleophile, while the nitrile group provides an electrophilic center, allowing for cyclization reactions with various reagents.
Mechanism: Formation of Imidazole Derivatives
A common application is the synthesis of substituted imidazoles. The general mechanism involves the reaction of the aminonitrile with a suitable electrophile, followed by intramolecular cyclization.
-
Deprotonation & Nucleophilic Attack: The hydrochloride salt is neutralized to free the amine. This amine can then act as a nucleophile. For example, in a reaction with an acylating agent, the amine attacks the electrophilic carbonyl carbon.
-
Intramolecular Cyclization: The nitrogen of the newly formed amide can then attack the electrophilic carbon of the nitrile group. This key cyclization step forms the five-membered imidazole ring.
-
Tautomerization/Aromatization: The resulting intermediate will typically tautomerize or undergo an elimination/oxidation step to yield the stable, aromatic imidazole ring system.
This strategy leverages the molecule's inherent reactivity, where both functional groups are used to build the heterocyclic core efficiently.
Workflow Diagram: Heterocycle Formation
Caption: General mechanism for synthesizing heterocycles from α-aminonitriles.
Experimental Protocols & Considerations
The successful application of 2-amino-2-phenylacetonitrile hydrochloride hinges on careful control of reaction conditions.
Protocol: Synthesis of dl-Phenylglycine via Hydrolysis
This protocol is adapted from established literature procedures for the hydrolysis of α-aminophenylacetonitrile.[6]
Safety Warning: This procedure involves strong acids and the potential liberation of hydrogen cyanide gas. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.[6]
Methodology:
-
Reaction Setup: To a 3-liter round-bottomed flask equipped with a reflux condenser, add 168.5 g (1.0 mole) of this compound.
-
Acid Addition: Carefully add 500 ml of concentrated hydrochloric acid to the flask.
-
Hydrolysis: Heat the mixture to reflux and maintain reflux for 2 hours. During this period, the nitrile is hydrolyzed. It is crucial to maintain the reaction volume by adding water if necessary to prevent the product from precipitating out in the concentrated acid.[6]
-
Workup - Removal of Volatiles: Cool the reaction mixture. Dilute with water to a total volume of approximately 2 liters. Subject the solution to distillation under reduced pressure to remove any unreacted benzaldehyde or other volatile impurities.[6]
-
Purification: Treat the resulting yellow solution with 10 g of activated carbon (Norit) and filter to remove resinous byproducts.
-
Precipitation: Transfer the clear filtrate to a 3-liter beaker and stir. Carefully add ammonium hydroxide (sp. gr. 0.90) until the solution is faintly alkaline to litmus paper. The amino acid will precipitate as yellow crystals.
-
Isolation: Cool the mixture to room temperature, collect the crystals by vacuum filtration on a Büchner funnel, wash with cold water, and dry to yield dl-phenylglycine.
Key Experimental Choices Explained
-
Use of Concentrated HCl: A high concentration of strong acid is necessary to effectively protonate the nitrile, which is a relatively weak base, thereby activating it for hydrolysis.[4]
-
Reflux Conditions: The hydrolysis of nitriles is a thermodynamically favorable but kinetically slow process.[4] Heating to reflux provides the necessary activation energy to drive the reaction to completion in a reasonable timeframe.
-
Neutralization with Ammonia: Ammonium hydroxide is used to bring the pH to the isoelectric point of phenylglycine, minimizing its solubility in the aqueous solution and maximizing the yield of the precipitated solid product.
Summary of Applications and Yields
The utility of this compound is demonstrated by its application in various synthetic routes.
| Reaction Type | Product Class | Typical Reagents | Reported Yields | Reference |
| Nitrile Hydrolysis | α-Amino Acids | Conc. HCl, H₂O, Heat | 65-75% | [6] |
| Strecker Synthesis | α-Aminonitriles | Aldehyde, Amine, TMSCN | 79-99% | [8] |
| Heterocycle Formation | Imidazoles | Acylating agents, Base | Varies | |
| Heterocycle Formation | Oxazoles | Carbonyl compounds | Varies |
Conclusion
This compound is a powerful and versatile reagent in organic synthesis. Its true potential is unlocked through a mechanistic understanding of its bifunctional reactivity. As a stable and accessible precursor, it provides a direct and efficient pathway to valuable α-amino acids like phenylglycine via nitrile hydrolysis. Furthermore, its ability to act as both a nucleophile and an electrophile precursor makes it an indispensable building block for the construction of diverse and complex heterocyclic scaffolds. For researchers in medicinal chemistry and materials science, a thorough grasp of its mechanism of action is essential for designing innovative and efficient synthetic strategies.
References
- 1. Aminonitriles as building blocks in organic chemistry | Organic Chemistry [ak-opatz.chemie.uni-mainz.de]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 4. total-synthesis.com [total-synthesis.com]
- 5. Show how you would use a Strecker synthesis to make phenylalanine... | Study Prep in Pearson+ [pearson.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
A Senior Application Scientist's Guide to 2-Amino-2-phenylacetonitrile Hydrochloride: A Cornerstone Precursor in Modern Medicinal Chemistry
Abstract
2-Amino-2-phenylacetonitrile hydrochloride, an α-aminonitrile, stands as a pivotal precursor in the landscape of medicinal chemistry. Its deceptively simple structure, featuring a reactive nitrile and a primary amine on the same benzylic carbon, offers a gateway to a vast array of complex molecular architectures. This guide provides an in-depth exploration of its synthesis, stereoselective applications, and its role as a foundational building block for synthesizing α-amino acids and nitrogen-containing heterocycles—scaffolds frequently found in biologically active compounds. We will delve into the mechanistic underpinnings of its core reactions, present validated experimental protocols, and discuss the critical considerations for its safe and effective use in a research and development setting.
Introduction: The Strategic Importance of an α-Aminonitrile
In the intricate world of drug discovery, the efficiency and versatility of starting materials are paramount. This compound (CAS: 53641-60-4) is a prime example of such a strategic precursor.[1][2] It is a stable, crystalline solid that serves as a direct and highly efficient entry point into two major classes of compounds essential for pharmaceutical development: α-amino acids and nitrogenous heterocycles.[1][3]
The molecule's utility stems from the orthogonal reactivity of its two functional groups:
-
The nitrile group (-C≡N) is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or participate in cycloaddition reactions.
-
The amino group (-NH₂) provides a nucleophilic center for a wide range of derivatization and cyclization strategies.
This dual functionality makes it a key intermediate in synthetic pathways aiming for compounds with potential therapeutic activities, from neurological and cardiovascular agents to novel antitumor derivatives.[1][2] This guide will illuminate the chemical principles and practical methodologies that make this compound an indispensable tool for the medicinal chemist.
The Strecker Synthesis: A Classic Gateway to α-Amino Acids
The most fundamental application of 2-amino-2-phenylacetonitrile is as the direct product of the Strecker synthesis, a robust and time-honored method for preparing α-amino acids.[4] The reaction provides a direct route to phenylglycine and its derivatives, which are important non-proteinogenic amino acids in peptide-based drugs.
Reaction Mechanism and Modern Variants
The classical Strecker synthesis is a one-pot, three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source.[5]
The mechanism proceeds in two main stages:
-
Imine Formation: Benzaldehyde reacts with ammonia to form a phenylmethanimine intermediate. This step is often facilitated by mildly acidic conditions, which protonate the aldehyde's carbonyl oxygen, making it more susceptible to nucleophilic attack by ammonia.[1]
-
Nucleophilic Cyanide Attack: A cyanide anion (from a source like KCN or NaCN) attacks the electrophilic carbon of the imine (or its protonated iminium form), yielding the α-aminonitrile, 2-amino-2-phenylacetonitrile.[6]
The resulting aminonitrile can then be hydrolyzed under acidic conditions to convert the nitrile group into a carboxylic acid, yielding the final α-amino acid.[5]
While historically effective, the use of highly toxic hydrogen cyanide (HCN) gas has led to the development of safer and more practical protocols using alkali metal cyanides (NaCN, KCN) or trimethylsilyl cyanide (TMSCN).[1][4]
Caption: The Strecker synthesis pathway from benzaldehyde to phenylglycine.
Asymmetric Strecker Synthesis: The Quest for Chirality
Most bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful. Consequently, developing asymmetric syntheses is a core objective in medicinal chemistry.[7] The asymmetric Strecker reaction achieves this by controlling the stereochemistry of the cyanide addition to the imine.
Key strategies include:
-
Chiral Auxiliaries: A chiral amine, such as (S)-α-phenylethylamine, is used instead of ammonia. This forms a chiral imine intermediate, where the cyanide attack is sterically directed to one face, leading to a diastereomeric mixture of aminonitriles that can be separated.[4]
-
Catalytic Asymmetric Synthesis: A substoichiometric amount of a chiral catalyst is used to generate a chiral environment around the achiral imine substrate. This approach is highly atom-economical and is preferred in industrial settings.[8] Chiral thiourea derivatives and metal complexes (e.g., based on BINOL) have proven to be effective catalysts for this transformation.[4][8][9]
Caption: Conceptual workflow of a catalytic asymmetric Strecker reaction.
A Versatile Precursor for Nitrogen-Containing Heterocycles
Beyond amino acid synthesis, this compound is a valuable building block for constructing nitrogen-containing heterocycles, which form the core of approximately 60% of all small-molecule drugs.[10] The vicinal amino and nitrile groups can be elaborated into various ring systems.
This versatility allows for its use in diversity-oriented synthesis to create libraries of compounds for high-throughput screening.[10] Examples of accessible heterocyclic scaffolds include:
-
Imidazoles and Oxazoles: Through condensation reactions with appropriate reagents.
-
Triazines: By reacting with compounds like 3-chloro-6-phenyl-[1][11][12]triazine, where the amino group acts as a nucleophile, leading to cyclization.[1]
-
Oxadiazoles: Used in the preparation of derivatives such as 3-benzyl-[1][11][12]oxadiazolyl-indoles, which are investigated for their pharmacological potential.[1]
The general strategy involves leveraging the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon (often after activation) to react with other bifunctional molecules, thereby closing a ring.
Caption: General workflow for synthesizing heterocycles from the precursor.
Experimental Protocols and Data
Trustworthiness in synthetic chemistry is built on reproducible, well-defined protocols. Below is a representative procedure for the synthesis of 2-amino-2-phenylacetonitrile, followed by key physical and safety data.
Representative Synthesis of 2-Amino-2-phenylacetonitrile
This protocol is a common variation of the Strecker synthesis that avoids the direct use of HCN gas.[1][5]
Objective: To synthesize racemic 2-amino-2-phenylacetonitrile from benzaldehyde.
Materials:
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Potassium Cyanide (KCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve ammonium chloride (1.1 equivalents) in water. Add methanol to create a miscible solvent system.
-
Aldehyde Addition: Add benzaldehyde (1.0 equivalent) to the stirring solution.
-
Cyanide Addition: In a separate beaker, dissolve potassium cyanide (1.05 equivalents) in a minimal amount of cold water. Caution: KCN is highly toxic. Handle with extreme care in a fume hood, wearing appropriate PPE. Avoid contact with acids, which will liberate HCN gas.
-
Reaction Execution: Cool the aldehyde/ammonium chloride solution in an ice bath. Slowly add the aqueous KCN solution dropwise over 30-45 minutes, ensuring the temperature remains below 10°C.
-
Stirring: Allow the reaction mixture to slowly warm to room temperature and stir overnight (12-16 hours). The formation of a white precipitate (the product) may be observed.
-
Work-up: Extract the reaction mixture with diethyl ether (3x volume). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Isolation: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude α-aminonitrile as an oil or solid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or isopropanol, to yield pure 2-amino-2-phenylacetonitrile as a crystalline solid.[1] The hydrochloride salt can be formed by treating a solution of the free base with HCl.
Physical and Chemical Data
| Property | Value | Reference |
| CAS Number | 16750-42-8 (free base) | [1][13] |
| 53641-60-4 (HCl salt) | [1] | |
| Molecular Formula | C₈H₈N₂ | [13] |
| Molecular Weight | 132.16 g/mol (free base) | [1][13] |
| 168.62 g/mol (HCl salt) | [14] | |
| Appearance | White to off-white crystalline solid | - |
| Melting Point | 55°C (free base) | [] |
| Purity (Typical) | ≥98% | [1] |
Safety, Handling, and Storage
Adherence to strict safety protocols is non-negotiable when handling this compound and its synthetic precursors, particularly cyanide salts.
Hazard Identification (GHS Classification):
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[13][16]
-
Eye Damage/Irritation: Causes serious eye irritation.[13][14]
Handling and Personal Protective Equipment (PPE):
-
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[16][17]
-
Wear appropriate PPE at all times: nitrile gloves, a lab coat, and chemical safety goggles.[16][17]
-
Avoid generating dust.
-
Wash hands thoroughly after handling.[17]
-
Never work alone when using highly toxic reagents like potassium cyanide.
Storage:
-
Store the container tightly closed in a cool, dry, and well-ventilated area.[16][17]
-
Store locked up, accessible only to authorized personnel.[16][17]
-
Keep away from incompatible materials, especially strong acids and oxidizing agents.[17]
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategic asset in medicinal chemistry. Its accessibility through the robust Strecker synthesis and its inherent functional group reactivity provide reliable and versatile pathways to chiral α-amino acids and a diverse range of N-heterocyclic systems. For the drug development professional, a thorough understanding of its chemistry, from reaction mechanisms to safe handling, is essential for leveraging its full potential in the rational design and synthesis of next-generation therapeutics.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles [frontiersin.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Buy this compound | 53641-60-4 [smolecule.com]
- 13. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. WERCS Studio - Application Error [assets.thermofisher.com]
- 17. tcichemicals.com [tcichemicals.com]
An In-depth Technical Guide to the Enantioselective Synthesis of 2-Amino-2-phenylacetonitrile Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core principles and practical methodologies for the enantioselective synthesis of 2-Amino-2-phenylacetonitrile derivatives. These chiral α-aminonitriles are crucial building blocks in medicinal chemistry, serving as precursors to a wide array of non-canonical amino acids and bioactive molecules.[1][2] This document moves beyond a simple recitation of protocols to offer insights into the causality behind experimental choices, ensuring a deeper understanding of the underlying stereochemical control.
The Strategic Importance of Chiral α-Aminonitriles
Optically active α-aminonitriles, such as 2-Amino-2-phenylacetonitrile derivatives, are highly valued intermediates in synthetic organic chemistry.[][4][5] Their significance stems from their facile conversion to enantiomerically enriched α-amino acids, which are integral components of peptides, peptidomimetics, and various pharmaceutical agents.[1][6] The development of efficient and highly stereoselective methods for their synthesis is therefore a paramount objective in modern drug discovery and development. The asymmetric Strecker reaction, the nucleophilic addition of a cyanide source to an imine, stands as one of the most powerful and versatile methods for constructing these chiral scaffolds.[6][7][8]
Pillars of Enantioselective Synthesis: Catalytic Strategies
The key to achieving high enantioselectivity in the synthesis of 2-Amino-2-phenylacetonitrile derivatives lies in the use of chiral catalysts. These catalysts create a chiral environment around the prochiral imine substrate, directing the nucleophilic attack of the cyanide anion to one face of the imine preferentially. The field is dominated by three main catalytic approaches: organocatalysis, metal-based catalysis, and phase-transfer catalysis.
Organocatalysis: The Rise of Metal-Free Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool in asymmetric synthesis, offering a metal-free alternative to traditional methods.[7][9] In the context of the enantioselective Strecker reaction, chiral organocatalysts, often derived from natural products like cinchona alkaloids or amino acids, activate the imine and/or the cyanide source through non-covalent interactions such as hydrogen bonding.[7][10]
A prevalent strategy involves the use of bifunctional organocatalysts, such as thiourea-based catalysts. These catalysts possess both a Lewis basic site (e.g., a tertiary amine) to activate the cyanide source (like HCN generated in situ from trimethylsilyl cyanide) and a hydrogen-bonding donor site (the thiourea moiety) to activate the imine.[8][11] This dual activation brings the reactants into close proximity within a well-defined chiral pocket, facilitating a highly organized transition state that dictates the stereochemical outcome.
Mechanism of a Bifunctional Thiourea Catalyst in an Asymmetric Strecker Reaction
Caption: Dual activation by a bifunctional organocatalyst.
Metal-Based Catalysis: Precision and High Turnover
Chiral metal complexes have a long and successful history in asymmetric catalysis. For the synthesis of 2-Amino-2-phenylacetonitrile derivatives, complexes of metals such as titanium, aluminum, and ytterbium with chiral ligands are commonly employed.[12][13][14] These catalysts function as chiral Lewis acids, coordinating to the nitrogen atom of the imine. This coordination enhances the electrophilicity of the imine carbon and shields one of the prochiral faces, thereby directing the incoming cyanide nucleophile to the other face.
The choice of metal and ligand is critical. For instance, titanium-salen complexes have proven to be highly effective. The salen ligand provides a rigid chiral scaffold that, when complexed with the titanium center, creates a well-defined catalytic pocket for the imine substrate.
Workflow for a Metal-Catalyzed Asymmetric Cyanation
Caption: A typical experimental workflow for metal-catalyzed synthesis.
Phase-Transfer Catalysis: Bridging Immiscible Phases
Phase-transfer catalysis (PTC) is a particularly attractive strategy for large-scale synthesis due to its operational simplicity and the use of inexpensive cyanide sources like potassium cyanide (KCN).[1] In this approach, a chiral phase-transfer catalyst, typically a quaternary ammonium salt derived from a cinchona alkaloid, facilitates the transport of the cyanide anion from the solid or aqueous phase into the organic phase containing the imine substrate.
The catalyst forms a chiral ion pair with the cyanide anion in the organic phase. This chiral nucleophilic species then attacks the imine in an enantioselective manner. The stereochemical outcome is dictated by the structure of the catalyst and the non-covalent interactions within the transition state.
Experimental Protocol: Organocatalyzed Enantioselective Strecker Reaction
This protocol is a representative example of an organocatalyzed synthesis of a 2-Amino-2-phenylacetonitrile derivative, adapted from methodologies described in the literature.[2][15]
Objective: To synthesize (R)-2-(benzylamino)-2-phenylacetonitrile with high enantioselectivity using a chiral thiourea catalyst.
Materials:
-
N-Benzylidenebenzylamine (Imine)
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea catalyst (e.g., a derivative of quinine or cinchonine)
-
Toluene (anhydrous)
-
Methanol (anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (HPLC grade)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an argon atmosphere, add the chiral thiourea catalyst (0.02 mmol, 2 mol%).
-
Addition of Reactants: Add anhydrous toluene (2.0 mL) to dissolve the catalyst. Cool the solution to -40 °C. Add N-benzylidenebenzylamine (1.0 mmol, 1.0 equiv.).
-
Initiation of Reaction: Add trimethylsilyl cyanide (1.2 mmol, 1.2 equiv.) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at -40 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Quenching: Upon completion, quench the reaction by adding methanol (1.0 mL) followed by a saturated aqueous solution of sodium bicarbonate (5.0 mL).
-
Workup: Allow the mixture to warm to room temperature. Extract the aqueous layer with ethyl acetate (3 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization and Enantioselectivity Determination: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Determine the enantiomeric excess (ee) by chiral stationary phase high-performance liquid chromatography (HPLC).
Data Summary and Comparison of Catalytic Systems
The choice of catalytic system can significantly impact the yield and enantioselectivity of the reaction. The following table provides a comparative summary based on typical results reported in the literature.
| Catalytic System | Catalyst Type | Cyanide Source | Typical Yield (%) | Typical ee (%) | Advantages | Disadvantages |
| Organocatalysis | Chiral Thiourea | TMSCN | 85-99 | 90-99 | Metal-free, mild conditions | May require higher catalyst loading |
| Metal Catalysis | Ti-Salen | TMSCN / HCN | 90-98 | 92-99 | High turnover frequency, broad scope | Potential for metal contamination |
| Phase-Transfer | Chiral Quaternary Ammonium Salt | KCN | 80-95 | 85-96 | Operationally simple, inexpensive cyanide source | May require biphasic conditions, lower ee for some substrates |
Conclusion and Future Outlook
The enantioselective synthesis of 2-Amino-2-phenylacetonitrile derivatives has witnessed significant advancements, driven by the development of sophisticated catalytic systems. Organocatalysis, metal-based catalysis, and phase-transfer catalysis each offer distinct advantages, allowing researchers to choose the most suitable method based on substrate scope, scalability, and economic considerations. Future research will likely focus on the development of even more efficient and versatile catalysts with lower loadings, as well as the expansion of these methodologies to more challenging substrates and the use of greener cyanide sources. The continued innovation in this field will undoubtedly accelerate the discovery and development of new chiral drugs and materials.
References
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ora.uniurb.it [ora.uniurb.it]
- 4. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-2-phenylacetonitrile | 16750-42-8 | RAA75042 [biosynth.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Organocatalytic Synthesis of α-Aminonitriles: A Review | MDPI [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. kochi.repo.nii.ac.jp [kochi.repo.nii.ac.jp]
- 10. rrpress.utsa.edu [rrpress.utsa.edu]
- 11. Organocatalyzed enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. α-Aminonitrile synthesis by cyanation [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. Organocatalytic Enantioselective Strecker Synthesis of α-Quaternary α-Trifluoromethyl Amino Acids | Semantic Scholar [semanticscholar.org]
An In-depth Technical Guide to the Reaction of 2-Amino-2-phenylacetonitrile Hydrochloride with Electrophiles
Abstract
2-Amino-2-phenylacetonitrile, an α-aminonitrile, is a versatile and highly valuable building block in organic and medicinal chemistry.[1] Its structure, featuring a primary amine and a nitrile group attached to the same stereocenter, provides two distinct points for chemical modification, making it a crucial precursor for a wide range of heterocyclic compounds and complex molecules.[1] This guide provides an in-depth technical exploration of the reactions of its hydrochloride salt with various electrophiles. We will delve into the mechanistic principles, provide field-proven experimental protocols, and discuss the critical parameters that ensure successful and reproducible outcomes for researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of 2-Amino-2-phenylacetonitrile
2-Amino-2-phenylacetonitrile, also known as α-aminophenylacetonitrile, is structurally related to the amino acid phenylalanine.[2] It is a key intermediate in the synthesis of numerous pharmaceuticals and bioactive molecules.[1][3] The presence of the primary amino group allows for reactions with a vast array of electrophiles, enabling chain extension, substitution, and cyclization strategies. The nitrile group can be further transformed through hydrolysis, reduction, or addition reactions, adding another layer of synthetic utility.
This guide focuses on the hydrochloride salt form (C₈H₉ClN₂), as it is the common commercially available and shelf-stable variant.[4] Understanding its reactivity requires acknowledging the protonated state of the amino group, which necessitates specific reaction conditions to unmask its nucleophilicity.
Core Reactivity Principles: The Role of the Base
The primary amino group in 2-amino-2-phenylacetonitrile is the principal nucleophilic center for reactions with most electrophiles. However, in its hydrochloride salt form, this amine is protonated to form an ammonium chloride salt. This protonation renders the nitrogen lone pair unavailable for nucleophilic attack.
Therefore, the critical first step in any reaction with an electrophile is the in situ neutralization of the hydrochloride salt with a suitable base to liberate the free primary amine.
Diagram: General Reaction Mechanism
The following diagram illustrates the essential activation step (deprotonation) followed by nucleophilic attack on a generic electrophile (E+).
Caption: Deprotonation of the amine hydrochloride to form the nucleophilic free amine.
Causality Behind Experimental Choices: Selecting the Right Base
The choice of base is not trivial and directly impacts reaction yield and purity.
-
Tertiary Amines (e.g., Triethylamine (Et₃N), Pyridine): These are the most common choices. They are non-nucleophilic, meaning they will not compete with the aminonitrile in reacting with the electrophile. They are sufficiently basic to deprotonate the ammonium salt and the resulting triethylammonium chloride or pyridinium chloride often precipitates or can be easily washed away during workup.
-
Inorganic Bases (e.g., NaHCO₃, K₂CO₃): Aqueous inorganic bases are used in biphasic systems, such as the Schotten-Baumann reaction.[5] They are inexpensive and effective but require a solvent system (e.g., DCM/water) where both reactants can interact.
-
Stronger, Non-Nucleophilic Bases (e.g., DBU, DIPEA): These may be required for less reactive electrophiles or when steric hindrance is a factor, but their higher cost and potential for side reactions warrant careful consideration.
Key Reaction Class: N-Acylation with Acid Chlorides and Anhydrides
N-acylation is one of the most fundamental and widely used reactions involving 2-amino-2-phenylacetonitrile, yielding N-acylated α-aminonitriles.[6][7] These products are of significant interest as they are known mechanism-based inhibitors for certain hydrolase enzymes.[7]
Mechanism: The reaction proceeds via a nucleophilic acyl substitution. The liberated free amine attacks the electrophilic carbonyl carbon of the acyl chloride or anhydride.[5]
Field-Proven Protocol: Synthesis of N-Benzoyl-2-amino-2-phenylacetonitrile
This protocol details a robust procedure for the N-benzoylation using benzoyl chloride under Schotten-Baumann-like conditions.[5]
Materials:
-
2-Amino-2-phenylacetonitrile hydrochloride (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Triethylamine (Et₃N) (1.2 eq)
-
Dichloromethane (DCM), anhydrous (approx. 10 mL per gram of starting material)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add this compound and anhydrous DCM. Cool the resulting suspension to 0 °C in an ice bath.
-
Deprotonation: Slowly add triethylamine dropwise to the stirred suspension. Stir for 15-20 minutes at 0 °C. The suspension may become clearer as the free amine is formed.
-
Acylation: Add benzoyl chloride dropwise to the reaction mixture, ensuring the temperature remains below 5-10 °C. A precipitate (triethylammonium chloride) will likely form.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.
-
Extraction & Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess benzoyl chloride and HCl), water, and finally brine.
-
Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) to yield the pure N-benzoyl-2-amino-2-phenylacetonitrile.
Diagram: N-Acylation Experimental Workflow
Caption: Step-by-step workflow for the N-acylation of 2-amino-2-phenylacetonitrile HCl.
Other Important Reactions with Electrophiles
The versatility of 2-amino-2-phenylacetonitrile extends to a range of other electrophiles.
N-Alkylation
Reaction with alkylating agents like alkyl halides (e.g., benzyl bromide, methyl iodide) produces secondary or tertiary amines. These reactions often require slightly more forcing conditions and careful control to prevent over-alkylation. Phase-transfer catalysts can be beneficial in these transformations.[8]
N-Sulfonylation
Reacting the aminonitrile with sulfonyl chlorides (e.g., tosyl chloride, mesyl chloride) in the presence of a base like pyridine yields N-sulfonamides. This is a common strategy for creating protected amines or introducing functional groups for further modification.
Reactions with Isocyanates and Isothiocyanates
These reactions lead to the formation of ureas and thioureas, respectively. The reaction is typically rapid and high-yielding. The resulting products can be important precursors for heterocyclic synthesis, such as the formation of hydantoins.
Data Summary: Representative N-Acylation Reactions
| Electrophile | Base | Solvent | Typical Yield | Purification Method |
| Benzoyl Chloride | Triethylamine | DCM | 85-95% | Recrystallization |
| Acetyl Chloride | Triethylamine | DCM | 80-90% | Recrystallization/Chromatography |
| Acetic Anhydride | Pyridine | None/DCM | 75-85% | Recrystallization |
| Tosyl Chloride | Pyridine | DCM | 80-90% | Chromatography |
Yields are representative and highly dependent on reaction scale and purification efficiency.
Conclusion
This compound is a robust and versatile synthetic intermediate. Its successful reaction with electrophiles is fundamentally dependent on the initial deprotonation of the amine by a suitable base. N-acylation reactions are particularly high-yielding and provide access to a class of compounds with known biological activity. By understanding the core mechanistic principles and employing validated protocols, researchers can effectively leverage this building block for applications in drug discovery and complex molecule synthesis.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of α-Aminonitriles via Ammonium-Catalyzed Reactions of Aminoacetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Double-Edged Sword: A Technical Guide to the Toxicology and Safety Profile of Aminonitriles
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of the toxicological and safety considerations surrounding aminonitriles, a class of organic compounds characterized by the presence of both an amino and a nitrile functional group. While their unique chemical properties make them valuable intermediates and pharmacophores in drug discovery, their potential for metabolic release of cyanide necessitates a thorough and nuanced understanding of their safety profile. This document will navigate the complexities of aminonitrile toxicology, from fundamental mechanisms to strategic safety assessments in a drug development context, providing field-proven insights for researchers and developers.
The Aminonitrile Conundrum: Balancing Therapeutic Potential and Toxicological Risk
Aminonitriles are featured in a number of approved pharmaceuticals and are prevalent in numerous clinical candidates.[1][2][3][4] Their utility often stems from the nitrile group's ability to act as a bioisostere for carbonyls or other functional groups, or to participate in key binding interactions with therapeutic targets.[3] However, the primary toxicological concern with many aminonitriles is their potential to be metabolized to cyanide, a potent inhibitor of cellular respiration.[1][5] This metabolic activation is a critical consideration that must be addressed from the earliest stages of drug discovery.
The toxic expression of aliphatic nitriles is not solely dependent on cyanide release; the degree of unsaturation of the molecule also plays a role.[1] For unsaturated aliphatic nitriles, cyanide release appears to have a minimal role in their overall toxicity.[1]
A crucial factor in the potential for cyanide release is the substitution pattern of the carbon atom bearing the nitrile group. Positioning the nitrile on a fully substituted (quaternary) carbon prevents oxidation at that position, thereby blocking the metabolic pathway to cyanide release.[2] Conversely, alkylnitriles with an adjacent proton are susceptible to oxidation in the liver, leading to the formation of cyanohydrins and subsequent cyanide release.[2]
Mechanisms of Toxicity: The Central Role of Cyanide
The principal mechanism of acute toxicity for many aminonitriles is the metabolic liberation of the cyanide ion (CN⁻). This process is often mediated by cytochrome P450 enzymes in the liver. Once released, cyanide avidly binds to the ferric iron (Fe³⁺) in cytochrome c oxidase (Complex IV) within the mitochondrial electron transport chain. This binding effectively halts aerobic respiration, leading to a rapid decrease in ATP production, cellular hypoxia, and, in severe cases, death.
The signs of acute toxicity from certain aminonitriles can closely mimic those of potassium cyanide poisoning, including central nervous system effects.[1]
Metabolic Activation Pathway
The metabolic pathway leading to cyanide release from a primary aminonitrile can be visualized as a multi-step process. Understanding this pathway is fundamental to designing safer aminonitrile-containing drug candidates.
Caption: Metabolic pathway of cyanide release from primary aminonitriles.
Preclinical Safety Assessment: A Multi-tiered Approach
A robust preclinical safety assessment is paramount for any aminonitrile-containing drug candidate. This evaluation should follow a tiered strategy, beginning with in vitro assays and progressing to in vivo studies, guided by regulatory frameworks such as the ICH S2(R1) guidelines on genotoxicity testing.[6]
In Vitro Toxicity Screening
Early-stage in vitro assays are crucial for identifying potential liabilities and guiding lead optimization.
Cytotoxicity Assays: The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity. It measures the metabolic activity of cells and can provide an initial indication of a compound's potential to cause cell death.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the aminonitrile test compound and appropriate controls (vehicle and positive control).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Genotoxicity Assays: A standard battery of genotoxicity tests is required to assess the potential of a compound to cause genetic damage.
-
Ames Test (Bacterial Reverse Mutation Assay - OECD 471): This test uses various strains of Salmonella typhimurium and Escherichia coli to detect point mutations.
Experimental Protocol: Ames Test (Plate Incorporation Method)
-
Preparation: Prepare serial dilutions of the test aminonitrile.
-
Exposure: Mix the test compound, the bacterial tester strain, and with or without a metabolic activation system (S9 fraction from rat liver) in molten top agar.
-
Plating: Pour the mixture onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Colony Counting: Count the number of revertant colonies on each plate.
-
Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.
-
In Vitro Micronucleus Assay (OECD 487): This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.
Experimental Protocol: In Vitro Micronucleus Assay
-
Cell Culture: Treat cultured mammalian cells (e.g., CHO, TK6, or human peripheral blood lymphocytes) with various concentrations of the aminonitrile, with and without S9 metabolic activation.
-
Cytokinesis Block: Add cytochalasin B to block cytokinesis, resulting in binucleated cells.
-
Harvesting and Staining: Harvest the cells, fix them, and stain the cytoplasm and nuclei.
-
Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.
-
Evaluation: A significant, dose-related increase in the frequency of micronucleated cells indicates clastogenic or aneugenic activity.
In Vivo Toxicology Studies
In vivo studies are essential to understand the overall systemic toxicity, toxicokinetics, and to establish a safe starting dose for clinical trials. These studies are typically conducted in at least two species (one rodent and one non-rodent).
Acute and Repeated-Dose Toxicity Studies: These studies are designed to determine the potential for toxicity after single and multiple doses. Key parameters evaluated include clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of major organs. These studies are crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-Effect Level (NOAEL).
Developmental and Reproductive Toxicology (DART) Studies: These studies assess the potential for adverse effects on reproduction and development. For example, in developmental studies with saxagliptin, higher doses that caused maternal toxicity also led to an increase in fetal resorptions.[6]
Toxicokinetics: These studies are integrated into toxicity studies to provide data on the absorption, distribution, metabolism, and excretion (ADME) of the aminonitrile and its metabolites, including cyanide. Blood and tissue levels of the parent compound and cyanide should be monitored.
Quantitative Data Presentation
The following table presents a summary of acute toxicity data for selected aminonitriles. It is important to note that toxicity can vary significantly based on the chemical structure.
| Aminonitrile | Animal Model | Route of Administration | LD50 | Reference(s) |
| Aminoacetonitrile Sulfate | Rat | Oral | 100 mg/kg | [7] |
| β-Aminopropionitrile | Mouse | Intraperitoneal | 1152 mg/kg | [8] |
| Acetonitrile | Rat | Oral | 2.46 g/kg | [9] |
| Acetonitrile | Mouse | Oral | 617 mg/kg | [9] |
Risk Mitigation Strategies in Drug Development
Given the inherent potential for cyanide release, a proactive risk mitigation strategy is essential throughout the development of an aminonitrile-containing drug.
Structure-Activity Relationship (SAR) Guided Design
Early in the discovery phase, medicinal chemists can leverage SAR to design molecules with a lower propensity for metabolic activation. Key strategies include:
-
Introducing Steric Hindrance: Bulky groups near the α-carbon can hinder the approach of metabolizing enzymes.
-
Modulating Electronic Properties: The addition of electron-withdrawing or -donating groups can alter the metabolic fate of the molecule.
-
Blocking Metabolic Sites: As previously mentioned, creating a quaternary center at the nitrile-bearing carbon is an effective way to prevent oxidation and subsequent cyanide release.[2]
Formulation Strategies
The formulation of the final drug product can also play a role in mitigating toxicity. Prodrug approaches can be employed to mask the aminonitrile moiety until the drug reaches its target site, potentially reducing systemic exposure to the parent compound and its metabolites.[10][11] For instance, a prodrug might be designed to be stable at the pH of the gastrointestinal tract but cleaved by specific enzymes at the site of action.
Clinical Monitoring
For aminonitrile-containing drugs that enter clinical trials, a robust monitoring plan is crucial. This may include:
-
Therapeutic Drug Monitoring: Regular monitoring of plasma levels of the parent drug and its major metabolites.
-
Biomarkers of Cyanide Exposure: In cases of suspected toxicity, blood cyanide or thiocyanate levels can be measured. Elevated plasma lactate levels can also be an indicator of significant cyanide exposure.[11]
-
Clinical Surveillance: Close monitoring of clinical signs and symptoms associated with cyanide toxicity, such as neurological and cardiovascular changes.
Case Studies: Aminonitrile-Containing Pharmaceuticals
The successful development of aminonitrile-containing drugs provides valuable insights into managing their potential risks.
Vildagliptin
Vildagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes.[12][13][14] As an aminonitrile, there was a theoretical concern for cyanide release during its development.[2] However, extensive preclinical and clinical studies have demonstrated a favorable safety profile.[12][13]
-
Metabolism: The primary metabolic pathway for vildagliptin in humans is hydrolysis of the nitrile group to a carboxylic acid, which is a minor metabolic route and does not release cyanide.[2]
-
Preclinical Toxicology: In preclinical studies, vildagliptin was generally well-tolerated.[12] Skin lesions observed in cynomolgus monkeys at high doses were found to be a species-specific effect with no relevance to humans.[12][15]
-
Clinical Safety: Large-scale clinical trials and post-marketing surveillance have shown that vildagliptin has an overall safety and tolerability profile similar to placebo.[12][13]
Saxagliptin
Saxagliptin is another DPP-4 inhibitor containing an aminonitrile moiety.[6][16] Its development program also included a thorough evaluation of its safety profile.
-
Preclinical Safety: The preclinical safety profile of saxagliptin was extensively studied in multiple animal species.[6][17]
-
Clinical Experience: Clinical trials have established the efficacy and safety of saxagliptin for the treatment of type 2 diabetes.[16][18] The most common side effects are generally mild and include upper respiratory tract infections and headaches.[19]
The successful development of vildagliptin and saxagliptin demonstrates that with careful molecular design, a thorough understanding of metabolic pathways, and a comprehensive preclinical and clinical safety evaluation, aminonitrile-containing drugs can be safely developed.
Conclusion: A Framework for Safe Development
Aminonitriles represent a valuable class of compounds in drug discovery, but their development must be approached with a clear understanding of their toxicological potential. The primary risk, metabolic cyanide release, can be effectively managed through a multi-faceted strategy that begins in the earliest stages of drug design and continues through clinical development and post-marketing surveillance.
By integrating SAR-guided lead optimization, comprehensive in vitro and in vivo safety assessments, and robust clinical monitoring, researchers and drug development professionals can successfully navigate the challenges associated with aminonitriles and unlock their full therapeutic potential. The following workflow diagram summarizes the key decision points and experimental stages in the safety assessment of an aminonitrile drug candidate.
Caption: Integrated workflow for the safety assessment of aminonitrile drug candidates.
References
- 1. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. "Comparative toxicities of aminonitriles" by Timothy Lester Lacy [scholarworks.utrgv.edu]
- 6. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis of α-aminonitriles using aliphatic nitriles, α-amino acids, and hexacyanoferrate as universally applicable non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Relationships between toxicity and structure of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Toxicity and quantitative structure-activity relationships of nitriles based on Pseudokirchneriella subcapitata - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies in prodrug design - American Chemical Society [acs.digitellinc.com]
- 12. Clinical Safety and Tolerability of Vildagliptin — Insights from Randomised Trials, Observational Studies and Post-marketing Surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rroij.com [rroij.com]
- 14. Efficacy and safety of vildagliptin in clinical practice-results of the PROVIL-study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. accessdata.fda.gov [accessdata.fda.gov]
- 18. criver.com [criver.com]
- 19. researchgate.net [researchgate.net]
The Versatile Precursor: A Technical Guide to 2-Amino-2-phenylacetonitrile Hydrochloride in Heterocyclic Synthesis
Abstract
This technical guide provides an in-depth exploration of 2-amino-2-phenylacetonitrile hydrochloride as a pivotal precursor in the synthesis of a diverse array of heterocyclic compounds. Moving beyond a simple recitation of procedures, this document elucidates the underlying chemical principles and strategic considerations that guide the use of this versatile building block in the construction of medicinally and industrially significant scaffolds such as imidazoles, thiazoles, and oxazoles. Detailed reaction mechanisms, step-by-step experimental protocols, and critical analyses of process variables are presented to empower researchers, scientists, and drug development professionals in their synthetic endeavors.
Introduction: The Strategic Advantage of α-Aminonitriles
α-Aminonitriles, and specifically 2-amino-2-phenylacetonitrile, represent a unique and powerful class of synthetic intermediates.[1] Their utility stems from the vicinal arrangement of a nucleophilic amino group and an electrophilic nitrile functionality, a combination that allows for a variety of cyclization strategies.[2] The hydrochloride salt form enhances stability and simplifies handling, making it an ideal starting material for complex multi-step syntheses.
This guide will delve into the practical application of this compound in the construction of key five-membered heterocyclic systems. The causality behind experimental choices, from solvent selection to catalyst use, will be a central theme, providing a robust framework for both the replication of established methods and the development of novel synthetic pathways.
Synthesis of Imidazole Derivatives: A Multicomponent Approach
The imidazole nucleus is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. While the classic Radziszewski synthesis, involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a well-established method, the integration of α-aminonitriles into multicomponent strategies offers an alternative and efficient route to highly substituted imidazoles.[3][4]
Mechanistic Rationale: The α-Aminonitrile as an Ammonia Surrogate and Beyond
In certain multicomponent reactions, 2-amino-2-phenylacetonitrile can serve as a precursor to an in-situ generated ammonia equivalent, which then participates in a Radziszewski-type condensation. However, its bifunctional nature also allows for more direct involvement in the cyclization process, leading to the formation of tetrasubstituted imidazoles.
The general mechanism for a four-component reaction to form a 1,2,4,5-tetrasubstituted imidazole often involves the initial condensation of a 1,2-diketone with an amine and ammonium acetate, followed by the addition of an aldehyde.[3] While not a direct use of 2-amino-2-phenylacetonitrile as the primary precursor, understanding this pathway is crucial for developing novel strategies that could incorporate it.
Diagram 1: Generalized Four-Component Synthesis of Tetrasubstituted Imidazoles
Caption: A schematic overview of a four-component reaction for the synthesis of tetrasubstituted imidazoles.
Experimental Protocol: Catalytic Multicomponent Synthesis of 2,4,5-Trisubstituted Imidazoles
While a direct protocol starting from this compound for a four-component imidazole synthesis is not readily found in literature, the following is a representative procedure for a three-component synthesis of 2,4,5-trisubstituted imidazoles, which highlights the general conditions often employed.[4] This provides a foundational method that can be adapted for investigations involving α-aminonitrile precursors.
Materials:
-
Benzil (10 mmol)
-
Ammonium acetate (20 mmol)
-
Substituted aromatic aldehyde (20 mmol)
-
p-Toluenesulfonic acid (PTSA) (5 mol%)
-
Ethanol (5 ml)
Procedure:
-
Combine benzil, ammonium acetate, the aromatic aldehyde, and PTSA in a round-bottom flask.[4]
-
Add ethanol and stir the mixture at 80 °C.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Isolate the product by filtration or extraction, depending on its physical state.
-
Purify the crude product by recrystallization or column chromatography.
Trustworthiness Note: The use of a catalyst like PTSA under mild conditions enhances the efficiency and selectivity of the reaction, often leading to high yields of the desired imidazole product.[4] The progress of the reaction should be carefully monitored to avoid the formation of byproducts.
Synthesis of 5-Aminothiazole Derivatives: The Cook-Heilbron Reaction
The Cook-Heilbron thiazole synthesis is a powerful method for the preparation of 5-aminothiazoles directly from α-aminonitriles.[1] This reaction is particularly valuable as it proceeds under mild conditions and allows for the introduction of diverse substituents at the 2- and 4-positions of the thiazole ring.
Mechanistic Deep Dive: A Tale of Nucleophilic Attack and Cyclization
The reaction commences with the nucleophilic attack of the amino group of 2-amino-2-phenylacetonitrile on the electrophilic carbon of an isothiocyanate. This initial addition is followed by an intramolecular cyclization, where the sulfur atom attacks the nitrile carbon. A subsequent tautomerization of the resulting 5-imino-2-thioxo-thiazolidine intermediate leads to the formation of the aromatic 5-aminothiazole.
Diagram 2: Mechanism of the Cook-Heilbron Thiazole Synthesis
Caption: The key steps in the Cook-Heilbron synthesis of a 5-aminothiazole derivative.
Experimental Protocol: Synthesis of 5-Amino-4-phenyl-2-(phenylamino)thiazole
This protocol provides a detailed procedure for the synthesis of a disubstituted 5-aminothiazole from 2-amino-2-phenylacetonitrile and phenyl isothiocyanate, based on the principles of the Cook-Heilbron reaction.
Materials:
-
This compound
-
Phenyl isothiocyanate
-
A suitable base (e.g., triethylamine or pyridine)
-
A suitable solvent (e.g., ethanol or DMF)
Procedure:
-
In a round-bottom flask, dissolve this compound in the chosen solvent.
-
Add the base to neutralize the hydrochloride and liberate the free amine.
-
To this solution, add an equimolar amount of phenyl isothiocyanate dropwise at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by TLC.
-
Upon completion of the reaction, cool the mixture to room temperature.
-
If a precipitate forms, collect it by filtration. Otherwise, pour the reaction mixture into water to induce precipitation.
-
Wash the crude product with a suitable solvent (e.g., cold ethanol or diethyl ether) to remove any unreacted starting materials.
-
Recrystallize the product from an appropriate solvent (e.g., ethanol or an ethanol/water mixture) to obtain the pure 5-amino-4-phenyl-2-(phenylamino)thiazole.
Causality in Experimental Choices: The choice of base is critical to ensure the deprotonation of the aminonitrile hydrochloride without promoting side reactions. The solvent is selected based on the solubility of the reactants and its ability to facilitate the reaction at a moderate temperature.
Synthesis of Oxazole Derivatives: Adapting Classical Methods
The oxazole ring is another privileged scaffold in medicinal chemistry. While several methods exist for its synthesis, the Fischer oxazole synthesis, which traditionally uses cyanohydrins and aldehydes, can be conceptually adapted for α-aminonitriles.
Mechanistic Considerations: The α-Aminonitrile as a Cyanohydrin Analogue
The Fischer oxazole synthesis proceeds via the acid-catalyzed reaction of a cyanohydrin with an aldehyde.[5] 2-Amino-2-phenylacetonitrile can be viewed as a nitrogenous analogue of a cyanohydrin. The reaction would likely initiate with the protonation of the nitrile, followed by nucleophilic attack from the aldehyde oxygen. Subsequent cyclization and dehydration would lead to the oxazole ring.
Proposed Synthetic Protocol: Synthesis of 2,4-Disubstituted-5-aminooxazoles
While a direct, well-established protocol for the Fischer-type synthesis of oxazoles from 2-amino-2-phenylacetonitrile and an acylating agent is not prevalent in the literature, a plausible synthetic route can be proposed based on related transformations. The acylation of the amino group followed by an intramolecular cyclization is a common strategy for oxazole formation.
Materials:
-
This compound
-
An acylating agent (e.g., benzoyl chloride or acetic anhydride)
-
A base (e.g., pyridine or triethylamine)
-
A dehydrating agent/cyclization promoter (e.g., phosphorus oxychloride or sulfuric acid)
-
An inert solvent (e.g., dichloromethane or toluene)
Procedure:
-
Suspend this compound in an inert solvent and add the base to generate the free amine in situ.
-
Cool the mixture in an ice bath and slowly add the acylating agent.
-
Allow the reaction to warm to room temperature and stir until the acylation is complete (monitored by TLC).
-
Carefully add the dehydrating/cyclizing agent to the reaction mixture, potentially with cooling.
-
Heat the reaction mixture (if necessary) to promote cyclization.
-
After the reaction is complete, quench the reaction mixture by carefully pouring it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Expert Insight: The success of this proposed synthesis hinges on the careful control of reaction conditions, particularly the addition of the dehydrating agent, which can be highly reactive. The choice of the acylating agent will determine the substituent at the 2-position of the oxazole ring.
Data Summary and Comparison
| Heterocycle | Synthetic Method | Key Reactants | Typical Conditions | Yield Range |
| Imidazole | Multicomponent Reaction | 1,2-Diketone, Aldehyde, Amine, NH4OAc | Catalytic acid (e.g., PTSA), 80 °C | Good to Excellent[4] |
| Thiazole | Cook-Heilbron Synthesis | α-Aminonitrile, Isothiocyanate | Base, Room Temp. to 60 °C | Moderate to Good[1] |
| Oxazole | Acylation and Cyclization | α-Aminonitrile, Acylating Agent | Base, Dehydrating Agent | Variable |
Conclusion
This compound is a demonstrably valuable and versatile precursor for the synthesis of a range of biologically relevant heterocyclic compounds. Its inherent bifunctionality provides a strategic advantage in the design of efficient synthetic routes to complex molecules. This guide has provided a detailed overview of its application in the synthesis of imidazoles, thiazoles, and oxazoles, with a focus on the underlying mechanisms and practical experimental considerations. The protocols and insights presented herein are intended to serve as a solid foundation for researchers to build upon, fostering further innovation in the field of heterocyclic chemistry.
References
- 1. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Catalytic procedures for multicomponent synthesis of imidazoles: selectivity control during the competitive formation of tri- and tetrasubstituted imidazoles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. isca.me [isca.me]
- 5. researchgate.net [researchgate.net]
Core Topic: 2-Amino-2-phenylacetonitrile Hydrochloride - A Comprehensive Guide to Solubility and Stability
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-phenylacetonitrile hydrochloride is a pivotal chiral building block in synthetic organic chemistry. Its structure, featuring a primary amine and a nitrile group attached to the same benzylic carbon, makes it a versatile precursor for a multitude of complex molecules, particularly in the synthesis of nitrogen-containing heterocycles and stereochemically precise pharmaceuticals.[1][2] As an enantiomerically pure intermediate, its hydrochloride salt form is favored in both laboratory and industrial settings, primarily to enhance its stability and solubility in polar solvents.[2]
This guide, prepared from the perspective of a Senior Application Scientist, provides a deep dive into the critical physicochemical properties of this compound. We will move beyond a simple data sheet to explore the causality behind its solubility and stability characteristics. Understanding these parameters is not merely an academic exercise; it is fundamental to designing robust synthetic routes, developing stable formulations, and ensuring the integrity of this crucial intermediate throughout its lifecycle. We will dissect its behavior in various solvent systems, anticipate its degradation pathways, and provide field-proven protocols for its empirical evaluation.
Physicochemical Properties
A foundational understanding of a compound begins with its basic physicochemical identity. These parameters govern its interactions and reactivity.
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | α-Aminophenylacetonitrile hydrochloride | [4] |
| CAS Number | 53641-60-4 | [2][3] |
| Molecular Formula | C₈H₉ClN₂ | [2][3] |
| Molecular Weight | 168.63 g/mol | [2][3] |
| Appearance | White to off-white crystalline powder | [5] |
Below is the chemical structure of the protonated form as the hydrochloride salt.
Caption: Structure of this compound.
Solubility Profile
The hydrochloride salt form is explicitly used to improve aqueous solubility, a common strategy in pharmaceutical development.[2] While the literature describes it as "soluble in water and other polar solvents," precise quantitative data is sparse.[5] The solubility behavior is governed by the interplay between the polar amine salt, the moderately polar nitrile group, and the non-polar phenyl ring.
Drawing from general principles of amino acid chemistry, we can predict its behavior. The solubility of amino acids is typically highest in pure water and decreases in semi-polar or hydroalcoholic solvents.[6] Furthermore, pH is a critical determinant; as a salt of a weak base and strong acid, the compound will be protonated and more soluble at lower pH. As the pH increases towards the pKa of the primary amine, the free base will form, which is expected to have significantly lower aqueous solubility.[7]
Qualitative Solubility
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous (acidic) | High | The amine is fully protonated, maximizing polarity and hydrogen bonding potential with water. |
| Aqueous (neutral/basic) | Low | Deprotonation to the less polar free base reduces favorable interactions with water. |
| Polar Protic (e.g., Methanol, Ethanol) | Moderate to High | These solvents can solvate the ions and hydrogen bond with the amine. Recrystallization is often performed from these solvents.[1] |
| Polar Aprotic (e.g., Acetonitrile, DMF) | Moderate | Can solvate the cation but are less effective at solvating the chloride anion. Acetonitrile is a common solvent for reactions involving α-aminonitriles.[8] |
| Non-Polar (e.g., Toluene, Hexanes) | Very Low | The high polarity of the salt form prevents effective solvation by non-polar solvents. |
Experimental Protocol: Solubility Determination (Shake-Flask Method)
To move from prediction to empirical data, the equilibrium solubility can be determined using the standard shake-flask method. This protocol establishes a self-validating system for generating reliable solubility data.
Objective: To determine the equilibrium solubility of this compound in a given solvent at a controlled temperature.
Methodology:
-
Preparation: Add an excess amount of the compound to a known volume of the test solvent (e.g., water, pH 7.4 buffer, methanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure saturation is reached.
-
Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the suspension to settle or centrifuge it to separate the undissolved solid from the saturated solution.
-
Sampling & Dilution: Carefully withdraw a precise aliquot of the clear supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable mobile phase for analysis.
-
Quantification: Analyze the diluted sample using a validated analytical method, typically HPLC-UV, against a calibration curve prepared from a stock solution of known concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is reported as mg/mL or mol/L.
Caption: Shake-Flask method for equilibrium solubility determination.
Stability Profile
The stability of this compound is a function of its constituent chemical groups and their susceptibility to degradation under various environmental stresses. The hydrochloride salt form inherently provides greater stability compared to the free base.[2] However, several degradation pathways are chemically plausible and must be investigated during drug development.[9]
Potential Degradation Pathways
-
Hydrolysis of the Nitrile: This is a primary concern, especially in aqueous solutions. The nitrile group can undergo acid- or base-catalyzed hydrolysis. The initial product is the corresponding amide, 2-amino-2-phenylacetamide.[1] Under more strenuous conditions, this can further hydrolyze to the carboxylic acid, 2-amino-2-phenylacetic acid.[5]
-
Oxidation: The benzylic position and the primary amine are susceptible to oxidation. Oxidation of the amino group could lead to the formation of an imine, while more aggressive oxidation could cleave the molecule.[2] The presence of trace metals can catalyze such oxidative processes.
-
Cyanide Release: A significant toxicological and stability concern for aminonitriles is the potential for retro-Strecker type reactions or other decomposition pathways that release free cyanide.[10] This is particularly relevant under physiological conditions and is a critical safety parameter to assess.
Caption: Plausible degradation pathways for 2-amino-2-phenylacetonitrile.
Experimental Protocol: Forced Degradation Study
Forced degradation (or stress testing) is essential for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[9]
Objective: To evaluate the stability of the compound under accelerated or exaggerated conditions to predict its long-term stability and identify potential degradants.
Methodology:
-
Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions: Aliquot the stock solution and subject it to a panel of stress conditions in parallel. A control sample (stored at 4°C in the dark) is analyzed alongside.
-
Acid Hydrolysis: Add HCl to a final concentration of 0.1 N. Heat at 60-80°C.
-
Base Hydrolysis: Add NaOH to a final concentration of 0.1 N. Heat at 60-80°C.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature.
-
Thermal: Heat the solution at 80°C.
-
Photolytic: Expose the solution to light meeting ICH Q1B guidelines (e.g., >1.2 million lux hours and >200 watt hours/m²).
-
-
Time Points: Sample from each stress condition at various time points (e.g., 2, 8, 24, 48 hours). Neutralize the acid and base samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method, typically with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradants.
-
Evaluation:
-
Calculate the percentage of parent compound remaining.
-
Determine the relative percentage of each degradation product formed.
-
Perform mass balance to ensure all major products are accounted for.
-
Handling and Storage Recommendations
Proper handling and storage are paramount to maintaining the purity and integrity of this compound, as well as ensuring laboratory safety.
| Parameter | Recommendation | Rationale and Source(s) |
| Handling | Handle in a well-ventilated area, preferably a chemical fume hood.[11][12] Use a closed system where possible.[11] | The compound is classified as toxic if swallowed, inhaled, or in contact with skin.[13] Vapors or aerosols may be generated. |
| Personal Protective Equipment (PPE) | Wear impervious gloves, safety goggles or a face shield, and protective clothing.[11][12][13] Respiratory protection may be required.[13] | To prevent skin, eye, and respiratory exposure to the toxic compound.[11] |
| Storage Temperature | Store in a cool place.[11] Some suppliers recommend refrigerated storage (e.g., 4°C). | To minimize thermal degradation and preserve long-term stability. |
| Storage Atmosphere | Keep container tightly closed.[11] Some suppliers recommend storing under an inert gas. | The compound is noted as being hygroscopic and potentially sensitive to air (oxidation). |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases.[11][12] | To prevent chemical reactions that could lead to degradation or hazardous situations. |
| Spill Management | Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[11][12] | To safely contain and manage accidental releases. |
Conclusion
This compound is a compound whose utility is directly tied to its purity and stability. While its hydrochloride salt form confers enhanced solubility in polar media and improved chemical stability, it is not immune to degradation. The primary stability concerns are the hydrolysis of the nitrile group and the potential for decomposition to release cyanide. A thorough understanding of its solubility profile across various solvents and pH levels is critical for its application in synthesis and formulation.
This guide has outlined the theoretical underpinnings of its behavior and, more importantly, provided robust, actionable experimental protocols. By implementing systematic studies like the shake-flask method for solubility and comprehensive forced degradation for stability, researchers and developers can generate the empirical data needed to handle, store, and utilize this valuable intermediate with confidence and scientific rigor.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]
- 3. This compound [oakwoodchemical.com]
- 4. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 53641-60-4 [smolecule.com]
- 6. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 7. tetrazolelover.at.ua [tetrazolelover.at.ua]
- 8. rsc.org [rsc.org]
- 9. 182.160.97.198:8080 [182.160.97.198:8080]
- 10. "Comparative toxicities of aminonitriles" by Timothy Lester Lacy [scholarworks.utrgv.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. kasturiaromatics.com [kasturiaromatics.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
Discovery and history of 2-Amino-2-phenylacetonitrile hydrochloride
An In-Depth Technical Guide to the Discovery and History of 2-Amino-2-phenylacetonitrile Hydrochloride
Abstract
This compound, a derivative of phenylacetonitrile, is a cornerstone intermediate in modern organic and medicinal chemistry.[1] Its structure, featuring a primary amino group and a nitrile on the same benzylic carbon, offers profound synthetic versatility. This guide provides a comprehensive exploration of its historical origins, rooted in the foundational Strecker synthesis, and traces the evolution of its synthetic methodologies. We will dissect its chemical properties, reactivity, and critical role as a precursor to α-amino acids and complex nitrogen-containing heterocycles. This document serves as a technical resource for researchers and drug development professionals, offering insights into the causality behind experimental choices and providing detailed protocols for its synthesis.
The Genesis: A Legacy of the Strecker Synthesis
The story of 2-Amino-2-phenylacetonitrile is inextricably linked to one of the oldest and most fundamental multicomponent reactions in organic chemistry: the Strecker synthesis.
A Landmark Discovery
In 1850, the German chemist Adolph Strecker conducted a groundbreaking experiment by combining acetaldehyde, ammonia, and hydrogen cyanide.[2][3] This reaction yielded 2-aminopropanenitrile, which upon hydrolysis, produced racemic alanine.[2] This achievement was monumental, representing not only the first synthesis of an α-aminonitrile but also the first-ever laboratory synthesis of an amino acid, the building blocks of life.[2] The Strecker reaction quickly became the most applied and effective method for preparing α-amino acids from their α-aminonitrile precursors.[4]
This one-pot reaction provided a robust framework for creating a wide array of α-aminonitriles by varying the starting aldehyde and amine, laying the theoretical and practical groundwork for the eventual synthesis of 2-Amino-2-phenylacetonitrile.
Synthesis and Methodological Evolution
The direct application of the Strecker condensation to benzaldehyde forms the classical route to 2-Amino-2-phenylacetonitrile. The subsequent treatment with hydrochloric acid yields the stable and more soluble hydrochloride salt, which is advantageous for both laboratory and industrial applications.[5]
The Classical Strecker Route
The primary synthesis involves the three-component reaction of benzaldehyde, an ammonia source (such as ammonium chloride), and a cyanide source (like potassium cyanide).[5][6] The reaction proceeds through the formation of an iminium intermediate, which is then attacked by the cyanide nucleophile.
Historical Milestones in Synthesis
Over the decades, chemists have refined this process to improve yields, safety, and scalability.
| Year | Development | Significance | Reference |
| 1929 | Bergs' Modification | Enabled a one-pot synthesis using KCN and (NH₄)₂CO₃ under CO₂ pressure, streamlining the process. | [6] |
| 1934 | Bucherer's Optimization | Utilized ethanol/water solvent systems, which improved reaction yields to 65–75% and enhanced scalability. | [6] |
| 2005 | Asymmetric Strecker Synthesis | The use of chiral auxiliaries and catalysts allowed for the enantioselective synthesis of specific stereoisomers, such as (S)-2-Amino-2-phenylacetonitrile, which is critical for developing stereochemically precise pharmaceuticals. | [5][6] |
Modern and Alternative Synthetic Protocols
Concerns over the high toxicity of reagents like hydrogen cyanide have driven the development of alternative methods.
A. Reduction of Benzonitrile: A notable modern approach involves the reduction of benzonitrile. In this method, benzonitrile is treated with a reducing agent like Diisobutylaluminum hydride (DIBAL-H) at low temperatures. The resulting intermediate is then reacted with a cyanide source to form the α-aminonitrile.[7][8]
B. Catalytic Asymmetric Synthesis: To address safety and stereoselectivity simultaneously, recent research has focused on robust chiral catalysts, such as amido-thiourea catalysts, that are compatible with safer, aqueous cyanide salts like KCN.[7] This avoids the generation of stoichiometric HCN gas while achieving high enantiomeric excess.[7]
Detailed Experimental Protocol: Synthesis from Benzonitrile
This protocol is based on the reduction of benzonitrile using DIBAL-H, a method documented for its utility in producing α-aminonitriles.[8]
Objective: To synthesize 2-Amino-2-phenylacetonitrile.
Materials:
-
Benzonitrile (2.06 g, 20 mmol)
-
Anhydrous Toluene (20 mL)
-
Diisobutylaluminum hydride (DIBAL-H), 1.5 M solution in toluene (20 mL, 30 mmol)
-
Sodium cyanide (NaCN)
-
Dimethylformamide (DMF)
-
Methanol
-
Pasty Sodium Sulfate
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
Dissolve 20 mmol (2.06 g) of benzonitrile in 20 mL of anhydrous toluene in a flame-dried, round-bottom flask under an argon atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add 30 mmol of a 1.5 M DIBAL-H solution in toluene (20 mL) dropwise to the cooled solution, ensuring the temperature remains at 0°C.
-
Maintain the reaction mixture at 0°C and stir for 1 hour.
-
In a separate flask, prepare a solution of sodium cyanide in dimethylformamide (a 1 M solution, 50 mL, is suggested).
-
Transfer the reaction mixture from step 4 into the sodium cyanide solution.
-
Allow the new mixture to warm to room temperature and stir for 3 hours.
-
Carefully hydrolyze the reaction by slowly adding 20 mL of methanol.
-
Add pasty sodium sulfate to absorb water and aid in filtration.
-
Filter the mixture and concentrate the filtrate under reduced pressure to remove the solvent.
-
Purify the resulting crude α-aminonitrile using an acid-base extraction to obtain the final product. A reported yield for this method is approximately 29%.[8]
Physicochemical Properties and Reactivity
This compound is a chiral organic compound typically appearing as a white to off-white crystalline powder.[5][6] Its hydrochloride form enhances its stability and solubility in polar solvents.[5]
| Property | Value | Source |
| Molecular Formula | C₈H₉ClN₂ | [5][9] |
| Molecular Weight | 168.62 g/mol | [5][9] |
| CAS Number | 53641-60-4 (Hydrochloride) | [6] |
| Appearance | White to off-white crystalline powder | [6] |
| Melting Point | ~164-165 °C (with decomposition) | [6] |
The molecule's synthetic utility stems from the dual reactivity of its amino and nitrile functional groups.[7]
-
Amino Group (-NH₂): Acts as a nucleophile and can readily undergo N-acylation to form amides, oxidation to form imines, or participate in substitution reactions to create a wide array of N-substituted derivatives.[5][7]
-
Nitrile Group (-C≡N): Can be reduced to a primary amine using agents like LiAlH₄ or hydrolyzed under acidic or basic conditions to form a carboxylic acid (yielding phenylglycine) or an amide (yielding 2-amino-2-phenylacetamide).[5][6][7]
Applications in Drug Development and Beyond
The bifunctional nature of 2-Amino-2-phenylacetonitrile makes it a highly valuable precursor in diverse scientific fields.
-
Pharmaceutical Synthesis: It is a critical building block for nitrogen-containing heterocycles, a common scaffold in many pharmaceutical agents.[7] Its enantiomerically pure forms are especially vital in asymmetric synthesis for creating bioactive molecules with precise stereochemistry.[5] For example, it is used to prepare 3-benzyl-[2][5][7]oxadiazolyl-indole derivatives, which are investigated for their pharmacological potential.[7]
-
Drug Discovery: The core structure is a valuable starting point for generating libraries of related compounds for structure-activity relationship (SAR) studies, which are essential for optimizing lead compounds in drug discovery.[7]
-
Environmental Chemistry: Beyond its synthetic applications, the compound has been identified as a nitrogenous disinfection byproduct (N-DBP) that can form during the chlorination of the amino acid phenylalanine in water treatment processes.[7] Its stability in such environments makes it a compound of interest for studying the impact of unregulated byproducts in drinking water.[7]
Conclusion
From its conceptual origins in the 19th-century discovery of the Strecker synthesis to its modern applications in asymmetric catalysis and drug development, this compound has a rich history. Its journey reflects the broader evolution of organic synthesis—a continuous drive for greater efficiency, safety, and precision. As a versatile and reactive intermediate, it remains an indispensable tool for chemists, enabling the construction of complex molecules that address challenges in medicine and science. This guide has provided a technical overview of its discovery, synthesis, and application, grounding its importance in the fundamental principles of organic chemistry.
References
- 1. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. scispace.com [scispace.com]
- 5. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]
- 6. Buy this compound | 53641-60-4 [smolecule.com]
- 7. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 8. prepchem.com [prepchem.com]
- 9. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide on the Theoretical Studies of 2-Amino-2-phenylacetonitrile Hydrochloride Reaction Pathways
Introduction
2-Amino-2-phenylacetonitrile, a versatile precursor and pivotal synthetic intermediate in advanced organic synthesis, holds a significant position in the landscape of pharmaceutical and chemical research.[1] Its hydrochloride salt enhances stability and solubility, making it particularly valuable for a variety of applications.[2] This technical guide provides an in-depth exploration of the theoretical underpinnings of the reaction pathways involving 2-Amino-2-phenylacetonitrile hydrochloride. We will delve into its synthesis, primarily via the Strecker reaction, and its subsequent transformations, offering insights into the mechanistic details that govern these processes. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this crucial molecule.
I. The Strecker Synthesis: The Primary Route to 2-Amino-2-phenylacetonitrile
The most common and historically significant method for synthesizing α-aminonitriles, including 2-Amino-2-phenylacetonitrile, is the Strecker synthesis.[2][3][4][5] This one-pot, three-component reaction is prized for its efficiency and high atom economy.[6][7]
A. Core Mechanism of the Strecker Synthesis
The reaction proceeds through a series of well-defined steps, beginning with the condensation of an aldehyde with ammonia to form an imine intermediate.[8] This is followed by the nucleophilic addition of a cyanide ion to the imine.[4][8]
The key steps are as follows:
-
Imine Formation: Benzaldehyde reacts with ammonia. The carbonyl oxygen is protonated, followed by a nucleophilic attack of ammonia on the carbonyl carbon. Subsequent proton exchange and cleavage of a water molecule result in the formation of a highly reactive iminium ion intermediate.[5]
-
Cyanide Addition: A cyanide ion (from a source like KCN, NaCN, or TMSCN) then attacks the electrophilic carbon of the iminium ion.[4][8][9] This step leads to the formation of the α-aminonitrile, 2-Amino-2-phenylacetonitrile.[8]
-
Formation of the Hydrochloride Salt: The resulting 2-Amino-2-phenylacetonitrile is then treated with hydrochloric acid to yield the more stable and soluble hydrochloride salt.[2]
The overall reaction is promoted by acidic conditions, which facilitate the formation of the iminium ion.[3] The choice of cyanide source is critical, with trimethylsilyl cyanide (TMSCN) being a common reagent, though the use of aqueous cyanide salts with robust chiral catalysts is being explored to address safety concerns.[1][6]
B. Visualizing the Strecker Synthesis Pathway
The following diagram illustrates the core mechanism of the Strecker synthesis for 2-Amino-2-phenylacetonitrile.
Caption: The Strecker synthesis pathway for this compound.
II. Alternative Synthetic Routes
While the Strecker synthesis is predominant, other methods for preparing 2-Amino-2-phenylacetonitrile exist, often developed to circumvent the use of highly toxic cyanide reagents.
A. Dakin Reaction from L-Phenylalanine
An alternative route utilizes the Dakin reaction, starting from the readily available amino acid, L-phenylalanine.[1] This method employs an oxidizing agent, such as sodium dichloroisocyanurate (NaDCCA), to convert the amino acid into the corresponding nitrile.[1]
B. Reduction of Benzonitrile
Another synthetic approach involves the reduction of benzonitrile.[1][10] In a typical protocol, benzonitrile is dissolved in an anhydrous solvent like toluene and cooled. A reducing agent, such as diisobutylaluminum hydride (DIBAL-H), is then added, followed by the addition of a cyanide source.[1][10]
III. Key Reaction Pathways of 2-Amino-2-phenylacetonitrile
The bifunctional nature of 2-Amino-2-phenylacetonitrile, possessing both an amino and a nitrile group, allows for a diverse range of chemical transformations.[1][]
A. Hydrolysis of the Nitrile Group
The hydrolysis of the nitrile group is a fundamental reaction of α-aminonitriles, leading to the formation of α-amino acids.[3][4] This process can be carried out under acidic or basic conditions.[4] Theoretical studies have indicated that the direct hydrolysis of the nitrile group of aminoacetonitrile has a high energy barrier, suggesting that the aminonitrile form is quite stable.[12][13] The hydrolysis is a critical step in the synthesis of amino acids from their aminonitrile precursors.[5]
B. Oxidation Reactions
Oxidation of 2-Amino-2-phenylacetonitrile can yield different products depending on the oxidizing agent and reaction conditions.[1]
-
Formation of Amides: Partial oxidation of the nitrile group can lead to the formation of the corresponding amide, 2-amino-2-phenylacetamide.[1]
-
Formation of Carboxylic Acids: More vigorous oxidation can convert the nitrile group into a carboxylic acid.[1]
C. Reduction of the Nitrile Group
The nitrile group can be reduced to a primary amine using reducing agents like metal hydrides.[4] This transformation opens up pathways to 1,2-diamines.
D. Reactions Involving the Amino Group
The amino group can participate in various reactions, including nucleophilic substitution, to form a range of derivatives.[2]
E. Cyclization Reactions
2-Amino-2-phenylacetonitrile is a key building block in the synthesis of nitrogen-containing heterocycles.[1] For instance, it can react with 3-chloro-6-phenyl-[1][2][4]triazine through a mechanism involving deprotonation and nucleophilic attack, leading to cyclized products.[1]
IV. Theoretical and Computational Insights
Computational studies play a crucial role in understanding the intricacies of these reaction pathways. Theoretical calculations can provide valuable information on reaction mechanisms, transition states, and the relative stability of intermediates.
Recent theoretical work has focused on the enantiomeric excesses of aminonitrile precursors to explain the origin of homochirality in amino acids.[12] These studies suggest that aminonitriles are the most stable among the chiral precursors of amino acids.[12] Computational results also indicate that the hydrolysis of aminoacetonitrile to glycine has a higher electronic energy barrier than its formation, further supporting the stability of the aminonitrile intermediate.[12][13]
V. Experimental Protocols for Studying Reaction Pathways
A combination of synthetic and analytical techniques is employed to investigate the reaction pathways of this compound.
A. General Experimental Workflow
A typical workflow for studying these reactions involves synthesis, purification, and characterization.
Caption: A general experimental workflow for studying the reaction pathways.
B. Synthesis Protocol: Strecker Synthesis
Materials: Benzaldehyde, ammonia, potassium cyanide, hydrochloric acid, ether, water.
Procedure:
-
Freshly distilled benzaldehyde is added to ether and cooled in an ice bath.[14]
-
An aqueous solution of ammonium chloride is added, followed by an ice-cold solution of sodium cyanide. The cyanide solution should be added slowly with cooling.[14]
-
The mixture is shaken for several hours at room temperature.[14]
-
The resulting α-aminonitrile is extracted and purified.
-
The purified aminonitrile is treated with hydrochloric acid to form the hydrochloride salt.
Safety Note: The Strecker synthesis involves the use of highly toxic cyanide compounds and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.[9]
C. Analytical Techniques for Characterization
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the characteristic functional groups, such as the nitrile (C≡N) and amino (N-H) groups.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.[7]
-
Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compounds.
VI. Significance in Drug Development and Other Fields
2-Amino-2-phenylacetonitrile and its derivatives are crucial intermediates in the synthesis of various drug candidates.[1] The ability to introduce chirality at the α-carbon early in a synthetic sequence is a significant advantage in drug development, where stereochemistry often dictates biological activity.[1] It is a key building block for the synthesis of non-proteinogenic amino acids, which are incorporated into peptidomimetics and other drug molecules to enhance their stability and efficacy.[1]
Beyond pharmaceuticals, this compound has been identified as a significant nitrogenous disinfection byproduct (N-DBP) formed during the chlorination of the amino acid phenylalanine in water treatment, making it a compound of interest in environmental chemistry.[1]
Conclusion
The reaction pathways of this compound are a rich area of study, with the Strecker synthesis providing the primary and most efficient route to this versatile intermediate. Understanding the theoretical underpinnings of its synthesis and subsequent transformations is crucial for its effective application in drug discovery, organic synthesis, and other scientific disciplines. Continued research, combining both experimental and computational approaches, will undoubtedly uncover new reaction pathways and applications for this important molecule.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. benchchem.com [benchchem.com]
- 8. reelmind.ai [reelmind.ai]
- 9. benchchem.com [benchchem.com]
- 10. prepchem.com [prepchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. total-synthesis.com [total-synthesis.com]
Methodological & Application
The Asymmetric Strecker Reaction: A Comprehensive Protocol Using Chiral Thiourea Catalysis
The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern pharmaceutical and materials science. Among the myriad of synthetic strategies, the asymmetric Strecker reaction stands out as a powerful and convergent method for the direct formation of chiral α-aminonitriles, versatile precursors to α-amino acids.[1][2][3] This application note provides a detailed, experience-driven protocol for conducting the asymmetric Strecker reaction, with a focus on the use of robust and highly effective chiral thiourea organocatalysts.
This guide is designed for researchers, scientists, and drug development professionals, offering not just a series of steps, but a deeper understanding of the causality behind the experimental choices, ensuring both scientific rigor and practical success.
Introduction: The Power and Elegance of the Asymmetric Strecker Reaction
The Strecker reaction, first reported in 1850, is a three-component reaction between an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile.[4][5] The asymmetric variant of this reaction introduces a chiral influence to control the stereochemical outcome, leading to the preferential formation of one enantiomer of the α-aminonitrile. This is most effectively achieved through the use of a substoichiometric amount of a chiral catalyst.[1][2]
Organocatalysis, in particular, has emerged as a highly attractive approach for the asymmetric Strecker reaction.[4][6] Chiral thiourea catalysts, pioneered by Jacobsen and others, have proven to be exceptionally effective due to their ability to activate the imine electrophile through hydrogen bonding, thereby facilitating the enantioselective addition of the cyanide nucleophile.[1][7][8]
The Mechanism: A Tale of Dual Activation
The efficacy of chiral thiourea catalysts in the asymmetric Strecker reaction lies in their ability to act as bifunctional catalysts. The thiourea moiety, with its two acidic N-H protons, forms a bidentate hydrogen bond with the imine nitrogen. This interaction serves two crucial purposes: it increases the electrophilicity of the imine carbon and it shields one of the enantiotopic faces of the imine from nucleophilic attack.
The catalyst then delivers the cyanide nucleophile to the unshielded face of the imine, leading to the formation of the α-aminonitrile with high enantioselectivity. The proposed catalytic cycle involves the formation of a catalyst-imine complex, followed by the rate-determining addition of cyanide.[1]
References
- 1. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Catalytic Asymmetric Strecker Reaction | Semantic Scholar [semanticscholar.org]
- 4. scispace.com [scispace.com]
- 5. Strecker Synthesis [organic-chemistry.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Application Notes: The Role of α-Aminonitriles, Exemplified by 2-Amino-2-phenylacetonitrile, in Modern Peptide Synthesis and Peptidomimetic Design
Introduction
The synthesis of peptides is a cornerstone of biochemical research and pharmaceutical development. Conventional methods, particularly Solid-Phase Peptide Synthesis (SPPS), have been refined to a high degree of automation and efficiency. However, these methods rely on a paradigm of protecting groups and activation agents, which can present challenges related to side reactions, racemization, and the use of harsh chemical conditions.[1][2][3] To overcome these limitations and to explore novel chemical space, researchers are increasingly turning to alternative and complementary synthetic strategies.
This document explores the multifaceted applications of α-aminonitriles, using 2-Amino-2-phenylacetonitrile hydrochloride as a central example. While not a standard building block in iterative Fmoc or Boc-based SPPS, its structure is fundamental to several powerful synthetic methodologies. We will delve into its foundational chemistry, its role in innovative aqueous peptide ligation, its conceptual link to the generation of peptidomimetics via multicomponent reactions, and the utility of its derivatives in conventional synthesis.
Section 1: Foundational Chemistry: The Strecker Synthesis of α-Aminonitriles
The primary and most historic route to α-aminonitriles is the Strecker synthesis, first reported in 1850.[4] This robust reaction forms an α-amino acid from an aldehyde or ketone, ammonia, and cyanide through an α-aminonitrile intermediate.[4][5] The synthesis of 2-Amino-2-phenylacetonitrile proceeds from benzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like sodium cyanide).
Causality of the Mechanism: The reaction is initiated by the formation of an imine from the aldehyde and ammonia. In the presence of acid, this imine is protonated to form a highly electrophilic iminium ion. The cyanide anion, an excellent carbon nucleophile, then attacks the iminium carbon to form the stable α-aminonitrile.[4] This intermediate can then be hydrolyzed under acidic conditions to yield the corresponding α-amino acid, phenylalanine.[4]
Figure 1: Mechanism of the Strecker Synthesis.
Section 2: Application in Prebiotic and Chemoselective Peptide Ligation
A significant challenge in traditional peptide synthesis, and a puzzle in prebiotic chemistry, is the formation of peptide bonds in water. At physiological pH, amino acids exist as zwitterions, where the nucleophilicity of the amine group is quenched by protonation.[6] This makes direct condensation reactions in water highly inefficient.
Recent groundbreaking work has demonstrated that α-aminonitriles circumvent this problem entirely.[6] Due to the electron-withdrawing effect of the adjacent nitrile group, the amino group of an α-aminonitrile has a remarkably low basicity (pKaH ≈ 5.3).[6] This means it remains unprotonated and highly nucleophilic at neutral pH, making it an ideal substrate for ligation in aqueous environments.
The Ligation Cycle: The process involves the reaction of an α-aminonitrile with a C-terminal amidothioacid. This reaction is highly chemoselective, forming a natural α-peptide bond with exceptional yields, even for notoriously difficult-to-couple residues.[6] The resulting product is an α-amidonitrile, which can be further processed to regenerate a C-terminal amidothioacid, allowing for an iterative peptide elongation cycle.[6] This methodology is tolerant of all 20 proteinogenic side chains and shows remarkable selectivity for α-amino groups, such as the one in lysine.[6]
Figure 2: Iterative peptide ligation cycle using α-aminonitriles.
Protocol 1: General Protocol for α-Aminonitrile Ligation in an Aqueous System
This protocol is a representative example based on published methodologies.[6] Researchers should optimize concentrations and reaction times for their specific substrates.
-
Reagent Preparation:
-
Prepare a stock solution of the desired α-aminonitrile (e.g., this compound, neutralized) in an appropriate aqueous buffer (e.g., 200 mM HEPES, pH 7.5).
-
Prepare a stock solution of the C-terminal peptide-thioacid in the same buffer.
-
-
Ligation Reaction:
-
In a microcentrifuge tube, combine the peptide-thioacid solution with a slight excess (e.g., 1.2 equivalents) of the α-aminonitrile solution.
-
Ensure the final pH of the reaction mixture is stable at ~7.5. Adjust if necessary with dilute NaOH or HCl.
-
Vortex briefly and allow the reaction to proceed at room temperature.
-
-
Monitoring:
-
Monitor the reaction progress by analytical HPLC, observing the consumption of the peptide-thioacid and the appearance of the new, elongated peptide product peak. Typical reaction times can range from 1 to 24 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, the product can be purified directly from the aqueous mixture using preparative reverse-phase HPLC.
-
Lyophilize the collected fractions to obtain the pure peptide product.
-
Section 3: A Gateway to Peptidomimetics: The Ugi Multicomponent Reaction
While α-aminonitriles are products of the Strecker reaction, they are conceptually linked to one of the most powerful reactions in medicinal chemistry for generating peptide-like molecules: the Ugi four-component reaction (U-4CR).[7][8] The U-4CR is a one-pot synthesis that combines an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce a highly functionalized α-acylamino amide.[9][10]
The products of the Ugi reaction are often called "peptoids" or peptidomimetics and are of immense interest in drug discovery for their potential to mimic protein structures while offering improved stability and cell permeability.[11][12]
Mechanism of the Ugi Reaction: The reaction proceeds through a series of reversible steps, culminating in an irreversible rearrangement that drives the reaction to completion.[10]
-
Imine Formation: The amine and carbonyl component condense to form an imine (or iminium ion).[9][10]
-
Nitrilium Ion Formation: The isocyanide attacks the electrophilic imine, forming a nitrilium ion intermediate.[9][10]
-
Carboxylate Addition: The carboxylate anion adds to the nitrilium ion.
-
Mumm Rearrangement: An intramolecular acyl transfer, known as the Mumm rearrangement, occurs to form the thermodynamically stable bis-amide product. This final step is irreversible.[10][13]
Figure 3: Simplified mechanism of the Ugi four-component reaction.
Protocol 2: Representative Ugi Four-Component Reaction for Peptidomimetic Synthesis
This protocol describes a general procedure for a U-4CR. The reaction is often exothermic and completes quickly.[10] Polar solvents like methanol are typically preferred.[13][14]
-
Reagent Preparation:
-
In a round-bottom flask, dissolve the amine (1.0 eq), aldehyde (1.0 eq), and carboxylic acid (1.0 eq) in methanol (to achieve a reactant concentration of 0.5 M to 2.0 M).[10]
-
Stir the mixture at room temperature for 15-30 minutes to facilitate pre-formation of the imine.
-
-
Reaction Execution:
-
Cool the mixture in an ice bath.
-
Add the isocyanide (1.0 eq) dropwise to the stirred solution. Caution: Isocyanides are volatile and have a strong, unpleasant odor. Handle in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction to stir at room temperature.
-
-
Monitoring and Work-up:
-
Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within a few hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Redissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted carboxylic acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Section 4: Application of a Derivative in Conventional Peptide Synthesis: Boc-ON
While this compound is not directly used in SPPS, a closely related derivative, 2-(tert-Butoxycarbonyloximino)-2-phenylacetonitrile (Boc-ON) , is a widely used and effective reagent for the introduction of the Nα-Boc protecting group in Boc-based peptide synthesis.[15]
Boc-ON is a stable, crystalline solid that acts as an efficient Boc-transfer agent. It offers an alternative to the more commonly used di-tert-butyl dicarbonate (Boc-anhydride), particularly in aqueous dioxane solutions.[15]
Protocol 3: Nα-Boc Protection of an Amino Acid using Boc-ON
This protocol details the protection of a free amino acid using Boc-ON.[15]
-
Reaction Setup:
-
Dissolve the amino acid (1.0 eq) in a 1:1 mixture of aqueous sodium hydroxide (or triethylamine) and 1,4-dioxane in a round-bottom flask.[15]
-
In a separate flask, dissolve Boc-ON (1.0-1.1 eq) in 1,4-dioxane.
-
-
Reaction Execution:
-
Add the Boc-ON solution dropwise to the stirred amino acid solution at room temperature.
-
Maintain the pH of the reaction mixture in the basic range (pH 9-10) by adding aqueous NaOH as needed.
-
Allow the reaction to stir at room temperature for 2-4 hours or until TLC analysis indicates complete consumption of the starting amino acid.
-
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the dioxane.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., ethyl ether or ethyl acetate) to remove the oxime byproduct.
-
Acidify the aqueous layer to pH 2-3 with cold 1N HCl or citric acid solution, which will precipitate the Boc-protected amino acid.
-
-
Isolation and Purification:
-
Extract the acidified aqueous layer several times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Boc-amino acid.
-
The product can be further purified by recrystallization if necessary.
-
Section 5: Data Summary & Comparison
| Feature | Chemoselective Aminonitrile Ligation | Ugi Four-Component Reaction (U-4CR) | Conventional SPPS (Fmoc/Boc) |
| Reaction Type | Chemoselective Ligation | Multicomponent Condensation | Iterative Deprotection & Coupling |
| Key Reagents | α-Aminonitrile, Peptide-thioacid | Amine, Carbonyl, Carboxylic Acid, Isocyanide | Protected Amino Acids, Coupling Reagents |
| Solvent | Water / Aqueous Buffer[6] | Polar (e.g., Methanol)[13][14] | Aprotic Polar (e.g., DMF, DCM)[16] |
| Product Type | Natural Peptides | α-Acylamino Amides (Peptidomimetics)[7] | Natural or Modified Peptides |
| Key Advantage | "Traceless" ligation in water, no protecting groups needed[6] | High atom economy, rapid diversity generation[7][10] | Highly automatable, well-established |
| Limitation | Requires synthesis of thioacid precursors | Produces non-natural peptide backbone | Requires orthogonal protecting groups, harsh cleavage |
Conclusion
This compound and the broader class of α-aminonitriles represent a versatile and powerful motif in the field of peptide science. Far from being a simple precursor, this structure is central to multiple advanced synthetic strategies. It enables bio-inspired, protecting-group-free peptide bond formation in water, a significant step forward in green chemistry and prebiotic research. Conceptually, it forms the basis of the Strecker synthesis and is closely related to the Ugi reaction, a cornerstone of combinatorial chemistry and peptidomimetic drug discovery. Finally, its derivative, Boc-ON, remains a valuable tool for routine Nα-protection in conventional peptide synthesis. For researchers and drug development professionals, understanding the diverse applications of this fundamental structure opens new avenues for peptide design, synthesis, and modification.
References
- 1. peptide.com [peptide.com]
- 2. researchgate.net [researchgate.net]
- 3. bachem.com [bachem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. communities.springernature.com [communities.springernature.com]
- 7. Ugi Reaction [organic-chemistry.org]
- 8. Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. Ugi reaction - Wikipedia [en.wikipedia.org]
- 11. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ugi four-component polymerization of amino acid derivatives: a combinatorial tool for the design of polypeptoids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. beilstein-journals.org [beilstein-journals.org]
- 14. BJOC - Isocyanide-based multicomponent reactions towards cyclic constrained peptidomimetics [beilstein-journals.org]
- 15. chem.uwec.edu [chem.uwec.edu]
- 16. chem.uci.edu [chem.uci.edu]
Application Notes & Protocols: Synthesis of Unnatural α-Amino Acids Using 2-Amino-2-phenylacetonitrile Hydrochloride
Introduction: The Pivotal Role of Unnatural Amino Acids in Modern Drug Discovery
Unnatural amino acids (UAAs) are non-proteinogenic amino acids that have become indispensable tools in medicinal chemistry and drug development.[1][2][3][4] Their integration into peptide-based therapeutics or as standalone pharmacophores allows for the fine-tuning of pharmacological properties, such as enhanced metabolic stability, increased potency, and improved receptor selectivity.[4][5] Unlike the 20 proteinogenic amino acids, UAAs offer a vast and diverse chemical space, enabling the design of novel molecular scaffolds with unique conformational constraints and functionalities.[3]
2-Amino-2-phenylacetonitrile hydrochloride serves as a versatile and commercially available precursor for the synthesis of a variety of unnatural α-amino acids, particularly α-aryl-α-amino acids.[6][7] Its utility is prominently demonstrated in the Strecker synthesis, a classic and robust method for amino acid production.[7][8][9][10] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound in the synthesis of the unnatural amino acid, α-phenylglycine, through a detailed exploration of the Strecker synthesis and subsequent hydrolysis.
Core Principles: The Strecker Synthesis and Nitrile Hydrolysis
The synthesis of α-phenylglycine from this compound is a two-step process rooted in fundamental organic chemistry principles:
-
Strecker Synthesis: This reaction forms the α-aminonitrile backbone. In the context of our starting material, this step has effectively already been performed to create 2-amino-2-phenylacetonitrile. The classical Strecker synthesis involves the reaction of an aldehyde (in this case, benzaldehyde) with ammonia and a cyanide source to form an α-aminonitrile.[7][9][10]
-
Nitrile Hydrolysis: The critical step for converting the α-aminonitrile to the desired α-amino acid is the hydrolysis of the nitrile group (-C≡N) to a carboxylic acid group (-COOH). This transformation is typically achieved under acidic conditions, where the nitrile is protonated, making it more susceptible to nucleophilic attack by water.[6][7][11]
Visualizing the Synthesis Pathway
The overall transformation from a simple aldehyde to the final unnatural amino acid can be visualized as a two-stage process.
Caption: Overall workflow from Strecker synthesis to nitrile hydrolysis.
Experimental Protocol: Synthesis of DL-α-Phenylglycine
This protocol details the acid-catalyzed hydrolysis of this compound to produce racemic (DL)-α-phenylglycine.
Safety Precautions: A Self-Validating System
Hazard Analysis: this compound is toxic if swallowed or in contact with skin and is fatal if inhaled. The reaction also involves the use of strong acids and heating, which can liberate toxic hydrogen cyanide gas.[1]
Engineering Controls: All manipulations must be performed in a certified chemical fume hood with proper ventilation.[11]
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical splash goggles at all times.[11]
Emergency Procedures: Have an emergency plan in place, including access to a safety shower, eyewash station, and appropriate first aid. In case of exposure, seek immediate medical attention.[11]
Materials and Reagents
| Reagent/Material | Grade | Supplier (Example) | Notes |
| This compound | ≥98% | Sigma-Aldrich | Store in a cool, dry, well-ventilated area.[11] |
| Hydrochloric Acid (HCl), concentrated (37%) | ACS Reagent Grade | Fisher Scientific | Corrosive. Handle with extreme care. |
| Deionized Water | N/A | In-house | |
| Ammonium Hydroxide (NH₄OH), concentrated (28-30%) | ACS Reagent Grade | VWR | Corrosive and volatile. Use in a fume hood. |
| Norit (Activated Carbon) | Decolorizing Grade | Sigma-Aldrich | For removal of colored impurities. |
| Ethanol, 95% | Reagent Grade | VWR | Flammable. |
| Diethyl Ether | ACS Reagent Grade | Fisher Scientific | Extremely flammable. |
Step-by-Step Methodology
1. Preparation of 6 M Hydrochloric Acid:
-
Rationale: A 6 M concentration of HCl is a standard and effective concentration for nitrile hydrolysis, providing a sufficient excess of hydronium ions to catalyze the reaction without being overly hazardous to handle.
-
Procedure: In a fume hood, slowly add 500 mL of concentrated hydrochloric acid (37%) to 500 mL of deionized water in a 1 L beaker with stirring. Caution: Always add acid to water, never the other way around, as the dilution process is exothermic.
2. Reaction Setup and Hydrolysis:
-
Rationale: Refluxing the reaction mixture ensures a constant and controlled temperature, allowing the hydrolysis to proceed to completion. The reaction time is determined by the stability of the nitrile and the reaction kinetics.
-
Procedure:
-
Place this compound (e.g., 10.0 g) into a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Add 100 mL of 6 M hydrochloric acid to the flask.
-
Fit the flask with a reflux condenser and place it in a heating mantle.
-
Heat the mixture to reflux and maintain reflux for 2-4 hours.[1][6] The reaction should be monitored for the disappearance of the starting material by a suitable analytical method (e.g., TLC).
-
3. Workup and Isolation:
-
Rationale: The workup procedure is designed to remove impurities and isolate the desired amino acid. The use of activated carbon (Norit) helps to decolorize the solution.[1] Neutralization of the acidic solution with a base (ammonium hydroxide) causes the amino acid to precipitate out as it is least soluble at its isoelectric point.
-
Procedure:
-
Allow the reaction mixture to cool to room temperature.
-
Add a small amount of Norit (activated carbon, approx. 1 g) to the solution and stir for 10 minutes to decolorize.[1]
-
Filter the mixture through a Büchner funnel to remove the Norit.
-
Transfer the filtrate to a beaker and, with stirring, slowly add concentrated ammonium hydroxide until the solution is faintly alkaline to litmus paper.[1]
-
The α-phenylglycine will precipitate as a white solid.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid with cold deionized water, followed by cold 95% ethanol, and finally with diethyl ether to aid in drying.[1]
-
Dry the product in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization
| Analysis Technique | Expected Results for DL-α-Phenylglycine |
| Melting Point | 270-280 °C (with decomposition).[1] |
| ¹H NMR | Spectra should be consistent with the structure of α-phenylglycine. |
| IR Spectroscopy | Characteristic peaks for amine (N-H stretch), carboxylic acid (O-H and C=O stretch), and aromatic C-H stretches. |
| Mass Spectrometry | Molecular ion peak corresponding to the mass of α-phenylglycine (C₈H₉NO₂). |
Mechanism of Acid-Catalyzed Nitrile Hydrolysis
The conversion of the nitrile to a carboxylic acid proceeds through a multi-step mechanism involving the formation of an amide intermediate.
Caption: Stepwise mechanism of acid-catalyzed nitrile hydrolysis.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Incomplete hydrolysis. Loss of product during workup. | - Extend the reflux time and monitor the reaction to completion.- Ensure the pH is carefully adjusted during precipitation to the isoelectric point of the amino acid.- Minimize transfers and ensure efficient collection of the precipitate. |
| Colored Product | Presence of impurities from the starting material or side reactions. | - Ensure the use of high-purity starting materials.- Use an appropriate amount of activated carbon for decolorization.- Recrystallize the final product from a suitable solvent system (e.g., water/ethanol). |
| Incomplete Reaction | Insufficient heating or reaction time. | - Ensure the reaction is maintained at a consistent reflux temperature.- Increase the reaction time and monitor by TLC or another appropriate analytical technique. |
| Difficulty in Precipitation | Incorrect pH for precipitation. Product is too soluble in the solvent system. | - Carefully adjust the pH to the isoelectric point of α-phenylglycine (around 6.0).- Ensure the solution is sufficiently cooled to reduce solubility.- If necessary, partially evaporate the solvent to increase the concentration of the product before cooling. |
Conclusion and Future Perspectives
The use of this compound as a precursor for the synthesis of unnatural amino acids represents a robust and scalable approach for academic and industrial research. The Strecker synthesis and subsequent hydrolysis provide a reliable pathway to α-aryl-α-amino acids, which are valuable building blocks in drug discovery. Further advancements in this field include the development of asymmetric Strecker reactions to produce enantiomerically pure amino acids, which is often a critical requirement for pharmaceutical applications.[6][11] The protocols and principles outlined in this document provide a solid foundation for researchers to explore the vast potential of unnatural amino acids in the development of next-generation therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Syntheses of optically active α-amino nitriles by asymmetric transformation of the second kind using a principle of O. Dimroth - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. CN112574049A - Novel method for preparing phenylglycine by using hydrocyanic acid - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. L-Phenylglycine synthesis - chemicalbook [chemicalbook.com]
- 8. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New enzymatic methods for the synthesis of primary α-aminonitriles and unnatural α-amino acids by oxidative cyanation of primary amines with d-amino acid oxidase from porcine kidney - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Green Synthesis of 2-Amino-2-phenylacetonitrile Hydrochloride: Application Notes and Protocols
Introduction: A Paradigm Shift in Pharmaceutical Intermediate Synthesis
The synthesis of 2-Amino-2-phenylacetonitrile, a key precursor for various pharmaceuticals and biologically active compounds, has traditionally relied on methods that employ hazardous reagents and generate significant chemical waste.[1] The classical Strecker reaction, while effective, often involves toxic cyanide sources like hydrogen cyanide (HCN) or alkali metal cyanides in organic solvents, posing significant environmental and safety challenges.[2][3] This guide provides detailed application notes and protocols for the green synthesis of 2-Amino-2-phenylacetonitrile and its subsequent conversion to the hydrochloride salt, aligning with the principles of sustainable chemistry. These methods focus on the use of environmentally benign solvents, reusable catalysts, alternative energy sources, and safer reagents to minimize the ecological footprint of the synthesis.
Core Principles of Green Synthesis for 2-Amino-2-phenylacetonitrile
The green methodologies detailed below are primarily based on modifications of the Strecker reaction, a one-pot, three-component condensation of an aldehyde (benzaldehyde), an amine source (ammonia or an ammonium salt), and a cyanide source.[3] The key to "greening" this process lies in the strategic selection of reaction components and conditions:
-
Green Solvents: Replacing traditional volatile organic compounds (VOCs) with water, or eliminating the solvent altogether, is a cornerstone of these protocols. Water is non-toxic, non-flammable, and readily available, making it an ideal medium for many organic reactions.[4]
-
Catalysis: The use of efficient and recyclable catalysts can significantly improve reaction rates and yields under milder conditions. This guide explores the application of heterogeneous catalysts that can be easily separated from the reaction mixture and reused.[4][5]
-
Alternative Energy Sources: Microwave and ultrasound irradiation offer significant advantages over conventional heating by enabling rapid and uniform heating, which can dramatically reduce reaction times and improve energy efficiency.[6][7]
-
Safer Cyanide Sources: The use of less hazardous cyanide reagents, such as trimethylsilyl cyanide (TMSCN), or the in situ generation of cyanide from non-toxic precursors, enhances the safety profile of the synthesis.[4][8]
Visualizing the Green Strecker Reaction Workflow
The following diagram illustrates the general workflow for the green synthesis of 2-Amino-2-phenylacetonitrile, highlighting the key stages from starting materials to the final hydrochloride salt.
Caption: General workflow for the green synthesis of 2-Amino-2-phenylacetonitrile hydrochloride.
Application Note 1: Water-Based Catalytic Synthesis
Rationale: This approach leverages the unique properties of water as a reaction medium, which can enhance reaction rates and facilitate product separation. The use of a heterogeneous catalyst, such as indium powder or nano copper ferrite, allows for easy recovery and reuse, a key principle of green chemistry.[4][5]
Mechanism: The reaction proceeds via the classical Strecker pathway. The catalyst, acting as a Lewis acid, facilitates the formation of an imine from the condensation of benzaldehyde and the amine source. Subsequent nucleophilic addition of the cyanide ion to the imine intermediate yields the α-aminonitrile.[4]
Caption: Simplified mechanism of the Strecker reaction.
Protocol 1: Indium-Catalyzed Synthesis in Water
This protocol is adapted from a method demonstrated to be highly efficient for a range of aldehydes and amines.[4]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ammonium chloride (1.2 mmol, 64 mg)
-
Trimethylsilyl cyanide (TMSCN) (1.2 mmol, 119 mg, 0.16 mL)
-
Indium powder (10 mol%, 0.1 mmol, 11.5 mg)
-
Deionized water (5 mL)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a 25 mL round-bottom flask, add benzaldehyde (1.0 mmol), ammonium chloride (1.2 mmol), and indium powder (0.1 mmol).
-
Add 5 mL of deionized water to the flask.
-
Stir the mixture vigorously at room temperature for 10 minutes.
-
Add trimethylsilyl cyanide (1.2 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.[4]
-
Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (10 mL) followed by brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-Amino-2-phenylacetonitrile.
-
Purify the product by column chromatography on silica gel if necessary.
Application Note 2: Solvent-Free Synthesis
Rationale: Eliminating the solvent entirely represents a significant step towards a truly green synthesis. This approach reduces waste, simplifies purification, and can lead to faster reaction times.[9][10] The reaction is often facilitated by a solid-supported catalyst or by simply mixing the neat reactants.
Protocol 2: EPZG-Catalyzed Solvent-Free Synthesis
This protocol is based on the use of EPZG, a clay-supported ferric chloride catalyst, which has been shown to be effective under solvent-free conditions.[9][10]
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Aniline (1.0 mmol, 93 mg, 0.09 mL) - Note: Aniline is used here as an example amine source as per the reference. For the primary amine product, an ammonia source would be used.
-
Trimethylsilyl cyanide (TMSCN) (1.0 mmol, 99 mg, 0.13 mL)
-
EPZG catalyst (20 mg)
-
Ethanol (for crystallization)
Procedure:
-
In a 25 mL round-bottom flask, mix benzaldehyde (1.0 mmol), aniline (1.0 mmol), and trimethylsilyl cyanide (1.0 mmol).
-
Add the EPZG catalyst (20 mg) to the mixture.
-
Stir the reaction mixture at room temperature. The reaction is typically rapid and can be complete within 20-45 minutes.[10]
-
Monitor the reaction by TLC.
-
Upon completion, add a small amount of ethanol to the reaction mixture to induce crystallization of the product.
-
Filter the solid product and wash with cold ethanol to afford the purified 2-Amino-2-phenylacetonitrile derivative.
Application Note 3: Ultrasound-Assisted Synthesis
Rationale: Sonication provides a source of energy that can accelerate reactions by promoting mass transfer and creating localized high-temperature and high-pressure zones through acoustic cavitation.[6] This can lead to significantly shorter reaction times and improved yields compared to conventional methods.[1]
Protocol 3: Ultrasound-Assisted Synthesis in a Green Solvent
This protocol adapts the principles of ultrasound-assisted synthesis to the Strecker reaction of benzaldehyde.
Materials:
-
Benzaldehyde (1.0 mmol, 106 mg)
-
Ammonium acetate (1.5 mmol, 115 mg)
-
Potassium cyanide (1.2 mmol, 78 mg) - Caution: Handle with extreme care in a well-ventilated fume hood.
-
Poly(ethylene glycol) (PEG-400) (3 mL)
-
Ultrasonic bath
Procedure:
-
In a sealed vial, dissolve benzaldehyde (1.0 mmol) and ammonium acetate (1.5 mmol) in PEG-400 (3 mL).
-
Add potassium cyanide (1.2 mmol) to the mixture.
-
Place the sealed vial in an ultrasonic bath and irradiate at room temperature.
-
Monitor the reaction by TLC. The reaction is expected to be complete in a significantly shorter time (e.g., 30-60 minutes) compared to silent conditions.[6]
-
After completion, add water (10 mL) to the reaction mixture and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Comparative Data for Green Synthesis Methods
| Method | Catalyst | Solvent | Time | Yield | Key Advantage | Reference(s) |
| Water-Based Catalytic | Indium powder (10 mol%) | Water | 1-2 h | High (up to 98% for similar substrates) | Use of water as a green solvent, catalyst recyclability. | [4] |
| Solvent-Free | EPZG (FeCl3 on clay) | None | 20-45 min | High (90-91% for similar substrates) | No solvent waste, rapid reaction. | [9][10] |
| Ultrasound-Assisted | None specified | PEG | 30-60 min | High (improved yields over silent reaction) | Drastically reduced reaction times. | [1][6] |
Protocol 4: Green Formation of this compound
Rationale: The formation of the hydrochloride salt is crucial for improving the stability and handling of the aminonitrile. A greener approach to this step involves using a relatively benign solvent and a controlled amount of hydrochloric acid.
Materials:
-
2-Amino-2-phenylacetonitrile (crude or purified)
-
Ethanol (anhydrous)
-
Hydrochloric acid solution in a green solvent (e.g., 2 M HCl in ethanol) or gaseous HCl. Using a pre-made solution is generally safer and easier to handle in a lab setting.
Procedure:
-
Dissolve the 2-Amino-2-phenylacetonitrile in a minimal amount of anhydrous ethanol at room temperature with stirring.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric amount of the hydrochloric acid solution in ethanol dropwise to the stirred solution.
-
The hydrochloride salt will precipitate out of the solution.
-
Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold anhydrous ethanol to remove any unreacted starting material.
-
Dry the this compound under vacuum.
Conclusion and Future Outlook
The adoption of green chemistry principles in the synthesis of this compound offers significant advantages in terms of environmental impact, safety, and efficiency. The protocols outlined in this guide demonstrate the feasibility of using water as a solvent, eliminating solvents altogether, employing reusable catalysts, and utilizing alternative energy sources to create a more sustainable synthetic pathway. Further research into biocatalytic methods and the use of even safer, bio-renewable starting materials will continue to advance the green synthesis of this important pharmaceutical intermediate.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. jk-sci.com [jk-sci.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. researchgate.net [researchgate.net]
Scale-up synthesis of 2-Amino-2-phenylacetonitrile hydrochloride for industrial applications
An Application Note for the Industrial Production of 2-Amino-2-phenylacetonitrile Hydrochloride
Topic: Scale-up Synthesis of this compound for Industrial Applications Audience: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-2-phenylacetonitrile, a key α-aminonitrile, serves as a fundamental building block in the synthesis of numerous pharmaceutical and agrochemical compounds.[] Its hydrochloride salt is preferred for industrial applications due to its enhanced stability and handling characteristics.[2] This document provides a comprehensive guide to the scale-up synthesis of this compound, focusing on the robust and economically viable Strecker synthesis. The protocols detailed herein are designed for industrial settings, emphasizing process control, safety, and scalability to ensure high yield and purity of the final product.
Introduction: The Strategic Importance of 2-Amino-2-phenylacetonitrile
2-Amino-2-phenylacetonitrile is a versatile precursor in organic synthesis.[3] Its structure, featuring a primary amine and a nitrile group attached to the same benzylic carbon, allows for diverse chemical transformations, making it a valuable intermediate for constructing complex nitrogen-containing molecules.[3] The most common and industrially scalable method for its synthesis is the Strecker reaction, a one-pot, three-component condensation of an aldehyde, ammonia, and cyanide.[4][5] This method is highly efficient and utilizes readily available, cost-effective raw materials.
This guide provides a detailed protocol for the synthesis, purification, and characterization of this compound, with a focus on the practical considerations required for transitioning from laboratory-scale to industrial production.
The Synthetic Pathway: A Deep Dive into the Strecker Synthesis
The Strecker synthesis proceeds in two main stages within a single pot. First, benzaldehyde reacts with an ammonia source to form an intermediate imine. Second, a nucleophilic cyanide ion attacks the imine carbon to yield the α-aminonitrile.[6] The resulting free base is then converted to its hydrochloride salt to improve stability and facilitate purification.
Overall Synthesis Workflow
The diagram below outlines the major stages of the industrial production process, from raw material input to the final, purified product.
Caption: High-level workflow for the industrial synthesis of 2-Amino-2-phenylacetonitrile HCl.
Industrial Scale-Up Protocol
This protocol is designed for a multi-kilogram scale production in a suitable industrial reactor. All operations must be conducted in a controlled environment with appropriate engineering controls and personal protective equipment.
Critical Safety Considerations: Handling Cyanide
The use of sodium cyanide necessitates stringent safety protocols. All personnel must be trained in handling highly toxic materials.
-
Engineering Controls: The entire process must be carried out in a well-ventilated, dedicated reactor bay. Scrubber systems should be in place to neutralize any potential release of hydrogen cyanide (HCN) gas.
-
Personal Protective Equipment (PPE): Full-body, chemical-resistant suits, nitrile gloves, face shields, and appropriate respiratory protection are mandatory.[7]
-
Emergency Response: Cyanide antidote kits must be readily available. All personnel must be trained in their use. Emergency shower and eyewash stations are essential.[8]
-
Waste Disposal: All aqueous waste containing cyanide must be treated with an oxidizing agent (e.g., sodium hypochlorite) under basic conditions to decompose the cyanide before disposal according to local regulations.
Reaction Mechanism
The reaction begins with the formation of an iminium ion, which is then attacked by the cyanide nucleophile.
Caption: Simplified reaction mechanism of the Strecker synthesis followed by salt formation.
Step-by-Step Synthesis Protocol
Step 1: Reactor Charging and Imine Formation
-
Charge a glass-lined reactor with deionized water and ammonium chloride. Stir until all solids are dissolved.
-
Add benzaldehyde to the reactor.
-
Cool the reaction mixture to 0-5 °C using a chiller system.
Step 2: Controlled Cyanide Addition
-
Prepare a solution of sodium cyanide in deionized water in a separate vessel.
-
Slowly add the sodium cyanide solution to the reactor via a dosing pump over 2-3 hours, ensuring the internal temperature does not exceed 10 °C. The exothermic nature of this addition requires efficient cooling.
-
After the addition is complete, allow the reaction to stir at 5-10 °C for an additional 3-4 hours.
Step 3: Reaction Monitoring
-
Monitor the consumption of benzaldehyde using an appropriate in-process control (IPC) method, such as HPLC or GC. The reaction is considered complete when the benzaldehyde content is <1%.
Step 4: Work-up and Isolation of the Free Base
-
Once the reaction is complete, add dichloromethane to the reactor to extract the product.
-
Stir the biphasic mixture for 30 minutes, then allow the layers to separate.
-
Drain the lower organic (dichloromethane) layer.
-
Perform a second extraction on the aqueous layer with dichloromethane to maximize yield.
-
Combine the organic extracts and wash with a brine solution to remove residual water.
-
Concentrate the organic layer under reduced pressure to yield the crude 2-Amino-2-phenylacetonitrile as an oil.
Step 5: Hydrochloride Salt Formation and Isolation
-
Dissolve the crude oil in isopropyl alcohol (IPA).
-
Slowly add a solution of hydrogen chloride in IPA to the stirred mixture.
-
The hydrochloride salt will precipitate as a white solid.
-
Cool the slurry to 0-5 °C and stir for 1-2 hours to maximize precipitation.
-
Isolate the solid product by filtration (e.g., using a Nutsche filter-dryer).
-
Wash the filter cake with cold IPA to remove soluble impurities.
-
Dry the product under vacuum at 40-50 °C until a constant weight is achieved.
Critical Process Parameters
| Parameter | Recommended Value | Rationale |
| Benzaldehyde:NH₄Cl:NaCN Molar Ratio | 1 : 1.1 : 1.05 | A slight excess of the ammonia and cyanide source ensures complete conversion of the limiting benzaldehyde. |
| Reaction Temperature | 0-10 °C | Controls the exotherm of the cyanidation step and minimizes side reactions. |
| Cyanide Addition Time | 2-3 hours | Slow addition is crucial for temperature management and safety on a large scale. |
| pH during reaction | ~8-9 | Maintained by the ammonia/ammonium chloride buffer system, optimal for imine formation. |
| Crystallization Temperature | 0-5 °C | Maximizes the yield of the precipitated hydrochloride salt. |
Purification and Quality Control
Achieving high purity is critical for pharmaceutical applications. The primary purification method for the hydrochloride salt is recrystallization.
Purification Workflow
Caption: Step-wise process for the purification of 2-Amino-2-phenylacetonitrile HCl.
Recrystallization Protocol
-
Charge the crude this compound to a clean reactor.
-
Add a suitable solvent system, such as a mixture of ethanol and water.
-
Heat the mixture to reflux (approx. 75-80 °C) until all solids are dissolved.
-
Perform a hot filtration to remove any insoluble impurities.
-
Allow the clear filtrate to cool slowly to ambient temperature, then further cool to 0-5 °C to induce crystallization.
-
Isolate the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Quality Control Specifications
The final product must be tested against a set of specifications to ensure it meets the required quality standards for its intended application.
| Test | Specification | Method |
| Appearance | White to off-white crystalline solid | Visual Inspection |
| Identity | Conforms to the reference spectrum | FTIR, ¹H NMR |
| Purity (Assay) | ≥ 99.0% | HPLC |
| Melting Point | 165-170 °C (with decomposition) | Melting Point Apparatus |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
| Residual Solvents | Conforms to ICH guidelines | Headspace GC |
Conclusion
The Strecker synthesis offers a scalable, efficient, and economically sound method for the industrial production of this compound. Success in scaling this process hinges on meticulous control of reaction parameters, particularly temperature, and an unwavering commitment to safety protocols due to the use of highly toxic cyanide. The detailed procedures for synthesis, purification, and quality control outlined in this document provide a robust framework for producing high-purity material suitable for the demanding requirements of the pharmaceutical and chemical industries.
References
- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | 53941-45-0 | Benchchem [benchchem.com]
- 3. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. studysmarter.co.uk [studysmarter.co.uk]
- 6. Strecker Synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. diplomatacomercial.com [diplomatacomercial.com]
Application Notes and Protocols: Derivatization of 2-Amino-2-phenylacetonitrile Hydrochloride for Advanced Synthesis
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for the derivatization of 2-amino-2-phenylacetonitrile hydrochloride. This versatile α-aminonitrile serves as a critical building block in the synthesis of a wide array of pharmacologically relevant molecules and fine chemicals. This document elucidates the core chemical principles and provides field-proven methodologies for key transformations, including N-acylation, N-alkylation, and hydrolysis of the nitrile moiety to yield valuable amino acid and amide derivatives. The protocols are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure reproducibility and success.
Introduction: The Strategic Importance of 2-Amino-2-phenylacetonitrile
2-Amino-2-phenylacetonitrile, a key product of the Strecker synthesis, is a bifunctional molecule possessing both a primary amine and a nitrile group attached to the same stereocenter.[1] This unique structural arrangement makes it an exceptionally valuable precursor for the synthesis of non-proteinogenic α-amino acids like phenylglycine, which is a crucial component in various pharmaceuticals, including β-lactam antibiotics and the antitumor agent Taxol.[2][3] The hydrochloride salt form enhances the compound's stability and handling properties.
The strategic derivatization of this molecule allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures. This guide will explore the most common and impactful derivatization pathways, providing both the theoretical framework and practical, step-by-step protocols.
Safety First: Handling this compound
Before commencing any experimental work, it is imperative to consult the Safety Data Sheet (SDS). This compound is classified as toxic if swallowed or in contact with skin, and fatal if inhaled.[4] It also causes skin and serious eye irritation.[5][6]
Core Safety Precautions:
-
Ventilation: Always handle this compound in a well-ventilated chemical fume hood.[4][7]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and impervious gloves.[7] For procedures with a risk of aerosol generation, respiratory protection is mandatory.
-
Emergency Procedures: Ensure an emergency eyewash station and safety shower are readily accessible. In case of contact, wash the affected area with plenty of soap and water and seek immediate medical attention.[6]
-
Disposal: Dispose of all waste in accordance with local, state, and federal regulations.
Derivatization of the Amino Group
The primary amino group is a key handle for introducing molecular diversity. Its nucleophilicity allows for straightforward reactions with a variety of electrophiles.
N-Acylation: Synthesis of N-Acyl-2-amino-2-phenylacetonitriles
N-acylation is a fundamental transformation that converts the primary amine into an amide. This reaction is often used to install protecting groups or to synthesize precursors for peptidomimetics and other bioactive molecules.[8][9] The Schotten-Baumann reaction condition, which utilizes an acyl chloride or anhydride in the presence of a base, is a robust and widely applicable method.[8]
Causality Behind the Method: The reaction proceeds via nucleophilic acyl substitution. The amine attacks the electrophilic carbonyl carbon of the acylating agent. A base, typically a tertiary amine like triethylamine, is crucial to neutralize the HCl byproduct generated, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[8]
Experimental Protocol: N-Acetylation of 2-Amino-2-phenylacetonitrile
This protocol details the synthesis of N-(1-cyano-1-phenylmethyl)acetamide using acetyl chloride.
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 eq) in anhydrous DCM.
-
Base Addition: Cool the suspension to 0 °C in an ice bath. Add triethylamine (2.2 eq) dropwise to neutralize the hydrochloride salt and act as the base for the acylation reaction. Stir for 15-20 minutes.
-
Acylation: While maintaining the temperature at 0 °C, add acetyl chloride (1.1 eq) dropwise to the stirring mixture.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to yield the pure N-acetylated product.
Table 1: N-Acylation Reaction Parameters
| Parameter | Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Inert solvent that dissolves reactants well. |
| Base | Triethylamine (2.2 eq) | Neutralizes HCl salt and the HCl byproduct. |
| Temperature | 0 °C to Room Temp. | Controls initial exothermicity of the reaction. |
| Monitoring | TLC, LC-MS | To determine reaction completion. |
N-Alkylation: Synthesis of Secondary and Tertiary Amines
Reductive amination using nitriles as alkylating agents under hydrogenation conditions provides a facile route to N-alkylated derivatives.[10] This method avoids the use of hazardous alkyl halides and often proceeds with high selectivity.
Causality Behind the Method: In this process, the nitrile is reduced in situ to an imine intermediate by a catalyst (e.g., Pd/C). The primary amine of the 2-amino-2-phenylacetonitrile then attacks this imine, which, after further reduction, yields the secondary amine. The choice of catalyst can influence selectivity between mono- and di-alkylation.[10]
References
- 1. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Phenylglycine - Wikipedia [en.wikipedia.org]
- 3. Improved l-phenylglycine synthesis by introducing an engineered cofactor self-sufficient system - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fishersci.ie [fishersci.ie]
- 5. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. Selective N-alkylation of amines using nitriles under hydrogenation conditions: facile synthesis of secondary and tertiary amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
2-Amino-2-phenylacetonitrile hydrochloride in the synthesis of nitrogen-containing heterocycles
Application Notes & Protocols
Topic: 2-Amino-2-phenylacetonitrile Hydrochloride: A Versatile Synthon in the Synthesis of Nitrogen-Containing Heterocycles
Abstract
Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, materials science, and agrochemicals, with a significant percentage of pharmaceuticals incorporating these structures.[1][2][3] The efficient construction of these ring systems is a central goal of synthetic organic chemistry. α-Aminonitriles, and specifically this compound, have emerged as exceptionally versatile and powerful building blocks in this endeavor.[4][5][6] Their value stems from their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic nitrile carbon, which can be strategically exploited in a variety of cyclization and multicomponent reactions.[7] This guide provides an in-depth exploration of the utility of this compound, detailing the mechanistic rationale and providing field-proven protocols for the synthesis of key heterocyclic cores, including imidazoles and tetrazoles.
Foundational Concepts: The Dual Reactivity of α-Aminonitriles
This compound serves as a stable, crystalline precursor to the free α-aminonitrile. The core of its synthetic utility lies in the two reactive centers: the primary amine and the nitrile group. This dual reactivity allows it to participate in reactions as:
-
A Masked Iminium Ion Equivalent: The molecule can be seen as a precursor to a phenyl-substituted iminium ion, making the α-carbon susceptible to nucleophilic attack.[4][7]
-
A Bifunctional Building Block: The amine acts as a potent nucleophile, while the nitrile group, upon activation (e.g., by protonation or a Lewis acid), presents an electrophilic carbon atom. This allows for annulation strategies where both functionalities are incorporated into the final heterocyclic ring.
This unique combination of properties makes it an ideal substrate for multicomponent reactions (MCRs), where molecular complexity is rapidly assembled in a single synthetic operation.
Workflow: From Reagent to Heterocycle
The general synthetic strategy involves liberating the free amine from the hydrochloride salt, which then participates in a cascade of reactions with other components to build the heterocyclic framework.
Caption: General workflow for heterocycle synthesis.
Application I: Synthesis of Phenyl-Substituted Imidazoles
The imidazole nucleus is a ubiquitous feature in biologically active molecules. The Radiszewski synthesis and its modern variants provide a direct route to substituted imidazoles from α-aminonitriles.[8][9] The reaction involves the condensation of an α-aminonitrile with a 1,2-dicarbonyl compound in the presence of an ammonia source, which in this case is inherent to the starting material's structure after transformation.
Mechanistic Rationale
The synthesis proceeds via the initial formation of a diimine intermediate from the reaction between the 1,2-dicarbonyl compound (e.g., benzil) and ammonia (generated in situ or from an external source like ammonium acetate). The α-aminonitrile then acts as a masked aldehyde equivalent. Hydrolysis of the nitrile under the reaction conditions, followed by condensation with the diimine and subsequent oxidative aromatization, yields the final 2,4,5-trisubstituted imidazole.
Protocol: Synthesis of 2,4,5-Triphenylimidazole (Lophine)
This protocol outlines a robust method for synthesizing a classic imidazole derivative using this compound.
Materials:
-
This compound
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
Procedure:
-
To a 100 mL round-bottom flask equipped with a reflux condenser, add benzil (2.10 g, 10 mmol), this compound (1.69 g, 10 mmol), and ammonium acetate (7.71 g, 100 mmol).
-
Add 30 mL of glacial acetic acid to the flask. The acid serves as both the solvent and a catalyst.
-
Heat the mixture to reflux with constant stirring. The solution will turn dark yellow to orange.
-
Maintain reflux for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.
-
After completion, allow the reaction mixture to cool to room temperature, during which a precipitate may form.
-
Pour the cooled mixture into 150 mL of ice-cold water with stirring. A pale yellow solid will precipitate.
-
Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Recrystallize the crude solid from hot ethanol or an ethanol/water mixture to yield pure 2,4,5-triphenylimidazole as white to off-white needles.
Expected Outcome: This procedure typically yields the desired product in the 75-85% range. The purity can be confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).
Data Summary: Scope of Imidazole Synthesis
The protocol is adaptable to various 1,2-dicarbonyl compounds, demonstrating its versatility.
| Entry | 1,2-Dicarbonyl Compound | Product | Typical Yield (%) |
| 1 | Benzil | 2,4,5-Triphenylimidazole | 85 |
| 2 | Anisil | 2-Phenyl-4,5-bis(4-methoxyphenyl)imidazole | 81 |
| 3 | Furil | 2-Phenyl-4,5-di(furan-2-yl)imidazole | 78 |
| 4 | Glyoxal (40% in H₂O) | 2-Phenyl-1H-imidazole | 65 |
Application II: Tetrazoles via Ugi-Azide Multicomponent Chemistry
The tetrazole ring is a critical bioisostere of the carboxylic acid group, offering similar acidity (pKa) but improved metabolic stability and cell membrane permeability.[10][11] The Ugi four-component reaction (U-4CR) can be adapted to synthesize α-amino tetrazoles by replacing the standard carboxylic acid component with an azide source, such as sodium azide or trimethylsilyl azide (TMSN₃).[12][13]
Mechanistic Pathway
The reaction is a prime example of isocyanide-based multicomponent reaction (IMCR) efficiency.[14][15] It begins with the condensation of an aldehyde and the amine (from 2-amino-2-phenylacetonitrile) to form an iminium ion. The isocyanide then undergoes nucleophilic addition to the iminium ion, generating a nitrilium ion intermediate. In the key step, the azide anion attacks this intermediate. The resulting adduct then undergoes a rapid, irreversible intramolecular [4+1] cycloaddition to construct the stable, aromatic tetrazole ring.
Caption: Ugi-Azide reaction mechanism for tetrazole synthesis.
Protocol: Synthesis of a 1,5-Disubstituted-1H-tetrazole
This protocol provides a general method for the Ugi-azide reaction to create libraries of tetrazole derivatives.
Materials:
-
This compound
-
Triethylamine (Et₃N)
-
Aldehyde (e.g., Benzaldehyde)
-
Isocyanide (e.g., tert-Butyl isocyanide)
-
Sodium azide (NaN₃)
-
Ammonium chloride (NH₄Cl)
-
Methanol (MeOH)
Procedure:
-
In a 50 mL flask, dissolve this compound (0.84 g, 5 mmol) in 20 mL of methanol.
-
Add triethylamine (0.7 mL, 5 mmol) to liberate the free amine. Stir for 10 minutes at room temperature.
-
To this solution, add benzaldehyde (0.53 g, 5 mmol), sodium azide (0.49 g, 7.5 mmol), and ammonium chloride (0.40 g, 7.5 mmol). Note: The combination of NaN₃ and NH₄Cl helps generate hydrazoic acid in situ, which can be more effective.
-
Finally, add tert-butyl isocyanide (0.42 g, 5 mmol) dropwise to the stirring mixture. The reaction is often exothermic.
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor by TLC (e.g., 8:2 hexane:ethyl acetate).
-
Upon completion, remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 1-(tert-butyl)-5-(amino(phenyl)methyl)-1H-tetrazole.
Safety and Handling
This compound and its reaction products must be handled with appropriate care.
-
Toxicity: The compound is classified as an irritant.[16] More critically, α-aminonitriles can release highly toxic hydrogen cyanide (HCN) gas under strongly acidic or basic conditions or upon heating. All manipulations should be performed in a well-ventilated chemical fume hood.[17]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (nitrile is suitable) when handling the compound and its reagents.
-
Reagent Hazards: Isocyanides are known for their extremely unpleasant odor and are toxic. Sodium azide is highly toxic and can form explosive heavy metal azides. Do not allow it to come into contact with metal spatulas or drain pipes.
-
Waste Disposal: All chemical waste, including reaction mixtures and contaminated materials, must be disposed of according to institutional and local regulations for hazardous chemical waste.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Applications of Nitrogen-Containing Heterocycles as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective [mdpi.com]
- 4. Some recent applications of α-amino nitrile chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Heterocycles from α-aminonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole synthesis [organic-chemistry.org]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. α-Amino Acid-Isosteric α-Amino Tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. α-Amino Acid-Isosteric α-Amino Tetrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. 1H-Tetrazole synthesis [organic-chemistry.org]
- 13. Tetrazoles via Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 16. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. assets.thermofisher.com [assets.thermofisher.com]
Application Note & Protocols: Chiral Auxiliary-Mediated Synthesis of 2-Amino-2-Phenylacetonitrile Derivatives
Introduction: The Strategic Imperative for Enantiomerically Pure α-Amino Nitriles
In the landscape of pharmaceutical and agrochemical development, the stereochemistry of a molecule is not a trivial detail; it is a critical determinant of biological activity. α-Amino nitriles, particularly 2-amino-2-phenylacetonitrile and its derivatives, are highly valuable chiral building blocks. They serve as immediate precursors to a wide array of non-proteinogenic α-amino acids, which are integral components of numerous therapeutic agents, including antivirals, enzyme inhibitors, and peptide-based drugs.
The classical Strecker synthesis, a cornerstone of amino acid preparation since 1850, provides a straightforward route to racemic α-amino nitriles from aldehydes, ammonia, and cyanide.[1][2] However, for modern drug development, racemic mixtures are often inefficient, as one enantiomer may be therapeutically potent while the other is inactive or, in some cases, detrimental. Consequently, the development of asymmetric, or enantioselective, versions of the Strecker reaction has been a major focus of synthetic chemistry.[3][4]
Among the various strategies for achieving high enantioselectivity, the use of chiral auxiliaries remains one of the most robust and reliable methods.[5] A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate. It then directs a subsequent chemical transformation to occur with a high degree of facial selectivity, leading to the preferential formation of one diastereomer.[5] This diastereomeric mixture can then be separated, and the chiral auxiliary can be cleaved to yield the desired enantiomerically enriched product, with the auxiliary ideally being recovered for reuse.[5]
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the principles and practice of chiral auxiliary-mediated synthesis of 2-amino-2-phenylacetonitrile derivatives. We will delve into the mechanistic underpinnings of this powerful technique, provide detailed, field-proven protocols, and offer insights into the critical experimental parameters that ensure success.
The Core Principle: Diastereoselective Strecker Reaction
The power of the chiral auxiliary approach lies in converting a difficult enantioselective reaction into a more manageable diastereoselective one. The general workflow is depicted below.
Caption: General workflow for chiral auxiliary-mediated synthesis.
The key to this process is the formation of a chiral imine intermediate through the condensation of the prochiral aldehyde (benzaldehyde or a derivative) with the chiral auxiliary. The inherent chirality of the auxiliary creates a sterically and/or electronically biased environment around the imine's C=N bond. This bias directs the nucleophilic attack of the cyanide ion to preferentially occur from one face of the imine, resulting in the formation of one diastereomer in excess.
Selecting the Right Chiral Auxiliary: A Matter of Design
The choice of chiral auxiliary is paramount to the success of the synthesis. An ideal auxiliary should be:
-
Readily available and inexpensive in both enantiomeric forms.
-
Easy to attach to the substrate under mild conditions.
-
Capable of inducing high diastereoselectivity in the key bond-forming step.
-
Easy to remove without racemizing the newly formed stereocenter.
-
Recoverable in high yield for economic viability.
For the synthesis of α-amino nitriles, auxiliaries derived from amino acids and amino alcohols have proven to be particularly effective.[6] One of the most successful and practical auxiliaries for the asymmetric Strecker reaction is (R)-phenylglycine amide .[7][8]
Spotlight on (R)-Phenylglycine Amide: A Self-Validating System
(R)-phenylglycine amide is an excellent choice due to its commercial availability and its remarkable ability to induce a crystallization-induced asymmetric transformation (CIAT) .[7][8][9] In this elegant process, the initially formed diastereomeric mixture of α-amino nitriles exists in equilibrium in solution via the reversible formation of the imine. One of the diastereomers is significantly less soluble and selectively crystallizes from the reaction mixture. According to Le Châtelier's principle, this selective removal of one diastereomer from the solution drives the equilibrium towards its formation, ultimately converting the entire mixture into the single, solid, diastereomerically pure product.[7][8]
This CIAT process offers a significant advantage over traditional methods that require chromatographic separation of diastereomers, which can be costly and lead to product loss.[7] The isolation of a diastereomerically pure product (>99:1 dr) is often achieved by simple filtration.[7][8]
Experimental Protocols
The following protocols are presented as a robust starting point. Researchers should note that optimization of reaction time, temperature, and solvent may be necessary for different benzaldehyde derivatives.
Protocol 1: Synthesis of (R,S)-N-((R)-1-Amino-1-oxo-2-phenylethyl)-2-amino-2-phenylacetonitrile via Crystallization-Induced Asymmetric Transformation
This protocol details the synthesis of the α-amino nitrile adduct from benzaldehyde using (R)-phenylglycine amide as the chiral auxiliary.
Materials:
-
Benzaldehyde (freshly distilled)
-
(R)-Phenylglycine amide
-
Sodium cyanide (NaCN) - EXTREME CAUTION: Highly toxic! Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Methanol (MeOH)
-
Water (deionized)
-
Glacial acetic acid
Procedure:
-
Imine Formation and Cyanation:
-
In a round-bottom flask equipped with a magnetic stir bar, suspend (R)-phenylglycine amide (1.50 g, 10.0 mmol) in a mixture of methanol (10 mL) and water (10 mL).
-
Add benzaldehyde (1.06 g, 1.02 mL, 10.0 mmol) to the suspension. The mixture should become a clear solution.
-
Stir the solution at room temperature for 30 minutes to allow for the formation of the chiral imine.
-
In a separate beaker, dissolve sodium cyanide (0.54 g, 11.0 mmol) in water (5 mL). CAUTION: NaCN is highly toxic.
-
Carefully add the NaCN solution dropwise to the reaction mixture over 10 minutes.
-
Add glacial acetic acid (0.60 g, 0.57 mL, 10.0 mmol) to the reaction.
-
Stir the reaction mixture vigorously at room temperature. The product will begin to precipitate as a white solid.
-
-
Crystallization-Induced Asymmetric Transformation (CIAT):
-
Continue to stir the slurry for 24-48 hours. The extended stirring time is crucial for the equilibration and selective crystallization of the desired diastereomer.
-
Monitor the reaction progress by taking small aliquots, quenching with a dilute base, extracting with an organic solvent, and analyzing by ¹H NMR to determine the diastereomeric ratio. The transformation is complete when the ratio exceeds >99:1.
-
-
Isolation and Purification:
-
Collect the white precipitate by vacuum filtration.
-
Wash the solid thoroughly with a cold 1:1 mixture of methanol and water (2 x 15 mL), followed by a final wash with cold water (15 mL).
-
Dry the product under high vacuum to a constant weight.
-
Expected Outcome: The desired (R,S)-α-amino nitrile is typically obtained as a white crystalline solid in 76-93% yield with a diastereomeric ratio greater than 99:1.[7][8]
Caption: Protocol 1 Workflow Diagram.
Protocol 2: Cleavage of the Chiral Auxiliary to Yield (S)-2-Amino-2-phenylacetonitrile
This protocol describes the removal of the (R)-phenylglycine amide auxiliary to yield the target enantiomerically enriched α-amino nitrile. The choice of cleavage method is critical to avoid racemization.
Materials:
-
Diastereomerically pure α-amino nitrile adduct from Protocol 1
-
6 N Hydrochloric acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Hydrolysis of the Amide:
-
Suspend the diastereomerically pure α-amino nitrile adduct (2.81 g, 10.0 mmol) in 6 N HCl (20 mL).
-
Heat the mixture to reflux (approximately 100-110 °C) with vigorous stirring for 4-6 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature. The hydrolyzed chiral auxiliary (phenylglycine) may precipitate as its hydrochloride salt.
-
-
Workup and Isolation:
-
Cool the mixture in an ice bath and basify to pH 8-9 by the slow and careful addition of a saturated NaHCO₃ solution. CAUTION: CO₂ evolution.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 30 mL).
-
Combine the organic extracts and wash with brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude (S)-2-amino-2-phenylacetonitrile.
-
-
Recovery of Chiral Auxiliary:
-
The aqueous layer from the extraction contains the (R)-phenylglycine. It can be recovered by acidifying the solution and following established literature procedures for amino acid isolation.
-
Expected Outcome: (S)-2-amino-2-phenylacetonitrile is typically obtained in high yield (>85%) and high enantiomeric excess (>98% ee).[7] The enantiomeric excess should be determined by chiral HPLC analysis.
Data Summary and Comparison
The effectiveness of a chiral auxiliary is quantified by the yield and the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) achieved.
| Chiral Auxiliary | Aldehyde | Cyanide Source | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
| (R)-Phenylglycine amide | Pivaldehyde | NaCN | >99:1 | 76-93 | [7][8] |
| (S)-α-Phenylethylamine | Various | HCN | ~3.3:1 | N/A | [3] |
| (R,R)-Pseudoephedrine | Benzaldehyde | TMSCN | >95:5 | ~85 | [10] |
Table 1: Comparison of Chiral Auxiliaries in Asymmetric Strecker Synthesis.
Mechanism of Stereochemical Control
The stereochemical outcome of the reaction using (R)-phenylglycine amide is dictated by the conformation of the intermediate chiral imine. The phenyl group of the auxiliary effectively shields one face of the iminium ion from the incoming cyanide nucleophile. The cyanide ion preferentially attacks from the less sterically hindered face, leading to the observed major diastereomer. The crystallization-induced asymmetric transformation then enriches this diastereomer to near-perfect purity.
Conclusion and Future Outlook
The use of chiral auxiliaries, particularly (R)-phenylglycine amide, provides a highly efficient, practical, and scalable method for the synthesis of enantiomerically pure 2-amino-2-phenylacetonitrile derivatives. The ability to achieve exceptional levels of stereocontrol through a crystallization-induced asymmetric transformation makes this a particularly attractive strategy for industrial applications. This approach avoids costly chiral chromatography and often allows for the recovery of the valuable chiral auxiliary. As the demand for enantiopure pharmaceuticals continues to grow, these robust and reliable synthetic methodologies will remain indispensable tools for the modern medicinal and process chemist.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
Application Note: A Green Chemistry Approach to the Synthesis of 2-Amino-2-phenylacetonitrile Hydrochloride
Abstract
This application note provides a detailed protocol for the synthesis of 2-amino-2-phenylacetonitrile hydrochloride via a solvent-free adaptation of the classic Strecker synthesis. 2-Amino-2-phenylacetonitrile is a crucial precursor for the synthesis of α-phenylglycine and various nitrogen-containing heterocyclic compounds of pharmaceutical interest.[1] By eliminating the use of organic solvents, this method aligns with the principles of green chemistry, offering significant advantages such as reduced environmental impact, operational simplicity, and often, higher yields and shorter reaction times.[2][3] The protocol is designed for researchers in organic synthesis and drug development, providing a robust and efficient pathway to this valuable synthetic intermediate.
Introduction: The Case for Solvent-Free Synthesis
The Strecker synthesis, first reported in 1850, remains one of the most effective methods for preparing α-aminonitriles, which are direct precursors to amino acids.[4][5] The traditional method involves the one-pot, three-component reaction of an aldehyde, ammonia, and a cyanide source, typically in an aqueous or alcoholic solvent.[6] While effective, the use of solvents contributes to chemical waste and adds complexity to product isolation and purification.
Solvent-free, or solid-state, reactions represent a significant advancement in sustainable chemistry.[2][7] This approach is particularly well-suited for the Strecker synthesis. By grinding the solid reagents (ammonium chloride and sodium cyanide) with the liquid aldehyde (benzaldehyde), an intimate mixture is achieved, allowing the reaction to proceed efficiently at room temperature without the need for a bulk solvent medium. This method is not only environmentally benign but also simplifies the experimental setup and work-up procedure, making it an attractive alternative for both academic and industrial laboratories.[3]
Reaction Scheme and Mechanism
The synthesis proceeds in two main stages: the formation of the α-aminonitrile free base, followed by its conversion to the stable hydrochloride salt.
Overall Reaction: C₆H₅CHO (Benzaldehyde) + NH₄Cl (Ammonium Chloride) + NaCN (Sodium Cyanide) → C₈H₈N₂ (2-Amino-2-phenylacetonitrile) + NaCl + H₂O C₈H₈N₂ + HCl → C₈H₉ClN₂ (this compound)
Mechanistic Pathway:
The reaction mechanism is a classic example of nucleophilic addition to a carbonyl group, followed by the formation of an iminium intermediate, which is then trapped by the cyanide nucleophile.[8]
-
Iminium Ion Formation: The ammonium chloride serves as both a source of ammonia (NH₃) and a mild acid (NH₄⁺). The ammonium ion protonates the carbonyl oxygen of benzaldehyde, increasing its electrophilicity.[8] Ammonia then attacks the carbonyl carbon, and subsequent dehydration yields a highly reactive phenylmethaniminium ion.[5]
-
Cyanide Attack: The cyanide ion (from NaCN) acts as a potent nucleophile, attacking the electrophilic carbon of the iminium ion to form the final product, 2-amino-2-phenylacetonitrile.[5][8]
Caption: Reaction mechanism for the Strecker synthesis.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Mass / Volume |
| Benzaldehyde | 100-52-7 | 106.12 | 50 | 5.31 g (5.1 mL) |
| Ammonium Chloride | 12125-02-9 | 53.49 | 60 | 3.21 g |
| Sodium Cyanide | 143-33-9 | 49.01 | 55 | 2.70 g |
| Diethyl Ether | 60-29-7 | 74.12 | - | ~150 mL |
| Hydrochloric Acid (conc.) | 7647-01-0 | 36.46 | - | As needed |
| Sodium Sulfate (anhydrous) | 7757-82-6 | 142.04 | - | As needed |
Equipment
-
Mortar and pestle
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Büchner funnel and filter flask
-
Standard glassware for extraction and filtration
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Detailed Experimental Protocol
This protocol outlines the solvent-free synthesis of the aminonitrile free base, followed by its conversion to the hydrochloride salt.
Caption: Workflow for the solvent-free synthesis.
Step-by-Step Procedure:
-
Reagent Preparation: In a well-ventilated fume hood, add ammonium chloride (3.21 g, 60 mmol) and sodium cyanide (2.70 g, 55 mmol) to a clean, dry mortar. CAUTION: Sodium cyanide is extremely toxic. Always handle with appropriate PPE.
-
Grinding: Gently grind the two solids together with a pestle for 5-10 minutes to create a fine, homogeneous powder. This step is crucial for ensuring intimate contact between the reagents.
-
Reaction Setup: Transfer the powdered mixture to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
Initiation: Place the flask on a magnetic stirrer and begin stirring. Slowly add benzaldehyde (5.1 mL, 50 mmol) to the powder dropwise over 5 minutes. The mixture may become a thick paste.
-
Reaction: Continue stirring the mixture vigorously at room temperature. The reaction is typically complete within 2-3 hours. Progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Extraction:
-
Once the reaction is complete, add 50 mL of deionized water to the flask and stir for 10 minutes to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
-
Isolation of Free Base:
-
Filter off the sodium sulfate and transfer the filtrate to a pre-weighed round-bottom flask.
-
Remove the diethyl ether under reduced pressure using a rotary evaporator to yield the crude 2-amino-2-phenylacetonitrile as a pale yellow oil.
-
-
Formation of Hydrochloride Salt:
-
Redissolve the crude oil in approximately 50 mL of diethyl ether.
-
While stirring, add concentrated hydrochloric acid dropwise. A white precipitate of the hydrochloride salt will form immediately.
-
Continue adding HCl until no further precipitation is observed.
-
-
Purification:
-
Collect the white solid by vacuum filtration using a Büchner funnel.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted benzaldehyde or other impurities.
-
Dry the product in a desiccator. The expected yield is typically 75-85%. The reported melting point is 164-165 °C (decomposes).[9]
-
Safety Precautions
This procedure involves highly hazardous materials and must be performed with extreme caution in a certified chemical fume hood.
| Reagent | Key Hazards | Recommended Precautions |
| Sodium Cyanide | Fatal if swallowed, inhaled, or in contact with skin. Contact with acids liberates highly toxic hydrogen cyanide (HCN) gas. | Wear double gloves, safety goggles, and a lab coat. Handle only in a fume hood. Have a cyanide antidote kit available and be trained in its use. Quench all cyanide-containing waste with bleach before disposal. |
| Benzaldehyde | Harmful if swallowed or inhaled.[10] Causes skin and serious eye irritation.[11] | Avoid inhalation of vapors. Wear standard PPE. |
| Ammonium Chloride | Harmful if swallowed. Causes serious eye irritation. | Avoid creating dust. Wear standard PPE. |
| Hydrochloric Acid | Causes severe skin burns and eye damage. May cause respiratory irritation. | Handle with care, wearing appropriate gloves and eye protection. |
Conclusion
This application note details a robust, efficient, and environmentally responsible method for the synthesis of this compound. By eliminating organic solvents from the primary reaction step, the protocol reduces chemical waste, simplifies the experimental procedure, and provides high yields of a key pharmaceutical intermediate. This method serves as an excellent example of applying green chemistry principles to classical organic reactions.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 3. Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. scispace.com [scispace.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Page loading... [guidechem.com]
- 10. chemos.de [chemos.de]
- 11. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-2-phenylacetonitrile Hydrochloride
Welcome to the technical support guide for the synthesis of 2-Amino-2-phenylacetonitrile hydrochloride. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. Our focus is on the widely-used Strecker synthesis, a robust three-component reaction involving benzaldehyde, an ammonia source, and a cyanide source.[1] This guide provides in-depth, field-proven insights to ensure your success.
Reaction Overview: The Strecker Synthesis
The Strecker synthesis is a powerful method for producing α-amino acids and their nitrile precursors.[2] The reaction proceeds in two main stages: first, the formation of an α-aminonitrile from an aldehyde, ammonia, and cyanide; and second, the optional hydrolysis of the nitrile to a carboxylic acid.[3] For our target molecule, we stop at the stable α-aminonitrile, which is then isolated as its hydrochloride salt.
The mechanism involves the initial reaction of benzaldehyde with ammonia to form an imine, which is then protonated to an electrophilic iminium ion. The cyanide anion subsequently attacks the iminium carbon to form 2-amino-2-phenylacetonitrile.[4]
Caption: Mechanism of 2-Amino-2-phenylacetonitrile Synthesis.
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis. We have structured it in a question-and-answer format to provide direct solutions to specific problems.
Table 1: Quick Troubleshooting Reference
| Issue ID | Problem | Probable Cause(s) | Recommended Action(s) |
| T-01 | Low or No Product Yield | 1. Poor quality or oxidized benzaldehyde.2. Presence of water inhibiting imine formation.3. Incorrect pH for cyanide addition.4. Temperature too high, causing side reactions. | 1. Use freshly distilled benzaldehyde.2. Use anhydrous solvents and reagents.3. Maintain mildly acidic to neutral conditions (pH 7-9) for cyanide addition.4. Maintain low temperature (0-5 °C) during initial stages. |
| T-02 | Oily Product / Failure to Crystallize | 1. Product is the free base, which is an oil at room temp.2. Presence of impurities (e.g., unreacted benzaldehyde).3. Incorrect solvent for crystallization. | 1. Ensure complete conversion to the hydrochloride salt with HCl.2. Purify via acid-base extraction before precipitation.3. Use a non-polar solvent like diethyl ether or a mixture with isopropanol for precipitation. |
| T-03 | Product is Dark/Discolored | 1. Side reactions from high temperatures.2. Oxidation of benzaldehyde.3. Contamination from starting materials. | 1. Maintain strict temperature control throughout the reaction.2. Use purified benzaldehyde.3. Treat the solution with activated charcoal before final crystallization. |
| T-04 | Difficult or Slow Filtration | 1. Product has an amorphous or very fine particle size.2. Presence of resinous byproducts. | 1. Allow crystallization to proceed slowly at a low temperature without rapid agitation.2. Ensure complete hydrolysis of byproducts or remove them via extraction before precipitation. |
Q1: My reaction yield is extremely low. I've followed the procedure, but I'm not getting the expected amount of this compound. What went wrong?
This is the most common issue, and it typically points to problems in the initial, critical stage of α-aminonitrile formation. Let's break down the potential causes.
-
Cause A: Inefficient Imine Formation The formation of the imine intermediate from benzaldehyde and ammonia is a reversible condensation reaction that produces water.[5] If water is present in the reaction medium from the start (e.g., from wet solvents or reagents), it will push the equilibrium back towards the starting materials, severely limiting the amount of imine available for the subsequent step.
Solution:
-
Reagent Quality: Benzaldehyde is notoriously prone to air oxidation to benzoic acid. Use freshly distilled or a newly opened bottle of benzaldehyde.
-
Anhydrous Conditions: While some protocols use aqueous media, controlling water content is key. Using anhydrous solvents like methanol or ethanol can improve imine formation. The use of a drying agent like MgSO₄ can also help drive the equilibrium forward.[5]
-
-
Cause B: Ineffective Cyanide Addition The nucleophilic attack by the cyanide ion is highly pH-dependent. If the solution is too acidic, the majority of the cyanide will be protonated to hydrogen cyanide (HCN), which is a much weaker nucleophile than CN⁻. If the solution is too basic, the benzaldehyde may undergo a self-condensation (Cannizzaro reaction) or other side reactions.
Solution:
-
pH Control: The "sweet spot" for cyanide addition is typically in a buffered, near-neutral to slightly basic medium. Using ammonium chloride (NH₄Cl) is advantageous as it serves as both the ammonia source and a mild acid (pKa ~9.25) to buffer the system.[3]
-
Cyanide Source: Sodium cyanide (NaCN) or potassium cyanide (KCN) are standard.[6] Ensure they are fresh and have been stored in a desiccator. For safety, alternative, less toxic cyanide sources like potassium hexacyanoferrate(II) have been explored and may be suitable depending on your specific protocol.[7]
-
-
Cause C: Competing Side Reactions High temperatures can promote unwanted side reactions. The Strecker synthesis is exothermic, and without proper temperature control, the yield can be significantly reduced.
Solution:
-
Temperature Control: The initial mixing of reagents should be performed at a low temperature (e.g., 0-5 °C in an ice bath). After the initial exothermic reaction subsides, the mixture can be allowed to slowly warm to room temperature.[8]
-
Caption: Troubleshooting workflow for low product yield.
Q2: After the work-up, my product is an oil and won't solidify, even after adding HCl. What should I do?
This is a classic isolation problem. 2-Amino-2-phenylacetonitrile free base is a low-melting solid or oil, whereas its hydrochloride salt is a stable, crystalline solid.[9] Failure to crystallize usually points to incomplete salt formation or the presence of impurities.
-
Cause A: Incomplete Conversion to Hydrochloride Salt Simply adding aqueous HCl may not be sufficient, especially if the aminonitrile is dissolved in an organic solvent where it is highly soluble.
Solution:
-
Use Gaseous HCl or HCl in an Organic Solvent: The most effective method is to dissolve the crude aminonitrile free base in a dry, non-polar solvent (like diethyl ether or a mixture of isopropanol and ether) and then bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol or ether. This will cause the hydrochloride salt to precipitate out as a clean, white solid.
-
Acid-Base Extraction: Before precipitation, perform a proper acid-base extraction. Dissolve the crude reaction mixture in an organic solvent (e.g., benzene or toluene) and wash with water. Extract the aminonitrile into an aqueous acid layer (e.g., 6N HCl).[8] This removes non-basic impurities. Then, you can basify the aqueous layer, re-extract the free base into a fresh organic solvent, dry it, and then precipitate the hydrochloride salt as described above.
-
-
Cause B: Impurities Inhibiting Crystallization Unreacted benzaldehyde or other oily byproducts can act as a "eutectic" impurity, depressing the melting point and preventing your product from crystallizing.
Solution:
-
Thorough Purification: The acid-base extraction mentioned above is critical for removing non-basic impurities like benzaldehyde.[8]
-
Trituration: If the product is a stubborn oil, try adding a small amount of the precipitation solvent (e.g., cold diethyl ether) and scratching the inside of the flask with a glass rod to induce crystallization. Once a small amount of solid forms, it can seed the crystallization of the rest of the material.
-
Frequently Asked Questions (FAQs)
Q: What is the optimal stoichiometry for the reactants? A: A slight excess of the ammonia and cyanide sources relative to the limiting reagent (benzaldehyde) is generally recommended to drive the reaction to completion. A common ratio is approximately 1.0 equivalent of benzaldehyde to 1.1-1.2 equivalents of ammonium chloride and 1.0-1.1 equivalents of sodium cyanide.
Q: Can I use safer, alternative cyanide sources? A: Yes. Due to the high toxicity of HCN, NaCN, and KCN, several alternatives have been developed.[6] One notable "green chemistry" approach uses a mixture of potassium ferri- and ferrocyanides (K₃[Fe(CN)₆] and K₄[Fe(CN)₆]), which are non-toxic solids that release cyanide in situ.[7] Another approach uses trimethylsilyl cyanide (TMSCN), which is less volatile than HCN, though still requires careful handling.[5]
Q: How do I confirm the identity and purity of my final product? A: Standard analytical techniques should be used.
-
Melting Point: Compare the observed melting point with the literature value for this compound.
-
NMR Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any major impurities.
-
FT-IR Spectroscopy: Look for characteristic peaks, such as the nitrile (C≡N) stretch.
-
HPLC/LC-MS: To determine purity with high accuracy and confirm the molecular weight.
Q: What are the most critical safety precautions for this synthesis? A: CYANIDE IS A FAST-ACTING, LETHAL POISON.
-
ALWAYS perform this reaction in a well-ventilated chemical fume hood.
-
NEVER allow cyanide salts to come into contact with acid outside of the reaction vessel, as this will liberate highly toxic hydrogen cyanide (HCN) gas.
-
Have an emergency plan and a cyanide antidote kit (e.g., amyl nitrite, sodium nitrite, sodium thiosulfate) readily available. Ensure you and a colleague are trained in its use.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves (check for appropriate breakthrough time).
-
All glassware and waste containing cyanide must be quenched and decontaminated with an oxidizing agent like bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
Optimized Experimental Protocol
This protocol is a representative procedure for the synthesis of this compound.
Table 2: Recommended Reaction Parameters
| Parameter | Value | Rationale |
| Benzaldehyde | 1.0 eq | Limiting reagent. |
| Ammonium Chloride | 1.1 eq | Ammonia source and buffer. |
| Sodium Cyanide | 1.05 eq | Cyanide source. |
| Solvent | Methanol/Water | Provides solubility for all reactants. |
| Initial Temperature | 0-5 °C | Controls initial exotherm and minimizes side reactions. |
| Reaction Time | 2-4 hours | Allows for completion of aminonitrile formation. |
| Hydrolysis (Work-up) | 6N HCl, Reflux | To hydrolyze any remaining imine and extract the product. |
| Precipitation Solvent | Isopropanol/Diethyl Ether | Ensures clean precipitation of the hydrochloride salt. |
Step-by-Step Methodology
(Work must be conducted in a certified chemical fume hood)
-
Reaction Setup: In a 500 mL round-bottomed flask equipped with a magnetic stirrer, add sodium cyanide (21.0 g, 0.42 mol) to 150 mL of water. Stir until dissolved. To this solution, add ammonium chloride (25.0 g, 0.47 mol).
-
Addition of Benzaldehyde: Once the ammonium chloride has dissolved, add a solution of freshly distilled benzaldehyde (42.4 g, 0.40 mol) in 150 mL of methanol in one portion. The flask may warm up significantly.[8]
-
Reaction: Stir the mixture vigorously for 3 hours at room temperature. The mixture will become a thick, heterogeneous slurry.
-
Initial Work-up: Dilute the reaction mixture with 400 mL of water and transfer to a separatory funnel. Extract the mixture with toluene or benzene (400 mL). Discard the lower aqueous layer (CAUTION: Contains cyanide).
-
Acidic Extraction: Wash the organic layer with three 50 mL portions of water. Extract the desired aminonitrile from the organic layer by shaking it with one 300 mL portion of 6N HCl, followed by two 150 mL portions of 6N HCl. Combine the acidic aqueous extracts.[8]
-
Hydrolysis of Impurities: Transfer the combined acidic extracts to a round-bottomed flask and reflux for 1-2 hours. This step hydrolyzes remaining imines and other impurities.[8]
-
Purification: Cool the solution and treat with activated charcoal (2-3 g) to remove colored impurities. Filter the solution through a pad of celite.
-
Isolation of Free Base: Cool the clear filtrate in an ice bath and carefully add concentrated ammonium hydroxide until the solution is faintly alkaline (check with pH paper). The aminonitrile free base will separate. Extract the free base into diethyl ether or dichloromethane (3 x 200 mL).
-
Formation of Hydrochloride Salt: Combine the organic extracts and dry over anhydrous sodium sulfate. Filter the solution. To the clear filtrate, slowly add a solution of 2M HCl in diethyl ether or bubble dry HCl gas until precipitation is complete.
-
Final Product: Collect the white precipitate by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven. This should yield this compound as a white crystalline solid.
References
- 1. benchchem.com [benchchem.com]
- 2. total-synthesis.com [total-synthesis.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. This compound [oakwoodchemical.com]
Common side products in the Strecker synthesis of 2-Amino-2-phenylacetonitrile
Welcome to the technical support center for the Strecker synthesis of 2-Amino-2-phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during this crucial synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction outcomes, ensuring high purity and yield.
Introduction: The Synthetic Challenge
The Strecker synthesis is a cornerstone of amino acid and heterocyclic chemistry, valued for its efficiency in creating α-aminonitriles from simple precursors. The synthesis of 2-Amino-2-phenylacetonitrile, a key intermediate, involves a three-component reaction between benzaldehyde, a cyanide source, and an ammonia source. While elegant in principle, the reaction is often accompanied by the formation of several side products that can complicate purification and reduce the overall yield of the desired product. This guide will dissect the origins of these impurities and provide actionable solutions.
Core Reaction Pathway: Formation of 2-Amino-2-phenylacetonitrile
The desired reaction proceeds through the initial formation of an imine from benzaldehyde and ammonia, which is then attacked by a cyanide ion to yield the α-aminonitrile.
Caption: Desired reaction pathway for the Strecker synthesis of 2-Amino-2-phenylacetonitrile.
Troubleshooting Guide & FAQs
This section addresses the most common side products encountered during the Strecker synthesis of 2-Amino-2-phenylacetonitrile. Each entry provides a mechanistic explanation for the formation of the impurity, preventative measures, and purification strategies.
FAQ 1: I'm observing a significant amount of an oxygen-containing byproduct. What is it and how can I prevent its formation?
Likely Culprit: Benzaldehyde Cyanohydrin (Mandelonitrile)
Benzaldehyde cyanohydrin, also known as mandelonitrile, is a common side product that arises from the direct reaction of benzaldehyde with the cyanide source before the imine is formed.[1][2]
Mechanism of Formation:
The cyanide ion is a potent nucleophile that can directly attack the electrophilic carbonyl carbon of benzaldehyde. This reaction is reversible and base-catalyzed.
Caption: Formation of benzaldehyde cyanohydrin as a side product.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Control Reactant Addition | Add the cyanide source slowly to the reaction mixture containing benzaldehyde and ammonia. This ensures that the imine has a chance to form, competing with the cyanohydrin formation. Pre-forming the imine before cyanide addition is also a viable strategy. |
| pH Control | Maintaining a slightly acidic to neutral pH (around 6-7) can favor imine formation over cyanohydrin formation.[1] |
| Temperature Management | Lower reaction temperatures can help to control the rate of competing reactions. |
Purification:
Benzaldehyde cyanohydrin can often be separated from the desired aminonitrile by column chromatography on silica gel. Due to its acidic proton, it may also be removed by a mild basic wash during workup, although this risks hydrolysis of the desired product.
FAQ 2: My reaction mixture has turned yellow and I'm isolating a complex, high molecular weight impurity. What could this be?
Likely Culprit: Hydrobenzamide
Hydrobenzamide is a condensation product formed from the reaction of three molecules of benzaldehyde with two molecules of ammonia.[3][4]
Mechanism of Formation:
This reaction is a complex condensation that results in the elimination of water. It is more likely to occur if there is a high concentration of benzaldehyde and ammonia, particularly in the absence of a cyanide source or if the cyanide addition is delayed.
Caption: Formation of hydrobenzamide from benzaldehyde and ammonia.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Stoichiometry Control | Use a modest excess of the ammonia source and ensure the timely addition of the cyanide source to favor the main Strecker pathway. |
| Reaction Concentration | Avoid overly concentrated reaction mixtures which can promote this higher-order condensation. |
Purification:
Hydrobenzamide is typically a solid and can sometimes be removed by filtration if it precipitates from the reaction mixture. It can also be separated from the desired product by column chromatography.
FAQ 3: During workup or upon standing, I'm noticing the formation of new impurities, including an amide and a carboxylic acid. What is happening?
Likely Culprits: 2-Amino-2-phenylacetamide and 2-Amino-2-phenylacetic acid (Phenylglycine)
These are hydrolysis products of the desired 2-Amino-2-phenylacetonitrile. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, first to an amide and then to a carboxylic acid.[5][6][7]
Mechanism of Formation:
The hydrolysis is typically initiated by the protonation of the nitrile nitrogen (acid-catalyzed) or nucleophilic attack by hydroxide (base-catalyzed), followed by the addition of water.[8]
Caption: Hydrolysis of the desired product to amide and carboxylic acid.
Troubleshooting & Prevention:
| Strategy | Rationale |
| Careful Workup | Avoid prolonged exposure to strongly acidic or basic conditions during the reaction workup. Use of a buffered system can be beneficial. |
| Anhydrous Conditions | While the Strecker reaction is often performed in aqueous media, minimizing excess water and ensuring anhydrous conditions during product isolation and storage can prevent hydrolysis. |
| Prompt Isolation | Isolate the 2-Amino-2-phenylacetonitrile product promptly after the reaction is complete to minimize its exposure to conditions that could lead to hydrolysis. |
Purification:
The carboxylic acid can be removed by extraction with a basic aqueous solution. The amide can be more challenging to separate and may require column chromatography.
Summary of Side Products and Mitigation Strategies
| Side Product | Formation Mechanism | Key Prevention Strategy |
| Benzaldehyde Cyanohydrin | Nucleophilic attack of cyanide on benzaldehyde | Controlled addition of cyanide source |
| Hydrobenzamide | Condensation of benzaldehyde and ammonia | Control stoichiometry and concentration |
| 2-Amino-2-phenylacetamide | Partial hydrolysis of the aminonitrile | Careful workup, avoid prolonged acid/base |
| 2-Amino-2-phenylacetic acid | Complete hydrolysis of the aminonitrile | Careful workup, avoid prolonged acid/base |
Analytical Characterization of Impurities
For the identification and quantification of these side products, a combination of analytical techniques is recommended. High-Performance Liquid Chromatography (HPLC), particularly with both UV and mass spectrometric detection (LC-MS), is a powerful tool for separating and identifying the components of the reaction mixture.[9][10][] Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, especially for more volatile components.[12]
Conclusion
A thorough understanding of the potential side reactions in the Strecker synthesis of 2-Amino-2-phenylacetonitrile is paramount for achieving high purity and yield. By carefully controlling reaction parameters such as stoichiometry, reactant addition rates, pH, and temperature, and by employing appropriate workup and purification procedures, the formation of unwanted byproducts can be significantly minimized. This guide provides a framework for troubleshooting common issues, enabling you to optimize your synthetic protocols with confidence.
References
- 1. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 2. quora.com [quora.com]
- 3. sarthaks.com [sarthaks.com]
- 4. youtube.com [youtube.com]
- 5. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 12. Analytical methods and Quality Control for peptide products [biosynth.com]
Technical Support Center: Purification of 2-Amino-2-phenylacetonitrile Hydrochloride
Welcome to the technical support center for 2-Amino-2-phenylacetonitrile hydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into the purification of this critical synthetic intermediate. Our goal is to move beyond simple protocols and explain the underlying chemical principles, enabling you to troubleshoot and optimize your purification workflows effectively.
Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when handling crude this compound.
Question 1: My crude product is an off-white, brown, or oily solid. What are the likely impurities?
Answer: The discoloration or poor physical state of your crude product typically points to several common impurities derived from the Strecker synthesis or related pathways. These can include:
-
Unreacted Benzaldehyde: Often imparts a characteristic "almond" smell and can lead to an oily consistency.
-
Polymeric Materials: Side reactions can lead to the formation of complex, often colored, polymeric byproducts.
-
Oxidation Products: The amino group is susceptible to oxidation, which can create colored impurities.[1]
-
Residual Cyanide Salts: Though typically removed during initial workup, their presence can be problematic for downstream applications.
-
Hydrolysis Byproducts: The nitrile group can hydrolyze to the corresponding amide or carboxylic acid, especially under harsh pH conditions during workup.[2][3]
Question 2: I performed a recrystallization, but the yield is very low. What went wrong?
Answer: Low yield from recrystallization is a classic problem that usually stems from one of the following:
-
Using too much solvent: The most common cause. Your compound has some solubility even in the cold solvent. Using an excessive volume will keep a significant portion of your product dissolved after cooling.
-
Cooling the solution too quickly: Rapid cooling leads to the formation of very small crystals or precipitation, which can trap impurities.
-
Inappropriate solvent choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[4]
-
Premature crystallization: If the solution cools and crystals form in the funnel during a hot filtration step, you will lose a significant amount of product.
Question 3: What is the best analytical method to assess the purity of my final product?
Answer: A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the primary method for quantifying purity and detecting impurities. Reversed-phase HPLC with UV detection is standard.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for confirming the structural integrity of the compound and identifying organic impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 164-165 °C with decomposition) is a strong indicator of high purity.[2] A broad melting range suggests the presence of impurities.
Part 2: Purification Methodologies & Detailed Protocols
This section provides detailed, step-by-step protocols for the most effective purification techniques.
Workflow 1: Purification via Recrystallization
Recrystallization is often the most straightforward method for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent system at varying temperatures. For the hydrochloride salt, polar protic solvents are most effective.[1]
Caption: Step-by-step workflow for purification by recrystallization.
-
Solvent Selection: Place a small amount of your crude product (approx. 50 mg) in a test tube and add absolute ethanol dropwise. Observe its solubility at room temperature and upon heating. It should be sparingly soluble at room temperature but dissolve readily upon heating.
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the minimum amount of hot ethanol required to fully dissolve the solid. Add the solvent in small portions, bringing the solution to a boil on a hot plate between additions.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (charcoal). Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to filter the hot solution into a clean, pre-heated Erlenmeyer flask. This step is crucial to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not disturb the flask during this period.
-
Maximizing Yield: Once the flask has reached room temperature and crystal formation has ceased, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Workflow 2: Purification via Acid-Base Extraction
This technique leverages the basicity of the amino group to separate the compound from neutral and acidic impurities. The process involves converting the hydrochloride salt to the freebase, performing extractions, and then converting it back to the pure hydrochloride salt. This method is particularly effective for removing non-basic organic impurities.[6]
Caption: Logic flow for purification via acid-base extraction.
-
Freebase Formation: Dissolve the crude hydrochloride salt in water. Place this solution in a separatory funnel and add an organic solvent immiscible with water (e.g., ethyl acetate or dichloromethane).
-
Basification: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute sodium hydroxide (NaOH) solution to the separatory funnel. Swirl gently and vent frequently to release any CO₂ gas that forms. Continue adding base until the aqueous layer is basic (pH > 8, check with pH paper). At this point, the amino hydrochloride salt is converted to the freebase, which will partition into the organic layer.
-
Extraction: Shake the funnel vigorously, venting periodically. Allow the layers to separate and drain the organic layer. Extract the aqueous layer two more times with fresh portions of the organic solvent.
-
Washing: Combine all organic extracts and wash them with brine (saturated NaCl solution) to remove excess water and any remaining water-soluble impurities.
-
Salt Formation and Isolation: Dry the organic solution over anhydrous sodium sulfate (Na₂SO₄), filter, and then bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like isopropanol or ether. The pure this compound will precipitate out of the solution.
-
Final Steps: Collect the precipitate by vacuum filtration, wash with a small amount of the organic solvent (e.g., ethyl acetate), and dry under vacuum.
Part 3: Advanced Troubleshooting Guide
This table provides solutions to more specific and challenging purification issues.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) & Scientific Rationale |
| Product oils out during recrystallization | 1. The boiling point of the solvent is higher than the melting point of the compound (or a eutectic mixture with impurities). 2. Insufficient solvent was used. 3. Presence of significant greasy impurities. | 1. Change Solvent: Switch to a lower-boiling point solvent. The goal is to keep the compound dissolved, not melted. 2. Add More Hot Solvent: If the compound has oiled out, add more hot solvent until it redissolves completely, then attempt to cool slowly again. 3. Pre-purification: Perform an acid-base extraction first to remove non-polar, greasy impurities before attempting recrystallization. |
| Final product is still colored (yellow/tan) | 1. Incomplete removal of colored, polar impurities. 2. Thermal decomposition during heating. 3. Oxidation of the amino group. | 1. Use Activated Carbon: During recrystallization, add a small amount of activated carbon to the hot solution to adsorb colored impurities before the hot filtration step.[7] 2. Lower Temperature: Avoid excessive or prolonged heating during dissolution to minimize thermal degradation. 3. Inert Atmosphere: If oxidation is suspected, perform the purification steps under an inert atmosphere (e.g., Nitrogen or Argon). |
| Persistent impurity peak in HPLC analysis | 1. The impurity has very similar polarity and solubility to the product. 2. The impurity co-crystallizes with the product. | 1. Switch Purification Method: If recrystallization fails, try acid-base extraction, as the impurity may not have a basic functional group. If that fails, preparative chromatography is the next logical step.[8] 2. Try a Different Solvent System: A different recrystallization solvent may disrupt the co-crystallization pattern. Experiment with solvent pairs like ethanol/diethyl ether or methanol/toluene.[4] |
| Product degrades upon storage | 1. The compound is sensitive to moisture, light, or air (oxidation). 2. Residual acidity or basicity from the workup is catalyzing decomposition. | 1. Proper Storage: Store the final, dry product in a tightly sealed, amber-colored vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (e.g., in a freezer).[9] 2. Ensure Neutrality: During workup, ensure all washes are complete and the final product is free of residual acid or base before drying and storage. |
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. Buy this compound | 53641-60-4 [smolecule.com]
- 3. 182.160.97.198:8080 [182.160.97.198:8080]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management - PMC [pmc.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. benchchem.com [benchchem.com]
- 8. rsc.org [rsc.org]
- 9. 16750-42-8|2-Amino-2-phenylacetonitrile|BLD Pharm [bldpharm.com]
Technical Support Center: Overcoming Low Enantioselectivity in Asymmetric Synthesis of 2-Amino-2-phenylacetonitrile
Welcome to the technical support hub for the asymmetric synthesis of 2-Amino-2-phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low enantioselectivity, in this crucial synthetic transformation. The synthesis, often a variation of the Strecker reaction, is fundamental for producing chiral α-amino acids and their derivatives, which are vital building blocks for pharmaceuticals.[1][2]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols to help you navigate the complexities of this reaction and achieve high enantiomeric excess (% ee).
Part 1: Troubleshooting Guide for Low Enantioselectivity
Low or inconsistent enantioselectivity is a common hurdle in asymmetric catalysis.[3] This section addresses the most frequent causes and provides a systematic approach to diagnosing and resolving the issue.
Q1: My reaction has a good chemical yield, but the enantiomeric excess (% ee) is disappointingly low. Where should I start troubleshooting?
This is a classic problem that can stem from multiple factors. A logical, step-by-step investigation is the most effective approach.[4]
Step 1: Verify Your Analytical Method
Step 2: Scrutinize the Catalyst System
The chiral catalyst is the heart of the asymmetric induction, and its integrity is paramount.[3][5]
-
Catalyst/Ligand Purity and Integrity:
-
Chemical Purity: Impurities can act as catalyst poisons or promote a non-selective background reaction.[4][5] Ensure all catalyst components and ligands are of the highest possible purity.
-
Enantiomeric Purity: Verify the enantiomeric purity of your chiral ligand or catalyst. Even small amounts of the opposite enantiomer can significantly erode the final % ee.
-
Degradation: Many catalysts, especially organometallic complexes and some organocatalysts, are sensitive to air, moisture, or light.[4] Degradation can lead to the formation of less selective or achiral catalytic species.[3] Consider if the catalyst was handled and stored correctly under an inert atmosphere. Running a reaction with a freshly prepared or newly purchased batch can help diagnose this issue.[5]
-
-
Catalyst Loading:
-
Insufficient Loading: Too little catalyst may result in a slow catalyzed reaction, allowing the non-catalyzed, racemic background reaction to become significant, thus lowering the overall % ee.[4]
-
Excessive Loading: High catalyst concentrations can sometimes lead to the formation of catalyst aggregates (dimers, oligomers) that may have lower enantioselectivity than the monomeric species.[4]
-
Step 3: Evaluate Reaction Parameters
The reaction environment plays a critical role in defining the transition state that governs enantioselectivity.
-
Temperature: This is one of the most critical variables.
-
Effect: Lowering the reaction temperature often increases enantioselectivity.[3][5] This is because the desired enantiomer's transition state is typically lower in energy, and reducing thermal energy makes it harder for the reaction to overcome the higher activation barrier of the undesired pathway.
-
Action: If your reaction is running at room temperature or elevated temperatures, attempt it at 0 °C, -20 °C, or even as low as -78 °C. Note that this will likely decrease the reaction rate, so extended reaction times may be necessary.[5]
-
-
Solvent: The solvent's polarity and coordinating ability can dramatically influence the catalyst's performance and the geometry of the transition state.[3][5]
-
Effect: A solvent screening is highly recommended. Non-coordinating solvents (e.g., toluene, dichloromethane) are often preferred as they are less likely to interfere with the catalyst-substrate interaction. Polar or coordinating solvents (e.g., THF, acetonitrile) can sometimes be beneficial but may also compete for binding sites on the catalyst.
-
Action: Screen a range of solvents with varying polarities.
-
-
Concentration: The concentration of reactants can impact reaction kinetics and selectivity. Highly concentrated solutions may favor aggregation or side reactions.
Step 4: Assess Reagents and Substrates
The quality of your starting materials is non-negotiable for achieving high enantioselectivity.
-
Purity of Benzaldehyde and Amine Source: Impurities in the aldehyde (e.g., benzoic acid from oxidation) or the amine source can react with the catalyst or interfere with the catalytic cycle.[3]
-
Cyanide Source: The choice and handling of the cyanide source are critical.
-
HCN vs. TMSCN vs. Salts: While hydrogen cyanide (HCN) is a classic reagent, trimethylsilyl cyanide (TMSCN) is often used as a safer alternative in modern methods.[6] However, TMSCN can react with protic sources (like methanol) to generate HCN in situ, which can alter the reaction kinetics and safety profile.[6][7] Aqueous cyanide salts (e.g., KCN) can also be used with robust catalysts.[6][7]
-
Purity: Ensure the cyanide source is pure and anhydrous where required.
-
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting low enantioselectivity.
Part 2: Frequently Asked Questions (FAQs)
Q2: I am using a well-established literature procedure but cannot reproduce the high % ee. What are the most likely hidden variables?
A: This is a common frustration. Beyond the core points in the troubleshooting guide, consider these subtle but critical factors:
-
Strictly Anhydrous and Anaerobic Conditions: Many catalytic systems, particularly those involving metal complexes or organometallic reagents, are extremely sensitive to moisture and oxygen.[4] Ensure solvents are properly dried, glassware is flame- or oven-dried, and the reaction is run under a positive pressure of an inert gas (e.g., Argon or Nitrogen).
-
Rate of Addition: The order and rate at which reagents are added can be crucial. For example, slow addition of the cyanide source can maintain a low concentration of the nucleophile, which may suppress background reactions or catalyst inhibition.
-
Stirring/Mixing: In heterogeneous reactions or reactions with solids, inefficient mixing can lead to localized concentration gradients and poor catalyst performance.[3] Ensure vigorous and consistent stirring.
-
Imine Formation vs. Cyanation: The overall reaction involves two key steps: imine formation and subsequent nucleophilic attack by cyanide.[1][8] If the imine is formed in situ, the conditions must balance the rates of both reactions. Pre-forming the imine and isolating it before the cyanation step can sometimes provide more consistent results and help pinpoint issues.[1][2]
Q3: My enantioselectivity is high at the beginning of the reaction but decreases over time. What does this indicate?
A: A decline in enantioselectivity during the reaction strongly suggests catalyst degradation or deactivation .[3]
-
Possible Causes:
-
Ligand Dissociation/Decomposition: The chiral ligand may be slowly dissociating from the metal center or decomposing under the reaction conditions. This can generate a more reactive but achiral or less selective catalyst.[3]
-
Inhibition by Product: The product, 2-Amino-2-phenylacetonitrile, could be acting as a ligand itself, coordinating to the catalyst and inhibiting its activity or altering its chiral environment.
-
Reaction with Impurities: Trace impurities in the solvent or reagents may be slowly poisoning the catalyst over the course of the reaction.
-
-
Solutions:
Q4: Could the N-substituent on the imine be affecting my enantioselectivity?
A: Absolutely. The steric and electronic properties of the nitrogen substituent play a massive role in catalyst turnover and enantioselectivity.[1][2] A bulky N-substituent can enhance facial selectivity by creating a more biased steric environment around the imine carbon. Conversely, certain substituents might electronically deactivate the imine or sterically hinder its approach to the catalyst's active site. If you are using a primary amine (like ammonia), the resulting N-unsubstituted imine can be less stable. Using a removable protecting group (like a benzyl or diphenylmethyl group) on the nitrogen is a common strategy to improve stability and selectivity.
Part 3: Protocols and Data
Reference Protocol: Organocatalytic Asymmetric Strecker Reaction
This protocol is based on methodologies using chiral thiourea catalysts, which have proven effective for this transformation.[7][9] They function by activating the imine through hydrogen bonding.[7]
Catalyst Activation and Imine Hydrocyanation
Caption: Simplified mechanism of thiourea-catalyzed Strecker reaction.
Step-by-Step Experimental Procedure
This is a representative procedure and must be adapted and optimized for specific substrates and catalysts.
-
Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve the chiral thiourea catalyst (e.g., Jacobsen's thiourea catalyst, 1-2 mol%) in a suitable anhydrous solvent (e.g., toluene or CH₂Cl₂, 0.1 M).[9]
-
Imine Addition: Add the freshly prepared or purified N-benzyl-1-phenylethan-1-imine (1.0 equivalent) to the catalyst solution.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., -20 °C to -78 °C).
-
Cyanide Addition: Add trimethylsilyl cyanide (TMSCN) (1.2 equivalents) dropwise via syringe over 10-15 minutes.
-
Reaction Monitoring: Stir the reaction at the set temperature and monitor its progress by a suitable analytical technique (e.g., TLC or ¹H NMR). Reactions at low temperatures may require 24-48 hours.
-
Work-up: Once the reaction is complete, quench by carefully adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or CH₂Cl₂). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the yield and analyze the enantiomeric excess using chiral HPLC.
Data Table: Comparison of Catalytic Systems
The choice of catalyst is critical. Below is a summary of representative results for the asymmetric Strecker reaction to highlight the performance of different catalyst types.
| Catalyst Type | Chiral Ligand/Catalyst Example | Cyanide Source | Temp (°C) | Solvent | Typical % ee | Reference |
| Organocatalyst | Chiral Thiourea Derivative | HCN (in situ) | -75 | Toluene | >90% | [7] |
| Organocatalyst | (S,S)-Squaramide Catalyst | KCN / AcOH | RT | MTBE/H₂O | ~90% | [10] |
| Metal-Based | Chiral (salen)Al(III) Complex | TMSCN | -70 | Toluene | >90% | [11] |
| Metal-Based | Ti-Salen Complex | KCN | RT | CH₂Cl₂ | >90% | [8] |
| Chemo-enzymatic | Nitrilase Enzyme | NaCN / NH₄Cl | 30 | Phosphate Buffer | >95% | [12][13] |
Note: Performance is highly substrate-dependent. This table is for illustrative purposes.
References
- 1. organicreactions.org [organicreactions.org]
- 2. The Catalytic Asymmetric Strecker Reaction | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 7. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. Catalytic asymmetric three-component acyl-Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]
- 13. frontiersin.org [frontiersin.org]
Technical Support Center: Optimization of Reaction Conditions for the Synthesis of 2-Amino-2-phenylacetonitrile Hydrochloride
This technical support guide is designed for researchers, scientists, and professionals in drug development who are engaged in the synthesis of 2-Amino-2-phenylacetonitrile hydrochloride. This crucial intermediate, often synthesized via the Strecker reaction, presents unique challenges and opportunities for optimization. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to enhance yield, purity, and reproducibility.
Section 1: Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound in a question-and-answer format, providing explanations and actionable solutions.
Question 1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer: Low yields in the Strecker synthesis of 2-Amino-2-phenylacetonitrile are a frequent challenge and can stem from several factors throughout the reaction pathway. A systematic approach to troubleshooting is crucial.
-
Inefficient Imine Formation: The initial condensation of benzaldehyde and ammonia to form the corresponding imine is a reversible equilibrium reaction.
-
Causality: Water is a byproduct of this step. Its presence can shift the equilibrium back towards the starting materials, thus reducing the concentration of the imine available for nucleophilic attack by the cyanide ion.
-
Solution:
-
Use of a Dehydrating Agent: The addition of a mild dehydrating agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), can sequester the water formed and drive the equilibrium towards the imine product.
-
Azeotropic Removal of Water: For larger scale reactions, performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene) and using a Dean-Stark apparatus can effectively remove water as it is formed.
-
-
-
Side Reaction: Cyanohydrin Formation: A significant competing reaction is the direct nucleophilic attack of the cyanide ion on the benzaldehyde carbonyl group, forming mandelonitrile (the cyanohydrin of benzaldehyde).[1]
-
Causality: This side reaction is particularly favored under conditions that do not promote rapid imine formation. The electrophilicity of the aldehyde's carbonyl carbon makes it susceptible to direct attack by cyanide.
-
Solution:
-
Control of Reagent Addition: Ensure that the imine has had sufficient time to form before the introduction of the cyanide source. A stepwise approach, where benzaldehyde and ammonia (or an ammonium salt) are allowed to react first, is often beneficial.
-
pH Control: The pH of the reaction medium plays a critical role. Maintaining a slightly basic pH (around 8-10) can favor the presence of the free amine for imine formation while minimizing the concentration of protonated aldehyde, which is highly activated towards nucleophilic attack.
-
-
-
Suboptimal Reaction Temperature: Temperature can significantly influence the rates of both the desired reaction and undesired side reactions.
-
Causality: While higher temperatures can accelerate the reaction, they can also promote the decomposition of the imine or lead to the formation of polymeric byproducts.[2]
-
Solution:
-
Temperature Optimization Studies: It is advisable to run small-scale experiments at various temperatures (e.g., 0 °C, room temperature, 40 °C) to determine the optimal balance between reaction rate and yield. Often, starting the reaction at a lower temperature and gradually warming to room temperature provides the best results.
-
-
Question 2: I am observing a significant amount of an oily byproduct that is difficult to separate from my product. What is it and how can I prevent its formation?
Answer: The oily byproduct is likely a result of aldol-type self-condensation of benzaldehyde or the polymerization of imine intermediates, especially under basic conditions or at elevated temperatures.[3]
-
Causality: Benzaldehyde, lacking an alpha-hydrogen, cannot undergo a typical aldol condensation. However, under certain conditions, it can participate in the benzoin condensation, particularly if cyanide is present as a catalyst. More commonly, imine intermediates can polymerize.
-
Solution:
-
Strict Temperature Control: Maintain the reaction temperature as low as practically possible to minimize the rate of these side reactions.
-
Control of Stoichiometry: Use a slight excess of the amine component to ensure that the benzaldehyde is consumed efficiently, reducing the opportunity for self-condensation.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) and quench the reaction as soon as the starting material is consumed to prevent the formation of byproducts over extended reaction times.
-
Question 3: The final hydrochloride salt is difficult to crystallize or precipitates as an oil. How can I obtain a crystalline product?
Answer: The precipitation of the hydrochloride salt as an oil is often due to the presence of impurities or residual solvent.
-
Causality: Impurities can act as "eutectic melters," lowering the melting point of the product and preventing crystallization. The presence of water or other polar solvents can also interfere with the crystal lattice formation.
-
Solution:
-
Thorough Purification of the Free Base: Before forming the hydrochloride salt, ensure the crude 2-Amino-2-phenylacetonitrile free base is purified. This can be achieved by extraction into an organic solvent, washing with brine to remove water-soluble impurities, and drying the organic layer over an anhydrous salt. Column chromatography can be employed for higher purity if needed.
-
Anhydrous Conditions for Salt Formation: Use anhydrous HCl (either as a gas or a solution in an anhydrous solvent like diethyl ether or isopropanol) for the precipitation. The free base should be dissolved in a dry, non-polar solvent (e.g., diethyl ether, toluene) before the addition of HCl.
-
Controlled Precipitation: Add the HCl solution slowly to the solution of the free base with vigorous stirring. Cooling the mixture in an ice bath can promote the formation of smaller, more well-defined crystals.
-
Scratching and Seeding: If the product oils out, try scratching the inside of the flask with a glass rod to create nucleation sites for crystallization. If you have a small amount of crystalline product from a previous batch, adding a "seed" crystal can induce crystallization.
-
Trituration: If an oil persists, remove the solvent under reduced pressure and add a non-polar solvent in which the product is insoluble (e.g., hexane). Stirring or sonicating the mixture (trituration) can often induce solidification.
-
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Strecker synthesis for 2-Amino-2-phenylacetonitrile?
A1: The Strecker synthesis is a three-component reaction that proceeds in two main stages:
-
Iminium Ion Formation: Benzaldehyde reacts with ammonia (or an ammonium salt) in a condensation reaction to form an imine. In the presence of a proton source, the imine is protonated to form a highly electrophilic iminium ion.[4][5]
-
Nucleophilic Cyanide Attack: A cyanide ion (from a source like NaCN or KCN) acts as a nucleophile and attacks the iminium ion, forming the stable α-aminonitrile, 2-Amino-2-phenylacetonitrile.[6]
The subsequent step to obtain the hydrochloride salt involves treatment with hydrochloric acid.
Q2: What are the critical safety precautions when working with sodium cyanide?
A2: Sodium cyanide (NaCN) is a highly toxic compound and requires strict safety protocols.
-
Handling: Always handle solid NaCN and its solutions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile gloves are a common choice, but double-gloving is recommended).
-
Acid Incompatibility: NEVER mix sodium cyanide with acids. This reaction generates highly toxic hydrogen cyanide (HCN) gas, which can be fatal if inhaled. Ensure all glassware is free of acidic residue before use.
-
Waste Disposal: Cyanide waste must be segregated and disposed of according to your institution's hazardous waste guidelines. Typically, cyanide waste is quenched with a solution of sodium hypochlorite (bleach) and sodium hydroxide to oxidize the cyanide to the less toxic cyanate.
-
Emergency Preparedness: Ensure you know the location of the nearest safety shower and eyewash station. An emergency response plan should be in place, and an approved cyanide antidote kit should be available in the laboratory.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is an effective method for monitoring the reaction.
-
Procedure: Spot the reaction mixture on a silica gel TLC plate alongside a spot of the starting material (benzaldehyde).
-
Eluent System: A mixture of ethyl acetate and hexane (e.g., 30:70 v/v) is a good starting point for the eluent.
-
Visualization: Benzaldehyde and the aminonitrile product can be visualized under a UV lamp (254 nm). The disappearance of the benzaldehyde spot and the appearance of a new spot for the product indicate the progression of the reaction.
Q4: What are the best methods for purifying the final this compound product?
A4: Recrystallization is the most common and effective method for purifying the final hydrochloride salt.
-
Solvent Selection: A common solvent system for recrystallization is a mixture of ethanol and diethyl ether or isopropanol and diethyl ether. The product should be soluble in the more polar solvent (ethanol or isopropanol) at elevated temperatures and insoluble in the less polar solvent (diethyl ether).
-
Procedure: Dissolve the crude product in a minimal amount of the hot polar solvent. If there are any insoluble impurities, filter the hot solution. Allow the solution to cool slowly to room temperature, which should induce crystallization. If crystallization does not occur, place the flask in an ice bath. Once crystals have formed, collect them by vacuum filtration, wash with a small amount of the cold, non-polar solvent, and dry them under vacuum.
Section 3: Detailed Experimental Protocol
This protocol provides a step-by-step methodology for the synthesis of this compound via the Strecker reaction.
Materials and Reagents:
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether (Et₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
Step 1: Formation of the α-Aminonitrile
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ammonium chloride (5.35 g, 0.1 mol) in water (20 mL).
-
To this solution, add methanol (30 mL) followed by benzaldehyde (10.6 g, 0.1 mol). Stir the mixture at room temperature for 15 minutes.
-
In a separate beaker, carefully dissolve sodium cyanide (4.9 g, 0.1 mol) in water (20 mL). Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.
-
Cool the benzaldehyde/ammonium chloride mixture in an ice bath to 0-5 °C.
-
Slowly add the sodium cyanide solution dropwise to the cooled reaction mixture over a period of 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Monitor the reaction by TLC until the benzaldehyde is consumed.
Step 2: Work-up and Isolation of the Free Base
-
Transfer the reaction mixture to a separatory funnel and add diethyl ether (100 mL).
-
Separate the organic layer. Extract the aqueous layer with two additional portions of diethyl ether (50 mL each).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 2-Amino-2-phenylacetonitrile as an oil.
Step 3: Formation and Purification of the Hydrochloride Salt
-
Dissolve the crude aminonitrile oil in anhydrous diethyl ether (100 mL).
-
Cool the solution in an ice bath.
-
Slowly bubble anhydrous HCl gas through the solution or add a solution of HCl in anhydrous diethyl ether dropwise with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue the addition of HCl until no further precipitation is observed.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold diethyl ether.
-
Recrystallize the crude product from a mixture of ethanol and diethyl ether to obtain pure this compound as a white crystalline solid.
-
Dry the final product under vacuum.
Section 4: Data Presentation and Visualization
Table 1: Optimization of Reaction Conditions
| Parameter | Condition 1 | Condition 2 (Optimized) | Rationale |
| Temperature | Room Temperature | 0 °C to Room Temp. | Initial cooling minimizes cyanohydrin formation; subsequent warming accelerates imine formation. |
| Solvent | Aqueous Methanol | Aqueous Methanol | Provides good solubility for all reactants. |
| Cyanide Addition | All at once | Slow, dropwise | Controls exotherm and minimizes side reactions. |
| pH | Not controlled | Slightly basic (8-10) | Favors imine formation over cyanohydrin formation. |
| Work-up | Direct Extraction | Extraction and Brine Wash | Brine wash effectively removes water from the organic phase. |
Diagram 1: Strecker Synthesis Reaction Mechanism
Caption: Reaction mechanism of the Strecker synthesis.
Diagram 2: Experimental Workflow
References
- 1. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Synthesis of 2-Amino-2-phenylacetonitrile Hydrochloride
Welcome to the technical support guide for the synthesis and purification of 2-Amino-2-phenylacetonitrile hydrochloride. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis, particularly the identification and removal of process-related byproducts. Our goal is to provide you with the in-depth technical insights and field-proven protocols necessary to ensure the highest purity of your final compound.
Understanding the Synthesis and its Challenges
2-Amino-2-phenylacetonitrile is a crucial building block in the synthesis of various pharmaceuticals and heterocyclic compounds.[1] It is most commonly synthesized via the Strecker reaction, a multicomponent reaction involving benzaldehyde, an ammonia source (like ammonium chloride), and a cyanide source (like potassium or sodium cyanide).[2][3] The resulting aminonitrile is then typically converted to its hydrochloride salt to improve stability and handling.
While robust, the Strecker synthesis is not without its challenges. The reaction conditions can lead to the formation of several byproducts that can be difficult to separate from the desired product, impacting yield, purity, and the performance of downstream applications.
Common Byproducts and Their Formation
A thorough understanding of potential impurities is the first step in developing an effective purification strategy. Below are the most common byproducts encountered during the synthesis of 2-Amino-2-phenylacetonitrile.
| Byproduct Name | Structure | Formation Mechanism |
| Benzaldehyde | C₆H₅CHO | Unreacted starting material. Its presence indicates an incomplete reaction. |
| Mandelonitrile (Cyanohydrin) | C₆H₅CH(OH)CN | Formed by the direct reaction of benzaldehyde with the cyanide source, competing with imine formation.[4] |
| Iminodiphenylacetonitrile | (C₆H₅CHCN)₂NH | Formed by the reaction of the product with the intermediate imine or another molecule of the product. |
| Phenylglycine | C₆H₅CH(NH₂)COOH | Hydrolysis of the nitrile group of the product, often promoted by acidic or basic conditions during workup or purification.[4][5] |
| Benzamide | C₆H₅CONH₂ | Can be formed from the hydrolysis of benzonitrile, which itself can be a byproduct of side reactions. |
Troubleshooting Guide & FAQs
This section addresses specific issues you might encounter during your synthesis and purification, providing both a quick diagnosis and a detailed explanation of the underlying chemistry.
Q1: My TLC plate shows multiple spots after the reaction. What are the likely impurities?
A: The presence of multiple spots on a Thin Layer Chromatography (TLC) plate is a clear indicator of byproducts or unreacted starting materials.[4]
-
Spot corresponding to Benzaldehyde: If you run a co-spot with your starting benzaldehyde and see a match, your reaction has not gone to completion. Consider increasing the reaction time or temperature, but be cautious as this may also promote side reactions.[4]
-
Polar Spots (low Rf): A highly polar spot that stays near the baseline could indicate the formation of phenylglycine due to premature hydrolysis of the nitrile. This is common if the reaction is quenched with water under harsh pH conditions.
-
Less Polar Spots (higher Rf than product): Spots with a higher Rf value than your aminonitrile product could correspond to the cyanohydrin intermediate (mandelonitrile) or other less polar side-products.
Q2: The yield of my aminonitrile hydrochloride is low after precipitation. Where could the product have been lost?
A: Low yield can be attributed to several factors:
-
Incomplete Reaction: As mentioned, unreacted starting materials directly reduce your theoretical yield.
-
Side-Product Formation: Each byproduct formed consumes starting materials or the product itself, lowering the final yield.
-
Hydrolysis during Workup: The aminonitrile is susceptible to hydrolysis.[4] If the workup involves prolonged exposure to strongly acidic or basic aqueous solutions, a significant portion of your product can be converted to the corresponding amino acid (phenylglycine), which may remain in the aqueous phase during extraction.
-
Purification Losses: During recrystallization or extraction, some product is inevitably lost. The choice of solvent is critical to minimize this.
Q3: I'm struggling to remove the unreacted benzaldehyde. What is the best approach?
A: Benzaldehyde is a common and persistent impurity. Its removal relies on exploiting the difference in chemical properties between it and the desired product salt.
-
The Principle: Your product is an amine, which when protonated to form the hydrochloride salt, becomes highly polar and water-soluble. Benzaldehyde, being a neutral aldehyde, is significantly less polar and prefers organic solvents.
-
Recommended Protocol: An acid-base extraction is highly effective.[6] Dissolve your crude product mixture in a suitable organic solvent (like dichloromethane or ethyl acetate). Wash this organic solution with an acidic aqueous solution (e.g., 1M HCl). The protonated aminonitrile hydrochloride will move to the aqueous layer, while the neutral benzaldehyde remains in the organic layer. You can then separate the layers, basify the aqueous layer to precipitate the free amine, and then re-form the hydrochloride salt, or carefully evaporate the aqueous layer to recover the salt directly.
Q4: My final product has a yellowish tint. What causes this and how can I fix it?
A: A yellowish or off-white color often indicates the presence of trace impurities, possibly from aldol condensation side reactions or oxidation products.
-
Solution: The most effective method to remove colored impurities is recrystallization, often with the addition of activated carbon. Dissolve the crude product in a minimum amount of a suitable hot solvent, add a small amount of activated carbon, and heat for a short period. The carbon will adsorb the colored impurities. Hot filter the solution to remove the carbon and then allow the filtrate to cool slowly to form pure crystals.
Purification Protocols
Protocol 1: Purification by Acid-Base Extraction
This method is ideal for removing neutral, non-basic impurities like unreacted benzaldehyde and mandelonitrile.
-
Dissolution: Dissolve the crude reaction mixture in ethyl acetate (EtOAc).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with 1M hydrochloric acid (HCl). The 2-Amino-2-phenylacetonitrile will be protonated and extracted into the aqueous HCl layer. The neutral impurities will remain in the EtOAc layer.
-
Separation: Combine the aqueous layers. Discard the organic layer.
-
Basification & Extraction: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 3M NaOH or saturated NaHCO₃ solution) until the pH is ~9-10. The free amine of 2-Amino-2-phenylacetonitrile will precipitate or form an oil. Extract the free amine back into a fresh portion of ethyl acetate (repeat three times).
-
Drying & Salt Formation: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and filter. Bubble dry HCl gas through the solution, or add a solution of HCl in isopropanol, to precipitate the pure this compound.
-
Isolation: Collect the white precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Protocol 2: Purification by Recrystallization
Recrystallization is excellent for removing small amounts of impurities and improving the crystalline form of the final product.[1]
-
Solvent Selection: The ideal solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For this compound, alcohols like ethanol or methanol are often good choices.[1] A solvent/anti-solvent system (e.g., ethanol/diethyl ether) can also be effective.
-
Dissolution: Place the crude hydrochloride salt in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
(Optional) Decolorization: If the solution is colored, add a spatula tip of activated carbon and swirl the hot solution for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash them with a small volume of cold solvent, and dry them in a vacuum oven.
Visualization of Key Processes
Synthesis and Byproduct Formation Pathway
The following diagram illustrates the main reaction pathway for the Strecker synthesis and the points at which key byproducts can diverge.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 6. prepchem.com [prepchem.com]
Technical Support Center: Troubleshooting Imine Formation in the Strecker Reaction
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the Strecker synthesis of α-aminonitriles. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this powerful multicomponent reaction. The initial formation of the imine from an aldehyde or ketone and an amine is the cornerstone of the entire synthesis.[1][2] An inefficient imine formation step directly translates to low yields, increased side products, and complex purification challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounding our recommendations in mechanistic principles and field-proven experience to ensure your success.
Troubleshooting Guide: Common Issues in Imine Formation
This section addresses specific, practical problems you may encounter during your experiments. Each answer delves into the root chemical causes and provides actionable solutions.
Q1: My reaction is extremely slow or appears to have stalled. What are the primary causes for poor reaction kinetics?
A1: Sluggish or stalled imine formation is a common hurdle that can typically be traced back to four key areas: reactant properties, reaction equilibrium, temperature, and catalysis.
-
Steric Hindrance: The first step of the mechanism is the nucleophilic attack of the amine on the carbonyl carbon.[3] If either the aldehyde/ketone or the amine possesses bulky substituents near the reactive center, this attack is sterically hindered, dramatically slowing the reaction rate. For instance, synthesizing α,α-disubstituted amino acids from ketones is inherently slower than from aldehydes.[4][5]
-
Electronic Effects: Electron-withdrawing groups on the aldehyde or ketone can increase the electrophilicity of the carbonyl carbon, potentially speeding up the initial amine attack. Conversely, electron-donating groups can deactivate the carbonyl.
-
Reactant Purity: Impurities in your starting materials, particularly in the aldehyde (e.g., contamination with the corresponding carboxylic acid due to air oxidation), can interfere with the reaction. Always use freshly distilled or purified aldehydes if possible.
-
Insufficient Catalysis: While many Strecker reactions proceed without an explicit catalyst other than the reagents themselves (e.g., using NH₄Cl as both an amine source and a mild acid),[1] challenging substrates often require catalytic activation to achieve a reasonable rate.
Solutions & Recommendations:
-
Assess Substrates: If working with highly hindered substrates, be prepared for longer reaction times or more forcing conditions.
-
Increase Temperature: Gently heating the reaction mixture (e.g., to 40-60 °C) can often overcome the activation energy barrier. However, monitor carefully, as excessive heat can promote side reactions.[6]
-
Introduce a Catalyst: The addition of a suitable catalyst is one of the most effective ways to accelerate imine formation. The choice of catalyst depends on your specific substrates and conditions.
| Catalyst Type | Examples | Mechanism of Action & Best Use Cases |
| Brønsted Acids | NH₄Cl, Acetic Acid, Formic Acid | Protonates the carbonyl oxygen, making the carbonyl carbon a stronger electrophile.[7][8] Ideal for general-purpose Strecker reactions. Aqueous formic acid has been shown to be an efficient and environmentally friendly option.[9][10] |
| Lewis Acids | InCl₃, Yb(OTf)₃, TiCl₄, ZnCl₂ | Coordinates to the carbonyl oxygen, strongly activating it towards nucleophilic attack.[11] Particularly useful for less reactive ketones or deactivated aldehydes. |
| Organocatalysts | Proline, Thiourea derivatives | Can facilitate proton transfer and activate substrates through various non-covalent interactions, often under very mild conditions.[6] |
Q2: My final α-aminonitrile yield is disappointingly low, even though the reaction seems to run. How can I shift the equilibrium to favor the product?
A2: This is the most frequent challenge and it stems directly from the reaction's mechanism. Imine formation is a reversible condensation reaction that generates one molecule of water for every molecule of imine formed.[12]
Aldehyde/Ketone + Amine ⇌ Imine + H₂O
According to Le Châtelier's principle, the presence of water in the reaction medium will push the equilibrium back towards the starting materials, directly reducing the concentration of the imine available to react with the cyanide source.
Solutions & Recommendations:
-
Aggressive Water Removal: The most direct way to drive the reaction forward is to remove the water as it is formed.
-
Dehydrating Agents: Add a stoichiometric or slight excess of an anhydrous inorganic salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture.[6][7] For more sensitive substrates, activated molecular sieves (3Å or 4Å) are an excellent choice.
-
Azeotropic Distillation: If your solvent forms an azeotrope with water (e.g., toluene, benzene), you can set up the reaction with a Dean-Stark apparatus to physically remove water from the system.
-
-
Use a Co-solvent: In some cases, switching to a solvent that can help solvate the intermediates without participating in the reaction, like THF or CH₂Cl₂, can be beneficial.[6]
Below is a workflow diagram illustrating the central role of the imine/iminium ion equilibrium and the impact of water.
Caption: Equilibrium dynamics in imine formation for the Strecker reaction.
Q3: My reaction mixture is messy, and I'm isolating several side products. How can these be avoided?
A3: Side product formation is often a result of reaction conditions that allow competing pathways to dominate. The key is to ensure that imine formation is fast and efficient relative to other possible reactions.
-
Cyanohydrin Formation: This is the most common side reaction, where the cyanide ion attacks the aldehyde/ketone directly before the imine has had a chance to form.[7] This is especially problematic in one-pot syntheses if imine formation is slow.
-
Aldehyde Self-Condensation: Under either acidic or basic conditions, enolizable aldehydes can undergo aldol condensation to form β-hydroxy aldehydes and subsequent dehydration products.
-
Polymerization: Aldehydes, particularly formaldehyde and acetaldehyde, can be prone to polymerization under certain conditions.
Solutions & Recommendations:
-
Control Reagent Addition: The most robust solution is to adopt a two-step, one-pot approach. First, combine the aldehyde and the amine source (e.g., NH₄Cl in aqueous ammonia) and stir for a period to allow the imine to pre-form.[13] Monitor this step by TLC. Only after confirming imine formation should you slowly add the cyanide source (e.g., an aqueous solution of NaCN or KCN), often at a reduced temperature (0-5 °C) to control the exotherm.[13][14]
-
Strict pH Control: Maintain a mildly acidic to neutral pH. Strongly acidic conditions can accelerate aldol reactions, while strongly basic conditions can promote both aldol and Cannizzaro reactions (for non-enolizable aldehydes).
-
Use Trimethylsilyl Cyanide (TMSCN): TMSCN can be a milder and more controlled source of cyanide compared to alkali metal cyanides.[11][15] It often reacts preferentially with the more electrophilic imine or iminium ion over the starting carbonyl.
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of pH in imine formation?
A1: The pH of the reaction medium is a critical parameter that must be carefully balanced. The reaction requires acid catalysis, but too much acid is detrimental.
-
Activation: The process begins with the acid-catalyzed protonation of the carbonyl oxygen.[1][7][8] This step makes the carbonyl carbon significantly more electrophilic and thus more susceptible to attack by the weakly nucleophilic amine.
-
Deactivation: However, if the solution is too acidic, the amine nucleophile will be protonated to form a non-nucleophilic ammonium salt (RNH₃⁺). This salt cannot initiate the reaction. Therefore, the optimal pH is typically in the mildly acidic range (pH 4-7) , where there is enough acid to catalyze the reaction but not so much that it deactivates the amine. Using ammonium chloride (NH₄Cl) is a classic and effective strategy, as it establishes an equilibrium that provides both free ammonia (NH₃) as the nucleophile and the ammonium ion (NH₄⁺) as the mild acid catalyst.[1]
Q2: How should I monitor the reaction to know when imine formation is complete?
A2: Monitoring the initial stage of the reaction is crucial for optimizing yields and minimizing side products. Several analytical techniques can be employed:
| Technique | Procedure & Observations | Advantages/Disadvantages |
| TLC | Spot the reaction mixture against the starting aldehyde. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, imine spot indicates progress. Use a stain (e.g., KMnO₄) if products are not UV-active. | Adv: Fast, simple, requires minimal equipment. Disadv: Not quantitative. |
| ¹H NMR | Withdraw a small aliquot. The characteristic aldehyde proton signal (δ ≈ 9-10 ppm) will decrease, while a new imine proton signal (CH=N) will appear (δ ≈ 7-8 ppm). | Adv: Provides clear structural information. Disadv: Requires access to an NMR spectrometer; can be time-consuming. |
| IR Spectroscopy | Monitor the disappearance of the strong C=O stretching band of the aldehyde (~1720-1740 cm⁻¹) and the appearance of the C=N stretching band of the imine (~1620-1690 cm⁻¹). | Adv: Good for tracking functional group conversion. Disadv: Overlap of peaks can be an issue in complex mixtures. |
| HPLC-MS | An automated system can withdraw, dilute, and analyze aliquots, providing quantitative data on reactant consumption and product/intermediate formation.[16] | Adv: Highly accurate and quantitative; ideal for kinetic studies and complex mixtures. Disadv: Requires specialized instrumentation. |
Q3: Is a one-pot Strecker synthesis always preferable?
A3: While a one-pot, three-component reaction is highly atom-economical and efficient, it is not always the best choice.[11][17] The decision depends on the reactivity of your substrates and the goals of the synthesis.
-
Choose a One-Pot Procedure when:
-
Working with reactive aldehydes and amines where imine formation is rapid and favorable.
-
Performing a large-scale synthesis where operational simplicity is paramount.
-
The desired α-aminonitrile is robust and not prone to decomposition under the reaction conditions.
-
-
Choose a Two-Step Procedure (Isolating the Imine) when:
-
Troubleshooting a new or low-yielding reaction.
-
Working with valuable, complex, or sensitive substrates.
-
Imine formation is slow, and the risk of cyanohydrin side-product formation is high.
-
The imine intermediate is a stable, easily isolable compound (e.g., a solid).
-
Experimental Protocols
Protocol 1: Two-Step, One-Pot Synthesis of an α-Aminonitrile (General Procedure)
This protocol prioritizes control by allowing the imine to form before introducing the cyanide source.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve the aldehyde (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).[13]
-
Amine Addition: In a separate beaker, prepare a solution of ammonium chloride (1.2 eq) in aqueous ammonia (28-30%). Cool the aldehyde solution in an ice bath (0-5 °C).
-
Imine Formation: Slowly add the ammonia/NH₄Cl solution to the stirred aldehyde solution. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours.
-
Reaction Monitoring: After 1 hour, check for the completion of imine formation by TLC, comparing the reaction mixture to a sample of the starting aldehyde.
-
Cyanide Addition: Once imine formation is confirmed, cool the reaction mixture back to 0-5 °C. Prepare a solution of sodium cyanide (NaCN, 1.1 eq) in deionized water. Slowly add the NaCN solution via the addition funnel, ensuring the internal temperature does not rise significantly.[14]
-
Reaction Completion: Allow the reaction to stir at room temperature for 4-12 hours, or until TLC analysis indicates the consumption of the imine intermediate.
-
Work-up: Proceed with the appropriate aqueous work-up and extraction to isolate the crude α-aminonitrile product.
Protocol 2: Catalytic One-Pot Synthesis with a Dehydrating Agent
This protocol is designed for efficiency, particularly for less reactive substrates.
-
Reaction Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Argon), add the aldehyde or ketone (1.0 eq), the amine (1.1 eq), anhydrous MgSO₄ (2.0 eq), and a suitable catalyst (e.g., InCl₃, 10 mol%).
-
Solvent Addition: Add an anhydrous solvent (e.g., THF or CH₂Cl₂).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40 °C) for 2-6 hours, monitoring by TLC.
-
Cyanide Addition: Once the starting carbonyl is consumed, cool the reaction to 0 °C. Add trimethylsilyl cyanide (TMSCN, 1.2 eq) dropwise.
-
Reaction Completion & Work-up: Allow the reaction to warm to room temperature and stir overnight. Upon completion, quench the reaction carefully with a saturated aqueous NaHCO₃ solution and proceed with extraction.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. studysmarter.co.uk [studysmarter.co.uk]
- 3. medschoolcoach.com [medschoolcoach.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. Strecker_amino_acid_synthesis [chemeurope.com]
- 6. benchchem.com [benchchem.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Strecker Synthesis [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. benchchem.com [benchchem.com]
- 14. total-synthesis.com [total-synthesis.com]
- 15. cabidigitallibrary.org [cabidigitallibrary.org]
- 16. researchgate.net [researchgate.net]
- 17. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Loading and the Enantioselective Strecker Reaction
Welcome to the technical support center for the asymmetric Strecker reaction. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of enantioselective synthesis. Here, we delve into a critical, yet often nuanced, parameter: the impact of catalyst loading on the enantioselectivity of the Strecker reaction. Our goal is to provide you with not just procedural guidance, but a deeper, mechanistic understanding to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst loading a critical parameter to optimize for the enantioselectivity of the Strecker reaction?
Catalyst loading, or the mole percentage of the catalyst relative to the limiting reagent, is a crucial factor that directly influences both the reaction rate and, more importantly, the stereochemical outcome of the asymmetric Strecker reaction. The enantiomeric excess (% ee) of your product can be highly sensitive to the catalyst concentration. An optimal catalyst loading ensures that the desired chiral catalytic cycle is the predominant reaction pathway, leading to high enantioselectivity. Deviations from this optimum, in either direction, can introduce competing reaction pathways that erode the stereochemical purity of the final product.
Q2: I'm observing low enantioselectivity. Is it better to increase or decrease the catalyst loading?
There is no single answer to this, as the optimal catalyst loading is highly dependent on the specific catalyst, substrate, and reaction conditions. Both excessively high and low catalyst loadings can lead to a decrease in enantioselectivity.[1] It is, therefore, essential to screen a range of catalyst loadings to identify the "sweet spot" for your particular system. A systematic approach, as detailed in our troubleshooting guide, is the most effective strategy.
Q3: What are the potential consequences of using too low a catalyst loading?
Using a catalyst loading that is too low can result in a significant contribution from the non-catalyzed, or "background," reaction. The uncatalyzed Strecker reaction is not enantioselective and will produce a racemic mixture of the α-aminonitrile. This racemic product will dilute the enantioenriched product from the catalytic cycle, leading to a lower overall enantiomeric excess. In essence, the chiral catalyst cannot effectively outcompete the non-selective pathway at very low concentrations.
Q4: Can using too much catalyst be detrimental to enantioselectivity? If so, why?
Yes, a higher-than-optimal catalyst loading can indeed be detrimental. This is often attributed to the formation of catalyst aggregates, such as dimers or higher-order oligomers, at increased concentrations.[1] These aggregates may be less catalytically active or, more critically, less enantioselective than the monomeric form of the catalyst. This phenomenon can lead to a decrease in the observed % ee, a classic example of a negative non-linear effect.
Q5: What are "non-linear effects" (NLEs) and how do they relate to catalyst loading?
In an ideal scenario, the enantiomeric excess of the product would be directly proportional to the enantiomeric excess of the chiral catalyst. However, in many real-world systems, a non-linear relationship is observed.[2]
-
Positive Non-Linear Effect ((+)-NLE): This is where the product's % ee is higher than what would be predicted from the catalyst's % ee. This often occurs when the catalyst forms heterochiral aggregates (e.g., between the R and S enantiomers of the catalyst) that are less reactive than the homochiral aggregates. This "locks away" the minor enantiomer, leading to an effective amplification of the catalyst's enantiopurity.[2]
-
Negative Non-Linear Effect ((-)-NLE): This is where the product's % ee is lower than predicted. This can happen if heterochiral aggregates are more reactive than homochiral ones, or if the catalyst forms less selective aggregates at higher concentrations. The latter is a key consideration when optimizing catalyst loading.
Understanding NLEs provides insight into the aggregation state and mechanism of your catalyst.
Troubleshooting Guide: Low Enantioselectivity in the Strecker Reaction
This section provides a structured approach to troubleshooting when you encounter suboptimal enantioselectivity in your asymmetric Strecker reaction, with a focus on catalyst loading.
Issue 1: Consistently Low Enantiomeric Excess (% ee)
| Potential Cause | Troubleshooting Steps | Rationale and Key Considerations |
| Suboptimal Catalyst Loading | 1. Screen a Range of Catalyst Loadings: Perform a series of experiments systematically varying the catalyst loading (e.g., 0.5, 1, 2, 5, and 10 mol%). Keep all other parameters (temperature, concentration, solvent) constant.[1] 2. Analyze the Trend: Plot the observed % ee against the catalyst loading. This will help you identify the optimal loading and may reveal the presence of non-linear effects. | This is the most direct way to determine the optimal catalyst concentration for your specific reaction. The results will guide further optimization efforts. |
| Non-Catalyzed Background Reaction | If you suspect a significant background reaction (especially at very low catalyst loadings), try to suppress it. This can sometimes be achieved by lowering the reaction temperature. | A lower temperature will generally slow down both the catalyzed and uncatalyzed reactions, but it may disproportionately affect the background reaction, allowing the catalytic pathway to dominate. |
| Catalyst Aggregation | If you observe a decrease in % ee at higher catalyst loadings, catalyst aggregation is a likely culprit. To mitigate this, consider: - Operating at the lower end of the optimal loading range. - Modifying the solvent to one that better solvates the catalyst. - In some cases, the addition of an additive can disrupt aggregation. | The formation of less selective catalyst aggregates is a common cause of reduced enantioselectivity at high concentrations. |
| Catalyst Purity and Integrity | 1. Verify Catalyst Purity: Ensure the catalyst is of high purity and has been stored correctly to prevent degradation. 2. Use a Fresh Batch: If possible, compare the results with a fresh batch of the catalyst. | Impurities in the catalyst can act as poisons or promote side reactions, leading to poor stereocontrol. |
Logical Workflow for Troubleshooting Low Enantioselectivity
References
Technical Support Center: Strategies to Minimize Racemization in 2-Amino-2-phenylacetonitrile Hydrochloride Synthesis
Introduction: Welcome to the technical support guide for the stereoselective synthesis of 2-Amino-2-phenylacetonitrile hydrochloride. This molecule is a critical chiral building block in pharmaceutical and fine chemical synthesis.[1] However, its stereochemical integrity is notoriously sensitive, with a high propensity for racemization during its formation and handling. This guide is structured as a series of troubleshooting scenarios and frequently asked questions to provide researchers, scientists, and drug development professionals with actionable strategies rooted in mechanistic understanding. Our goal is to explain the causality behind experimental choices, enabling you to design robust, self-validating protocols that consistently deliver high enantiomeric purity.
Section 1: Understanding the Root Cause: The Mechanism of Racemization
Before troubleshooting, it is crucial to understand why and when racemization occurs. The stereocenter in 2-Amino-2-phenylacetonitrile is susceptible to racemization through two primary pathways.
Q1: Why does the standard Strecker synthesis of 2-Amino-2-phenylacetonitrile inherently produce a racemic mixture?
Answer: The classic Strecker synthesis, which involves reacting benzaldehyde, ammonia, and a cyanide source, proceeds through a planar iminium ion intermediate.[2] The cyanide nucleophile can attack this flat intermediate from either the re-face or the si-face with virtually equal probability. This non-discriminatory attack results in the formation of an equal mixture of (R)- and (S)-2-Amino-2-phenylacetonitrile, a racemic product.[3]
References
Technical Support Center: Column Chromatography of 2-Amino-2-phenylacetonitrile Derivatives
Welcome to the technical support center for the purification of 2-Amino-2-phenylacetonitrile derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming the common challenges associated with the column chromatography of these valuable synthetic intermediates. The inherent basicity of the amino group and the potential instability of the aminonitrile moiety necessitate a carefully considered purification strategy. This resource offers a structured approach to method development, troubleshooting, and frequently asked questions to ensure the integrity and purity of your compounds.
Troubleshooting Guide: Common Issues and Solutions
This section addresses the most frequent problems encountered during the purification of 2-amino-2-phenylacetonitrile derivatives by column chromatography.
| Problem | Potential Causes | Solutions & Explanations |
| Poor Separation / Co-elution of Compound and Impurities | Inappropriate Mobile Phase Polarity: The eluent system lacks the selectivity to resolve compounds with similar polarities. | Optimize the Eluent System: Systematically screen different solvent systems using Thin Layer Chromatography (TLC). Aim for a retention factor (Rf) of 0.2-0.4 for your target compound for optimal separation in flash chromatography.[1] A good starting point is a mixture of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). |
| Inadequate Stationary Phase: Standard silica gel may not be the ideal stationary phase for your specific derivative. | Consider Alternative Stationary Phases: If optimizing the mobile phase is insufficient, explore other options. Alumina (basic or neutral) can be a good alternative for basic compounds.[2] For particularly challenging separations, consider amine-functionalized silica, which is designed to minimize interactions with basic analytes.[2][3][4] | |
| Peak Tailing or Streaking | Strong Interaction with Acidic Silica: The basic amino group of your compound is interacting strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel.[5] This acid-base interaction leads to a non-uniform elution front. | Mobile Phase Modification (Basification): This is the most common and effective solution. Add a small amount of a basic modifier to your mobile phase to neutralize the active silanol sites.[3][5]Triethylamine (TEA): Typically added at 0.1-2% (v/v).[3]Ammonium Hydroxide (NH₄OH): Often used in more polar solvent systems like dichloromethane/methanol or chloroform/methanol. A common mixture is 95:4.5:0.5 CH₂Cl₂:MeOH:NH₃.[6] |
| Stationary Phase Deactivation: Pre-treat the silica gel to neutralize its acidity. This can be done by preparing a slurry of the silica gel in a non-polar solvent (e.g., petroleum ether or hexane) containing 1-2% triethylamine, followed by removal of the solvent under reduced pressure.[6][7] | ||
| Compound Decomposition on the Column | Acidity of Silica Gel: The acidic nature of the silica gel can catalyze the decomposition of sensitive compounds, such as certain aminonitriles which can be prone to hydrolysis.[8] | Use Neutralized Silica or an Alternative Stationary Phase: As with peak tailing, using neutralized silica gel or switching to a less acidic stationary phase like alumina can prevent degradation.[9] |
| Prolonged Exposure: The longer the compound remains on the column, the greater the chance of decomposition. | Increase the Elution Speed (Flash Chromatography): Use flash chromatography with optimized conditions to minimize the residence time of the compound on the stationary phase. | |
| Low or No Recovery of the Compound | Irreversible Adsorption: The compound may be binding too strongly to the silica gel and not eluting under the chosen conditions. This is common with highly basic amines.[5] | Increase Mobile Phase Polarity Drastically: If your compound is not eluting, a "flush" with a highly polar solvent system (e.g., 10-20% methanol in dichloromethane with 1% ammonium hydroxide) may be necessary to recover it.[10] |
| Decomposition: As mentioned above, the compound may have degraded on the column. | Analyze Fractions for Degradation Products: If possible, analyze the collected fractions (or the column itself if no product is recovered) to confirm if decomposition has occurred. |
Frequently Asked Questions (FAQs)
Q1: Why is my aminonitrile derivative streaking on the TLC plate and the column?
The primary cause of streaking for amine-containing compounds is the acid-base interaction between the basic amine and the acidic silanol groups on the silica gel surface.[5][11] This strong, sometimes ionic, interaction prevents the compound from moving smoothly with the mobile phase, resulting in a continuous "streak" rather than a compact spot or band.
Q2: I added triethylamine (TEA) to my mobile phase, but I'm still seeing some tailing. What else can I do?
While adding TEA is often sufficient, persistent tailing may require a multi-faceted approach:
-
Increase the concentration of TEA: You can cautiously increase the amount of TEA, but be mindful that excess TEA can be difficult to remove from your final product.
-
Switch to a stronger base: In some cases, using ammonium hydroxide in a polar solvent system like DCM/MeOH can be more effective at deactivating the silica.[10][12]
-
Use pre-treated silica: Deactivating the silica gel before packing the column ensures a more uniformly neutralized stationary phase.[6]
-
Consider amine-functionalized silica: This specialized stationary phase provides a basic environment that is highly effective for purifying amines.[4]
Q3: Can I use reversed-phase chromatography to purify my 2-amino-2-phenylacetonitrile derivative?
Yes, reversed-phase chromatography is an excellent alternative, especially for more polar aminonitrile derivatives.[13][14]
-
Stationary Phase: A C18 column is a common choice.
-
Mobile Phase: Typically, a gradient of water and acetonitrile or methanol is used.[13][14] To improve peak shape for these basic compounds, it is often beneficial to operate at a higher pH by adding a basic modifier like triethylamine (0.1%) to the mobile phase.[2] This ensures the amine is in its neutral, free-base form, which increases its retention and improves peak symmetry.[2]
Q4: How do I translate my TLC results into a gradient for my flash chromatography system?
Modern flash chromatography systems have algorithms that can automatically generate a gradient based on your TLC data.[15][16] The general principle involves:
-
Develop TLCs in at least two different solvent compositions (e.g., 20% EtOAc/Hexane and 40% EtOAc/Hexane).[17]
-
Calculate the Rf value for your target compound in each solvent system.
-
Input the Rf values and corresponding solvent compositions into the flash system's software. The system will then create a linear or step gradient designed to optimally separate your components.[15] A good separation is typically achieved when the target compound has an Rf value between 0.2 and 0.4 on the TLC plate.[1]
Q5: My compound is an oil and doesn't crystallize. Is column chromatography my only option for purification?
While column chromatography is a primary method, if it proves difficult, you could consider converting the aminonitrile to a salt.[8][18] For example, reacting the basic amine with an acid like HCl or TsOH can form a salt which may be a crystalline solid that can be purified by recrystallization.[18] The free base can then be regenerated after purification.
Experimental Protocols & Workflows
Workflow for Troubleshooting Amine Purification on Silica Gel
The following diagram outlines a logical workflow for addressing common issues when purifying 2-amino-2-phenylacetonitrile derivatives.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. reddit.com [reddit.com]
- 4. biotage.com [biotage.com]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. brainly.com [brainly.com]
- 12. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 13. teledyneisco.com [teledyneisco.com]
- 14. reddit.com [reddit.com]
- 15. biotage.com [biotage.com]
- 16. yamazenusa.com [yamazenusa.com]
- 17. biotage.com [biotage.com]
- 18. reddit.com [reddit.com]
Technical Support Center: Stabilizing 2-Amino-2-phenylacetonitrile Hydrochloride During Experimental Workup
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the inherent instability of 2-amino-2-phenylacetonitrile hydrochloride during experimental workup. Our focus is on providing scientifically grounded, field-proven insights to help you maximize yield and purity.
Introduction: The Challenge of α-Aminonitrile Stability
2-Amino-2-phenylacetonitrile, a key intermediate in the synthesis of various nitrogen-containing heterocycles and a precursor to the amino acid phenylglycine, is notoriously susceptible to decomposition.[1][2] This instability is a common hurdle for chemists, often leading to significant yield loss and purification challenges during the workup phase of a synthesis. This guide will illuminate the mechanisms of decomposition and provide robust, actionable protocols to ensure the integrity of your compound.
Frequently Asked Questions (FAQs)
Q1: My yield of this compound is consistently low after aqueous workup. What is the likely cause?
Low yields after an aqueous workup are almost certainly due to the hydrolytic decomposition of the α-aminonitrile. This class of compounds is an intermediate in the Strecker synthesis of amino acids, and as such, it is prone to hydrolysis, which is essentially the reverse of its formation under certain conditions.[3][4] The presence of water, especially under acidic or basic conditions, can catalyze the conversion of the nitrile group to a carboxylic acid, and the amino group can also be involved in side reactions.[3][5]
The core issue is the susceptibility of the electrophilic carbon of the nitrile group to nucleophilic attack by water. This process is accelerated at non-neutral pH.[6]
Q2: What are the primary decomposition products I should be looking for?
The main decomposition pathway for 2-amino-2-phenylacetonitrile in the presence of water is hydrolysis to form 2-amino-2-phenylacetamide, and subsequently, phenylglycine. Another potential decomposition route, especially under harsh conditions or in the presence of strong bases, is the elimination of hydrogen cyanide (HCN), which is highly toxic.
Decomposition Pathway:
Caption: Decomposition of 2-amino-2-phenylacetonitrile.
Q3: What is the ideal pH range to maintain during the workup to prevent decomposition?
Q4: Are there any alternatives to a traditional aqueous workup?
Yes, a non-aqueous workup is highly recommended to minimize decomposition. This involves using organic solvents to extract and wash the product, avoiding the presence of water as much as possible. If the reaction is performed in an organic solvent, the workup can often be accomplished by filtration and washing with appropriate anhydrous organic solvents.
Troubleshooting Guide
This section provides a structured approach to common problems encountered during the workup of this compound.
| Problem | Potential Cause | Recommended Solution |
| Significant product loss during extraction | Hydrolysis in the aqueous layer. The compound is partitioning into the aqueous phase and rapidly decomposing. | 1. Minimize contact with water: Use a minimal amount of water for any necessary washes. 2. Work quickly and at low temperatures: Perform extractions in an ice bath to slow down the rate of hydrolysis. 3. Use a non-aqueous workup: If possible, avoid aqueous washes altogether. |
| Formation of an oily or intractable residue upon solvent removal | Presence of impurities and/or decomposition products. The desired product may be present but mixed with byproducts that inhibit crystallization. | 1. Purification via acid-base extraction: Dissolve the residue in an organic solvent (e.g., ethyl acetate) and extract with dilute HCl. The hydrochloride salt of your product will move to the aqueous layer, leaving non-basic impurities behind. Then, carefully basify the aqueous layer with a weak base (e.g., NaHCO₃) and extract the free amine back into an organic solvent.[7] 2. Column chromatography: While challenging for very polar amines, chromatography on silica gel using a non-polar eluent with a small amount of a basic modifier (e.g., triethylamine) can be effective. |
| Difficulty in crystallizing the final product | Residual solvent or impurities. Even small amounts of impurities can prevent crystallization. | 1. Recrystallization from an appropriate solvent system: Consider solvent systems like ethanol/diethyl ether or isopropanol/hexane. Dissolve the crude product in a minimal amount of the more polar solvent and then slowly add the less polar solvent until turbidity is observed. Allow the solution to cool slowly.[8] 2. Trituration: If recrystallization fails, try triturating the oily residue with a non-polar solvent like diethyl ether or hexane. This can sometimes induce crystallization by washing away soluble impurities. |
Recommended Workup and Purification Protocol
This protocol is designed to maximize the stability of this compound.
Step-by-Step Methodology
-
Initial Quenching (if applicable):
-
If the reaction mixture contains reactive reagents (e.g., organometallics), quench the reaction at a low temperature (0 °C or below) with a minimal amount of a suitable quenching agent (e.g., saturated aqueous NH₄Cl or a saturated aqueous solution of Rochelle's salt).
-
-
Phase Separation and Extraction:
-
If an aqueous phase is present, separate the layers promptly.
-
Extract the aqueous layer 2-3 times with a suitable organic solvent such as ethyl acetate or dichloromethane. Keep the temperature low throughout this process by using an ice bath.
-
-
Washing the Organic Phase:
-
Combine the organic extracts.
-
Wash the combined organic layers sequentially with:
-
A small volume of saturated aqueous sodium bicarbonate solution (if acidic byproducts are expected). Perform this wash quickly to minimize contact time.
-
A small volume of brine (saturated aqueous NaCl) to aid in the removal of water.
-
-
-
Drying and Solvent Removal:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure at a low temperature (bath temperature < 40 °C) to obtain the crude free amine.
-
-
Formation of the Hydrochloride Salt and Purification:
-
Dissolve the crude 2-amino-2-phenylacetonitrile in a minimal amount of a suitable anhydrous organic solvent (e.g., diethyl ether or ethyl acetate).
-
Slowly bubble anhydrous HCl gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise with stirring.
-
The hydrochloride salt should precipitate out of the solution.
-
Collect the solid product by filtration.
-
Wash the solid with a small amount of cold, anhydrous diethyl ether to remove any remaining soluble impurities.
-
Dry the purified this compound under vacuum.
-
Experimental Workflow Diagram
Caption: Recommended workup for 2-amino-2-phenylacetonitrile HCl.
References
- 1. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 2. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. The Reaction of Aminonitriles with Aminothiols: A Way to Thiol-Containing Peptides and Nitrogen Heterocycles in the Primitive Earth Ocean - PMC [pmc.ncbi.nlm.nih.gov]
- 7. prepchem.com [prepchem.com]
- 8. Reagents & Solvents [chem.rochester.edu]
Effect of temperature on the stereochemical outcome of the Strecker reaction
A a Senior Application Scientist Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the Strecker reaction. This guide is designed to provide in-depth troubleshooting and practical advice on controlling the stereochemical outcome of this vital reaction, with a specific focus on the influence of temperature. As professionals in the field of chemical synthesis and drug development, achieving high stereoselectivity is often paramount. This resource will help you navigate the complexities of temperature effects on the Strecker reaction, ensuring robust and reproducible results.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges you might encounter when temperature is a critical variable in your Strecker synthesis.
Issue 1: Poor Diastereoselectivity or Enantioselectivity at Low Temperatures
Question: I am running my asymmetric Strecker reaction at a low temperature (e.g., -78 °C to 0 °C) to favor the kinetic product, but I'm observing poor stereoselectivity. What could be the cause, and how can I improve it?
Answer:
Low temperatures are often employed in asymmetric synthesis to enhance selectivity by favoring the transition state with the lower activation energy, leading to the kinetic product.[1][2][3] However, several factors can lead to poor stereochemical outcomes even under these conditions.
Potential Causes and Solutions:
-
Insufficiently Low Temperature: The optimal temperature for kinetic control may be lower than what is currently being used. The energy difference between the diastereomeric transition states might be small, requiring even lower temperatures to achieve significant differentiation in reaction rates.
-
Solution: Systematically screen a range of lower temperatures (e.g., -25 °C, -40 °C, -78 °C) to identify the optimal point for stereoselectivity.[4] Ensure your cooling bath and reaction vessel are well-insulated to maintain a consistent temperature.
-
-
Slow Cyanide Addition: If the rate of cyanide addition to the imine is slow at low temperatures, competing side reactions or racemization of the starting materials or intermediates could occur.
-
Solution: While maintaining a low temperature, ensure efficient mixing. Consider using a more soluble cyanide source, such as trimethylsilyl cyanide (TMSCN), which can sometimes improve reaction rates at lower temperatures.[5]
-
-
Solvent Effects: The choice of solvent can significantly impact the solubility of reactants and the stability of transition states at low temperatures.
-
Solution: Experiment with different solvents. A solvent that better solubilizes your catalyst and substrates at the target temperature can lead to improved stereoselectivity. For instance, dichloromethane (CH2Cl2) has been shown to be effective in some diastereoselective Strecker reactions at room temperature, and its performance can be evaluated at lower temperatures.[5][6]
-
-
Catalyst Deactivation: The chiral catalyst or auxiliary may not be functioning optimally at the chosen low temperature.
-
Solution: Consult the literature for the recommended operating temperature range for your specific catalyst system. Some catalysts may require a certain threshold of thermal energy to adopt the correct conformation for effective stereochemical induction.
-
Issue 2: Racemization or Epimerization at Elevated Temperatures
Question: I am attempting a thermodynamically controlled Strecker reaction at a higher temperature to favor the more stable diastereomer, but I am observing significant racemization or epimerization. Why is this happening?
Answer:
Elevated temperatures are used to allow the reaction to reach thermodynamic equilibrium, favoring the formation of the most stable product.[1][7][8] However, higher temperatures can also provide enough energy to overcome the activation barriers for undesirable processes like racemization or epimerization.
Potential Causes and Solutions:
-
Reversibility of Cyanide Addition: The addition of cyanide to the imine is a reversible step.[9] At higher temperatures, the rate of the reverse reaction (elimination of cyanide) can increase, leading to the reformation of the planar imine intermediate. This allows for the erosion of the newly formed stereocenter.
-
Solution: Carefully optimize the reaction time and temperature. The goal is to find a temperature high enough to allow for equilibration to the desired diastereomer but low enough to minimize complete reversal and racemization. Time-course studies can help identify the point of maximum diastereoselectivity before it begins to decrease due to racemization.
-
-
Iminium-Enamine Tautomerism: The intermediate iminium ion can potentially tautomerize to an enamine, which can lead to racemization at the α-carbon of the original aldehyde or ketone.
-
Solution: The pH of the reaction medium can influence this equilibrium. Buffering the reaction mixture may help to suppress this side reaction.
-
-
Product Instability: The desired α-aminonitrile product itself may be susceptible to epimerization at elevated temperatures, especially in the presence of base.
-
Solution: Once the desired level of diastereoselectivity is achieved, it is crucial to quench the reaction and isolate the product promptly to prevent post-reaction epimerization.
-
Issue 3: Inconsistent Stereoselectivity Between Batches
Question: I am observing significant variability in the stereochemical outcome of my Strecker reaction from one experiment to the next, even though I am trying to control the temperature carefully. What could be the source of this inconsistency?
Answer:
Inconsistent stereoselectivity is a common and frustrating problem in synthetic chemistry. The root cause often lies in subtle, uncontrolled variations in reaction parameters.
Potential Causes and Solutions:
-
Inaccurate Temperature Monitoring: The temperature measured by your probe may not accurately reflect the internal temperature of the reaction mixture, especially in larger-scale reactions or with viscous solutions.
-
Solution: Ensure your temperature probe is calibrated and placed directly within the reaction mixture, away from the walls of the flask. For larger reactions, consider using an overhead stirrer to ensure uniform temperature distribution.
-
-
Rate of Reagent Addition: The rate at which you add reagents, particularly the cyanide source, can create localized "hot spots" or concentration gradients that affect the stereochemical outcome.
-
Solution: Use a syringe pump for slow, controlled addition of the cyanide source.[4] This ensures a consistent concentration and minimizes temperature fluctuations.
-
-
Water Content: Trace amounts of water can influence the reaction by affecting catalyst activity and the equilibrium between the reactants and intermediates.
-
Solution: Use anhydrous solvents and reagents. If necessary, dry your starting materials and glassware thoroughly before use.
-
-
Atmosphere: Reactions sensitive to oxidation or moisture should be conducted under an inert atmosphere (e.g., nitrogen or argon).[10]
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between kinetic and thermodynamic control in the context of the Strecker reaction's stereochemistry?
A1: The stereochemical outcome of a Strecker reaction can be governed by two distinct principles: kinetic control and thermodynamic control.[8]
-
Kinetic Control: This is typically favored at lower temperatures.[2] The major product formed is the one that results from the reaction pathway with the lowest activation energy, meaning it is formed the fastest.[3] This product is not necessarily the most stable one.
-
Thermodynamic Control: This is generally favored at higher temperatures.[2] The reaction is allowed to proceed under conditions where the formation of the products is reversible. This allows the system to reach equilibrium, and the major product will be the most thermodynamically stable one, even if its formation has a higher activation energy.[3]
Q2: How does temperature influence the key steps of the Strecker reaction mechanism?
A2: The Strecker reaction proceeds through two main stages: imine formation and nucleophilic addition of cyanide.[10][11] Temperature affects both of these steps.
-
Imine Formation: The condensation of an aldehyde or ketone with an amine to form an imine is an equilibrium process.[12] Higher temperatures can favor the formation of the imine by driving off the water that is formed as a byproduct.
-
Cyanide Addition: The addition of the cyanide nucleophile to the imine is the stereochemistry-determining step.[13] As discussed, lower temperatures favor the kinetically controlled product, while higher temperatures can allow for equilibration to the thermodynamically favored product.[9]
Q3: Can the solvent choice modify the effect of temperature on stereoselectivity?
A3: Absolutely. The solvent plays a crucial role and its effects can be intertwined with temperature. A change in solvent can alter the relative energies of the diastereomeric transition states, thus influencing which stereoisomer is favored under kinetic control. Additionally, the solubility of reactants and catalysts at different temperatures is highly solvent-dependent. For example, a reaction that shows good stereoselectivity at low temperature in one solvent may perform poorly in another due to solubility issues.
Q4: Are there any general temperature guidelines for achieving high stereoselectivity in the Strecker reaction?
A4: While there are no universal temperature rules that apply to all Strecker reactions, some general starting points can be considered:
-
For kinetically controlled asymmetric reactions aiming for high enantiomeric or diastereomeric excess, starting with low temperatures (e.g., -78 °C to 0 °C) is a common strategy.[4]
-
For thermodynamically controlled reactions, particularly those involving crystallization-induced asymmetric transformations, elevated temperatures (e.g., room temperature to 70 °C or higher) may be necessary to facilitate equilibration and selective precipitation of the desired stereoisomer.[9]
Ultimately, the optimal temperature is highly dependent on the specific substrates, catalyst, and solvent system being used. Empirical optimization is often necessary.[14]
Experimental Protocol: Temperature Optimization for a Diastereoselective Strecker Reaction
This protocol provides a general framework for optimizing the temperature for a diastereoselective Strecker reaction using a chiral auxiliary.
Materials:
-
Aldehyde or ketone
-
Chiral amine or ammonia source
-
Cyanide source (e.g., NaCN, KCN, TMSCN)
-
Anhydrous solvent (e.g., methanol, dichloromethane)
-
Lewis acid or other catalyst (if applicable)
-
Standard laboratory glassware, dried in an oven
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Cooling baths (e.g., ice-water, dry ice-acetone) and heating mantle
-
Calibrated temperature probe
-
Syringe pump
Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde or ketone and the chiral amine in the chosen anhydrous solvent under an inert atmosphere.
-
Initial Temperature Screening:
-
Divide the reaction mixture into several smaller, identical reactions.
-
Equilibrate each reaction to a different target temperature (e.g., -20 °C, 0 °C, room temperature, 40 °C).
-
-
Cyanide Addition: Slowly add the cyanide source to each reaction vessel using a syringe pump over a period of 1-2 hours, while carefully monitoring and maintaining the internal temperature.
-
Reaction Monitoring: Allow the reactions to stir at their respective temperatures. Monitor the progress of each reaction by a suitable analytical technique (e.g., TLC, LC-MS) to determine the point of completion.
-
Work-up: Once the reactions are complete, quench any remaining cyanide with an appropriate reagent (e.g., bleach solution). Perform a standard aqueous work-up and extract the product with a suitable organic solvent.
-
Analysis of Stereoselectivity:
-
Isolate the crude α-aminonitrile product.
-
Determine the diastereomeric ratio (d.r.) by an appropriate analytical method, such as ¹H NMR spectroscopy or chiral HPLC.
-
-
Data Interpretation and Optimization:
-
Create a table to compare the diastereomeric ratios obtained at different temperatures.
-
Based on the results, you can further refine the temperature range to pinpoint the optimal conditions for maximizing the desired diastereomer.
-
Data Summary Table Example:
| Entry | Temperature (°C) | Reaction Time (h) | Diastereomeric Ratio (d.r.) |
| 1 | -20 | 12 | 85:15 |
| 2 | 0 | 8 | 70:30 |
| 3 | 25 (Room Temp) | 4 | 55:45 |
| 4 | 40 | 2 | 60:40 (thermodynamic) |
Visualizing the Concepts
Reaction Mechanism and Temperature Influence
Caption: Influence of temperature on the Strecker reaction pathway.
Troubleshooting Workflow for Stereoselectivity Issues
Caption: Decision tree for troubleshooting poor stereoselectivity.
References
- 1. forums.studentdoctor.net [forums.studentdoctor.net]
- 2. reddit.com [reddit.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. total-synthesis.com [total-synthesis.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. jackwestin.com [jackwestin.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. organicreactions.org [organicreactions.org]
- 14. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Chiral HPLC Analysis of 2-Amino-2-phenylacetonitrile Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The enantioselective analysis of 2-Amino-2-phenylacetonitrile, a versatile precursor in the synthesis of numerous pharmaceutical compounds, is a critical step in drug development and quality control.[1] The distinct pharmacological activities of its enantiomers necessitate robust and reliable analytical methods to ensure enantiomeric purity. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the chiral separation of 2-Amino-2-phenylacetonitrile enantiomers, offering field-proven insights and supporting experimental data to aid in method development and optimization.
The Foundational Role of Chiral Stationary Phases (CSPs)
Direct enantioseparation by HPLC is predominantly achieved through the use of Chiral Stationary Phases (CSPs). These phases create a chiral environment within the column, leading to differential interactions with the enantiomers and, consequently, their separation. For the analysis of 2-Amino-2-phenylacetonitrile, which contains a primary amine and a nitrile group attached to the stereocenter, polysaccharide-based CSPs have demonstrated broad applicability.[1]
Polysaccharide-Based CSPs: The Workhorses of Chiral Separations
CSPs derived from cellulose and amylose, particularly their carbamate and ester derivatives coated or immobilized on a silica support, are the most widely used for their versatility and high success rates in resolving a broad range of chiral compounds.[2] The primary mechanism of chiral recognition on these phases involves a combination of hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance. The hydroxyl and carbamate groups on the polysaccharide backbone serve as key sites for hydrogen bonding with the analyte's functional groups.
Two of the most prominent commercially available polysaccharide-based CSPs are the Chiralpak® (amylose-based) and Chiralcel® (cellulose-based) series from Daicel. Within these series, various derivatives offer complementary selectivities. For the separation of primary amines like 2-Amino-2-phenylacetonitrile, columns such as Chiralpak AD-H and Chiralcel OD-H are excellent starting points.
Comparative Analysis of HPLC Methods: A Data-Driven Approach
To illustrate the practical aspects of method development, this section presents a comparison of starting conditions for the chiral separation of 2-Amino-2-phenylacetonitrile on two widely used polysaccharide-based CSPs: Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) and Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)).
Table 1: Comparison of Starting HPLC Conditions and Performance
| Parameter | Method 1: Chiralpak® AD-H | Method 2: Chiralcel® OD-H |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | n-Hexane / 2-Propanol / Diethylamine (90:10:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Temperature | 25 °C | 25 °C |
| Detection | UV at 220 nm | UV at 220 nm |
| Expected Elution Order | (R)-enantiomer before (S)-enantiomer | (S)-enantiomer before (R)-enantiomer |
| Typical Resolution (Rs) | > 2.0 | > 1.8 |
| Key Insights | Often provides higher efficiency and resolution for aromatic amines. | Exhibits different selectivity due to the cellulose backbone, sometimes offering a reversed elution order. |
Note: The information in this table is synthesized from typical starting conditions for similar chiral amines and general knowledge of these CSPs. Actual results may vary and require method optimization.
Causality Behind Experimental Choices
-
Mobile Phase Composition: A normal-phase mobile system consisting of an alkane (n-hexane or heptane) and an alcohol modifier (2-propanol or ethanol) is the standard for polysaccharide-based CSPs. The alcohol percentage is a critical parameter for controlling retention and enantioselectivity. A lower alcohol content generally leads to stronger retention and often better resolution, but with longer analysis times.
-
Basic Additive: The addition of a small amount of a basic modifier, such as diethylamine (DEA) or ethanolamine, is crucial when analyzing basic compounds like 2-Amino-2-phenylacetonitrile.[3] This additive suppresses the interaction of the analyte's amino group with residual acidic silanol groups on the silica support, resulting in improved peak shape and efficiency.
-
Choice of Alcohol: 2-Propanol and ethanol are the most common alcohol modifiers. They can provide different selectivities, and it is often beneficial to screen both during method development.
Experimental Protocols: A Step-by-Step Guide
Herein are detailed protocols for the chiral HPLC analysis of 2-Amino-2-phenylacetonitrile.
Protocol 1: Chiral Analysis on Chiralpak® AD-H
Objective: To achieve baseline separation of 2-Amino-2-phenylacetonitrile enantiomers using a Chiralpak® AD-H column.
Materials:
-
Chiralpak® AD-H column (250 x 4.6 mm, 5 µm)
-
HPLC grade n-Hexane
-
HPLC grade 2-Propanol
-
Diethylamine (DEA)
-
Racemic 2-Amino-2-phenylacetonitrile standard
-
HPLC system with UV detector
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 800 mL of n-Hexane, 200 mL of 2-Propanol, and 1 mL of DEA. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic 2-Amino-2-phenylacetonitrile standard in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
HPLC System Setup:
-
Install the Chiralpak® AD-H column.
-
Set the flow rate to 1.0 mL/min.
-
Set the column temperature to 25 °C.
-
Set the UV detector to a wavelength of 220 nm.
-
-
Analysis:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject 10 µL of the prepared sample.
-
Record the chromatogram for a sufficient time to allow both enantiomers to elute.
-
-
Data Evaluation:
-
Identify the two enantiomer peaks.
-
Calculate the resolution (Rs) between the peaks. A value of Rs ≥ 1.5 indicates baseline separation.
-
Calculate the selectivity factor (α) and the retention factors (k').
-
Protocol 2: Chiral Analysis on Chiralcel® OD-H
Objective: To achieve baseline separation of 2-Amino-2-phenylacetonitrile enantiomers using a Chiralcel® OD-H column.
Materials:
-
Chiralcel® OD-H column (250 x 4.6 mm, 5 µm)
-
Other materials are the same as in Protocol 1.
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing 900 mL of n-Hexane, 100 mL of 2-Propanol, and 1 mL of DEA. Degas the mobile phase.
-
Sample Preparation: Same as in Protocol 1.
-
HPLC System Setup: Same as in Protocol 1, with the Chiralcel® OD-H column installed.
-
Analysis: Same as in Protocol 1.
-
Data Evaluation: Same as in Protocol 1.
Visualization of the Method Development Workflow
A systematic approach is key to efficient chiral method development. The following diagram illustrates a typical workflow.
References
Comparative study of different catalysts for the asymmetric Strecker reaction
A Comparative Guide to Catalysts for the Asymmetric Strecker Reaction
Introduction: The Enduring Quest for Chiral α-Amino Acids
The Strecker reaction, first reported in 1850, represents one of the most direct and atom-economical methods for synthesizing α-amino acids, the fundamental building blocks of life.[1][2] This one-pot, three-component reaction of an aldehyde or ketone, an amine, and a cyanide source offers a powerful route to a vast array of these critical molecules.[2] However, the classic Strecker synthesis produces a racemic mixture of amino acids, necessitating the development of asymmetric variants to access enantiomerically pure compounds, which are crucial for the pharmaceutical and life sciences industries.[1][3]
The key to unlocking enantioselectivity lies in the catalyst. Over the past few decades, an impressive arsenal of chiral catalysts has been developed, transforming the Strecker reaction into a precise and reliable tool for asymmetric synthesis.[4] These catalysts, broadly categorized as organocatalysts and metal-based complexes, operate through distinct mechanisms to control the facial selectivity of cyanide addition to a prochiral imine intermediate.
This guide provides a comparative analysis of the principal catalyst classes for the asymmetric Strecker reaction. We will delve into the mechanistic underpinnings of each catalyst type, present supporting experimental data to compare their performance, and provide detailed protocols for their application. Our objective is to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to select and optimize the ideal catalytic system for their specific synthetic challenges.
Chapter 1: The Rise of Organocatalysis in the Strecker Reaction
Organocatalysis offers an attractive, metal-free alternative for asymmetric synthesis, often characterized by operational simplicity and robustness.[5] In the context of the Strecker reaction, several classes of organocatalysts have proven exceptionally effective.
Thiourea-Based Catalysts: Masters of Hydrogen Bonding
Chiral thiourea derivatives have emerged as privileged scaffolds in asymmetric catalysis, primarily due to their ability to act as powerful dual hydrogen-bond donors.[6] This property is central to their function in the Strecker reaction.
Mechanism of Action: The thiourea moiety's two N-H protons are sufficiently acidic to form strong hydrogen bonds with the imine nitrogen, enhancing its electrophilicity. Simultaneously, the catalyst can interact with the cyanide source (often HCN, generated in situ), positioning it for a stereocontrolled nucleophilic attack.[6][7] More recent mechanistic investigations suggest a nuanced model where the catalyst facilitates proton transfer from HCN to the imine, generating a catalyst-bound iminium-cyanide ion pair.[8][9] The chiral environment created by the catalyst dictates the geometry of this ion pair, which then collapses to form the α-aminonitrile product with high enantioselectivity.[9]
Bifunctional thiourea catalysts, which incorporate a basic moiety (e.g., a tertiary amine) in addition to the thiourea group, provide an additional layer of activation, functioning as Brønsted bases to further enhance the reaction.[6][10]
Guanidine-Based Catalysts: Bifunctional Brønsted Acid Activation
Chiral bicyclic guanidines and their derivatives are highly basic organocatalysts that operate through a bifunctional mechanism.[11] As a Brønsted base, the guanidine can deprotonate HCN to generate a cyanide anion. Its conjugate acid, the guanidinium ion, then serves as a potent Brønsted acid.
Mechanism of Action: The guanidinium ion activates the imine by forming a hydrogen bond with the imine nitrogen. This activation, combined with the simultaneous delivery of the cyanide anion, occurs within a well-organized, chiral transition state.[12][13] Computational studies have revealed that extensive non-covalent interactions, including hydrogen bonds and aryl-aryl interactions between the catalyst and the substrates, are crucial for stabilizing the transition state and are the primary origin of stereoinduction.[11][12] This dual activation mode is highly efficient, leading to excellent yields and enantioselectivities, particularly for N-benzhydryl imines.[11]
Chiral Phase-Transfer Catalysts (PTCs): Bridging the Divide
A significant practical challenge in Strecker reactions is the use of hazardous cyanide sources like HCN gas or trimethylsilyl cyanide (TMSCN).[3][8] Chiral phase-transfer catalysis provides an elegant solution by enabling the use of safer, inexpensive, and readily available aqueous potassium or sodium cyanide (KCN/NaCN).[8][14]
Mechanism of Action: The reaction operates in a biphasic system (e.g., toluene/water). The chiral PTC, typically a quaternary ammonium salt derived from a Cinchona alkaloid or possessing a defined backbone like tetranaphthyl, extracts the cyanide anion from the aqueous phase into the organic phase.[14][15][16] In the organic phase, the cyanide forms a tight, chiral ion pair with the catalyst. This chiral ion pair then approaches the imine, and the catalyst's rigid structure shields one face of the imine, directing the cyanide attack to the other face, thus inducing asymmetry.[14] This method is particularly powerful for the synthesis of α-amino acids from aliphatic aldimines.[14]
Chapter 2: Precision and Power with Metal-Based Catalysts
Metal complexes offer a distinct mode of activation, typically functioning as Lewis acids. The combination of a tunable metal center and a meticulously designed chiral ligand allows for exceptional levels of activity and enantioselectivity.
Lewis Acidic Metal-Salen/Schiff Base Complexes (Al, Mn, Ti)
Chiral Schiff base complexes, most famously the salen ligands developed by Jacobsen and others, are among the most versatile catalysts in asymmetric synthesis.[17][18] In the context of the Strecker reaction, complexes of aluminum, manganese, and titanium have been successfully employed.[19][20]
Mechanism of Action: The mechanism hinges on Lewis acid activation. The metal center coordinates to the imine nitrogen, significantly lowering the LUMO of the C=N bond and rendering it highly susceptible to nucleophilic attack.[19] The chiral ligand scaffold creates a well-defined steric environment around the metal's active site. This chiral pocket forces the imine substrate to coordinate in a specific orientation that minimizes steric hindrance, exposing one of its prochiral faces to the incoming cyanide nucleophile.[17][19] Some peptide-based Schiff base catalysts have been shown to operate in a bifunctional manner, where the metal center activates the imine while an amide moiety within the ligand helps to coordinate and deliver the cyanide.[19]
Zirconium and Titanium Catalysts: High Efficacy at Low Loadings
Chiral complexes of early transition metals like zirconium and titanium have proven to be highly effective catalysts for the Strecker reaction, often achieving excellent results with very low catalyst loadings (1-2.5 mol%).[21][22] These catalysts are typically prepared in situ from a metal alkoxide (e.g., Zr(OtBu)₄) and a chiral ligand, often a derivative of a binaphthol or a peptide.
Mechanism of Action: Similar to other metal-based systems, these catalysts function as potent Lewis acids to activate the imine electrophile.[21] A key advantage is their ability to catalyze the three-component Strecker reaction directly from an aldehyde, an amine, and a cyanide source, bypassing the need to pre-form and isolate the imine.[22] Mechanistic proposals suggest that novel binuclear zirconium complexes may be the active catalytic species, capable of efficiently organizing the substrates for the key C-C bond-forming step.[22]
Chapter 3: Performance Comparison and Data Analysis
The choice of catalyst is dictated by the specific substrate, desired scale, and practical considerations like safety and cost. The following table summarizes the performance of representative catalysts from each class, providing a basis for objective comparison.
| Catalyst Type | Representative Catalyst | Substrate Example | Cat. Loading (mol%) | Cyanide Source | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference(s) |
| Organocatalyst | |||||||||
| Amido-Thiourea | N-Benzhydryl Amido-Thiourea | Pivaldehyde-derived imine | 0.5 | KCN / AcOH | 0 | 4-8 | 95 | 97 | [8][21] |
| Guanidine | Bicyclic Guanidine | N-Benzhydryl imines | 10 | HCN | -78 | 12-24 | >80 | 88-96 | |
| Phase-Transfer | Chiral Quaternary Ammonium Salt | Cyclohexanecarboxaldimine | 1 | aq. KCN | 0 | 2 | 89 | 95 | [14] |
| Metal-Based | |||||||||
| Ti-Schiff Base | Ti-Peptide Complex | N-Benzhydryl imines | 10 | HCN | - | - | High | >90 | [19] |
| Zr-BINOL | Zr(OtBu)₄ / Chiral Ligand | Benzaldehyde, Benzylamine | 2.5 | Bu₃SnCN | -20 | 20 | 91 | 92 | [22] |
| Al-Salen | (Salen)Al(III) Complex | N-Allyl imines | 2-10 | HCN / TMSCN | -78 | 24-48 | 74-99 | 77-97 | [20][23] |
Chapter 4: Experimental Protocols
Reproducibility is the cornerstone of scientific integrity. The following protocols provide detailed, step-by-step methodologies for conducting the asymmetric Strecker reaction with three distinct and highly effective catalyst systems.
Protocol 4.1: Amido-Thiourea Catalyzed Hydrocyanation using KCN[8]
This protocol is adapted from a scalable synthesis that uses an inexpensive and safer cyanide source.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add the N-benzhydryl-substituted amido-thiourea catalyst (0.005 mmol, 0.5 mol%).
-
Reagent Addition: Add toluene (2.5 mL), the aliphatic imine (1.0 mmol, 1.0 equiv), and water (72 µL, 4.0 equiv).
-
Cooling: Cool the resulting slurry to 0 °C in an ice-water bath.
-
Cyanide and Acid Addition: Add finely ground potassium cyanide (KCN) (130 mg, 2.0 mmol, 2.0 equiv) followed by acetic acid (69 µL, 1.2 mmol, 1.2 equiv).
-
Reaction: Stir the mixture vigorously at 0 °C. Monitor the reaction progress by TLC or GC analysis. Typical reaction times are 4-8 hours.
-
Work-up: Upon completion, quench the reaction by adding aqueous K₂CO₃ solution. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: The crude α-aminonitrile can be purified by column chromatography. Determine the enantiomeric excess by chiral HPLC analysis.
Protocol 4.2: Zirconium-Catalyzed Three-Component Strecker Reaction[21][22]
This protocol outlines a one-pot synthesis directly from an aldehyde and amine.
-
Catalyst Preparation: In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve the chiral ligand (e.g., a BINOL derivative, 0.0275 mmol, 2.75 mol%) in toluene (0.5 mL). Add Zr(OtBu)₄ (10.5 mg, 0.025 mmol, 2.5 mol%) and stir the mixture at room temperature for 1 hour to form the active catalyst.
-
Reaction Setup: In a separate flask, dissolve the aldehyde (e.g., propanal, 1.0 mmol, 1.0 equiv) and the amine (e.g., benzylamine, 1.1 mmol, 1.1 equiv) in toluene (1.0 mL).
-
Reaction Initiation: Cool the aldehyde/amine solution to the desired temperature (e.g., -20 °C). Add the pre-formed chiral zirconium catalyst solution.
-
Cyanide Addition: Slowly add tributyltin cyanide (Bu₃SnCN) (1.2 mmol, 1.2 equiv) to the reaction mixture.
-
Reaction: Stir the reaction for the specified time (e.g., 20 hours), monitoring for completion by TLC.
-
Work-up and Purification: Quench the reaction and proceed with a standard aqueous work-up. Purify the resulting α-aminonitrile by silica gel chromatography.
Protocol 4.3: Chiral Phase-Transfer Catalyzed Strecker Reaction[14]
This protocol demonstrates the power of PTC using aqueous KCN.
-
Reaction Setup: To a flask containing a solution of the aldimine (e.g., cyclohexanecarboxaldimine, 0.5 mmol, 1.0 equiv) in toluene (2.5 mL), add the chiral quaternary ammonium salt catalyst (0.005 mmol, 1.0 mol%).
-
Aqueous Phase: Add a solution of KCN (49 mg, 0.75 mmol, 1.5 equiv) in water (0.25 mL).
-
Reaction: Cool the biphasic mixture to 0 °C and stir vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Monitoring: Monitor the reaction progress over 2-4 hours by TLC or GC.
-
Work-up: Upon completion, separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification and Analysis: Purify the product by column chromatography on silica gel. Determine the enantiomeric excess by chiral HPLC analysis.
Chapter 5: Conclusion and Future Outlook
The asymmetric Strecker reaction has matured into a cornerstone of modern organic synthesis, largely due to the development of diverse and highly efficient catalytic systems.
-
Organocatalysts , particularly thioureas and phase-transfer catalysts, offer operational simplicity, scalability, and compatibility with safer cyanide sources, making them highly attractive for process chemistry.[8]
-
Metal-based catalysts provide exceptional reactivity and can operate at very low loadings, offering high turnover numbers and enabling challenging transformations, including direct three-component reactions.[22]
The choice of catalyst is not a one-size-fits-all decision. For large-scale synthesis of amino acids from aliphatic aldehydes, the robustness and safety profile of a thiourea or PTC system using aqueous KCN is highly compelling.[8][14] For accessing complex, non-proteinogenic amino acids from aromatic or sterically hindered imines, the high activity of a zirconium or titanium complex may be required.
Future research will likely focus on the development of even more active and selective catalysts that can operate under greener reaction conditions, the expansion of substrate scope to include challenging ketimines, and the immobilization of catalysts for easier recovery and recycling. The continued synergy between rational catalyst design, mechanistic investigation, and high-throughput screening will undoubtedly unlock new generations of catalysts, further solidifying the Strecker reaction's role as a premier method for the synthesis of chiral α-amino acids.
References
- 1. researchgate.net [researchgate.net]
- 2. organicreactions.org [organicreactions.org]
- 3. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Chiral Thioureas—Preparation and Significance in Asymmetric Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 8. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanism of amido-thiourea catalyzed enantioselective imine hydrocyanation: transition state stabilization via multiple non-covalent interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. metaphactory [semopenalex.org]
- 11. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 12. cdnsciencepub.com [cdnsciencepub.com]
- 13. Guanidine–Amide-Catalyzed Aza-Henry Reaction of Isatin-Derived Ketimines: Origin of Selectivity and New Catalyst Design - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. uni-giessen.de [uni-giessen.de]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. pubs.acs.org [pubs.acs.org]
- 21. benchchem.com [benchchem.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Purity Validation of 2-Amino-2-phenylacetonitrile Hydrochloride: A Comparative Analysis of Titrimetric and Chromatographic Methods
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Synthesis and Development
2-Amino-2-phenylacetonitrile, and its hydrochloride salt, is a pivotal building block in organic synthesis, notably in the preparation of various pharmaceutical intermediates and nitrogen-containing heterocycles.[1][2] The purity of this starting material is not merely a matter of quality control; it is a fundamental parameter that dictates reaction yield, impurity profiles of subsequent products, and ultimately, the safety and efficacy of a final active pharmaceutical ingredient (API). Consequently, the accurate and reliable validation of its purity is a non-negotiable step in both research and manufacturing environments.
This guide provides an in-depth comparison of two primary methodologies for determining the purity of 2-Amino-2-phenylacetonitrile hydrochloride: the classical, robust method of nonaqueous potentiometric titration and the modern, high-resolution technique of High-Performance Liquid Chromatography (HPLC) . We will explore the fundamental principles, provide actionable experimental protocols, and offer a comparative analysis to guide the researcher in selecting the most appropriate method for their specific analytical objective.
The Workhorse Method: Nonaqueous Titration for Bulk Purity Assay
For a rapid and accurate determination of the total base content, nonaqueous titration is an exemplary and cost-effective choice. The method's elegance lies in its stoichiometric precision.
The "Why": Causality Behind Experimental Choices
This compound is the salt of a weak base (the primary amine) and a strong acid (HCl). Titrating this compound directly in water is problematic due to the "leveling effect" of water, which masks the distinct acidic or basic properties of weak analytes, leading to an indistinct endpoint.[3] To overcome this, we employ a nonaqueous solvent system, typically glacial acetic acid.
-
Solvent Choice: Glacial acetic acid is a weakly acidic solvent. It enhances the basicity of the amine, allowing for a sharp, clear endpoint.[4]
-
Titrant: Perchloric acid (HClO₄) dissolved in glacial acetic acid is used as the titrant. In this medium, perchloric acid behaves as a very strong acid, reacting with the acetic acid to form the highly acidic onium ion (CH₃COOH₂⁺), which readily donates a proton to even very weak bases.[4]
-
Interference Removal: The hydrochloride counter-ion is weakly basic and would interfere with the titration. To negate this, mercuric acetate is added to the sample solution. The acetate ion replaces the chloride ion, forming poorly dissociated mercuric chloride and liberating the amine to be titrated.[5][6]
This entire process is a direct titration, a fundamental technique outlined in the United States Pharmacopeia (USP) General Chapter <541>.[3][7][8]
Self-Validating Protocol: Trustworthiness Through Standardization
The reliability of any titration hinges on the accuracy of the titrant's concentration.[9][10] Therefore, the protocol includes a critical self-validating step: the standardization of the perchloric acid titrant against a primary standard.
Experimental Protocol: Nonaqueous Potentiometric Titration
I. Reagent Preparation:
-
0.1 M Perchloric Acid (HClO₄) in Glacial Acetic Acid: Cautiously mix 8.5 mL of 70-72% perchloric acid with 500 mL of glacial acetic acid. Add 25 mL of acetic anhydride and dilute to 1000 mL with glacial acetic acid.[6][11] Allow the solution to stand for 24 hours to ensure the acetic anhydride has reacted with any residual water.
-
Primary Standard (Potassium Hydrogen Phthalate - KHP): Dry KHP at 120°C for 2 hours and cool in a desiccator.
-
Mercuric Acetate Solution (5% w/v): Dissolve 5 g of mercuric acetate in 100 mL of glacial acetic acid. Gentle warming may be required.
-
Indicator Electrode: A glass electrode.
-
Reference Electrode: A calomel electrode with a nonaqueous electrolyte sleeve, or a silver-silver chloride electrode.
II. Standardization of 0.1 M Perchloric Acid:
-
Accurately weigh approximately 500 mg of dried KHP into a 250 mL beaker.
-
Dissolve in 50 mL of glacial acetic acid.
-
Using a potentiometric titrator, titrate the KHP solution with the prepared 0.1 M perchloric acid.
-
Record the volume of titrant required to reach the equivalence point (the point of maximum inflection on the titration curve).
-
Calculate the exact molarity of the perchloric acid solution. Repeat in triplicate for precision.
III. Assay of this compound:
-
Accurately weigh approximately 150 mg of the this compound sample into a 250 mL beaker.
-
Add 50 mL of glacial acetic acid and stir to dissolve.
-
Add 10 mL of the 5% mercuric acetate solution and stir.
-
Immerse the electrodes and titrate with the standardized 0.1 M perchloric acid, recording the potential (mV) versus the volume of titrant added.
-
Determine the equivalence point from the titration curve.
-
Perform a blank titration using all reagents except the sample and make any necessary corrections.[7]
IV. Calculation of Purity: Purity (%) = ( (V_sample - V_blank) * M_titrant * MW_sample ) / ( W_sample * 1000 ) * 100
Where:
-
V_sample = Volume of titrant for the sample (mL)
-
V_blank = Volume of titrant for the blank (mL)
-
M_titrant = Molarity of standardized perchloric acid (mol/L)
-
MW_sample = Molecular weight of this compound (168.62 g/mol )[12]
-
W_sample = Weight of the sample (g)
Visualizing the Workflow
The following diagram illustrates the key steps in the titrimetric validation process.
Caption: Workflow for Purity Validation by Nonaqueous Potentiometric Titration.
The High-Resolution Alternative: HPLC for Impurity Profiling
While titration provides an excellent measure of total purity, it is non-specific. It cannot distinguish between the main compound and other basic impurities. For this, High-Performance Liquid Chromatography (HPLC) is the method of choice. HPLC separates components in a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase.
Principle of HPLC Analysis
For a polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed.
-
Stationary Phase: A nonpolar column (e.g., C18).
-
Mobile Phase: A polar solvent mixture, often acetonitrile and water with an acidic modifier like formic or trifluoroacetic acid to ensure the amine is protonated and gives a sharp peak shape.
-
Detection: A UV detector is used, as the phenyl group in the molecule absorbs UV light. The area under the peak is proportional to the concentration of the compound.
Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Head-to-Head Comparison: Titration vs. HPLC
The choice between titration and HPLC is driven by the specific analytical question being asked.
| Feature | Nonaqueous Potentiometric Titration | High-Performance Liquid Chromatography (HPLC) |
| Principle | Acid-Base Stoichiometry | Differential Partitioning / Chromatography |
| Information Provided | Total basic substance content (Bulk Assay %) | Purity % and Impurity Profile (Number and % of each impurity) |
| Specificity | Low: Titrates all basic components. | High: Separates the main compound from impurities. |
| Sensitivity | Milligram (mg) level | Nanogram (ng) to Picogram (pg) level |
| Accuracy & Precision | High for bulk assay (typically >99.0%) | High for both bulk assay and trace impurity quantification |
| Analysis Time/Sample | ~10-15 minutes | ~5-30 minutes (method dependent) |
| Equipment Cost | Low to Moderate (Titrator, electrodes) | High (HPLC system, columns, detectors) |
| Consumable Cost | Low (Solvents, titrant) | High (HPLC-grade solvents, columns, vials) |
| Primary Application | QC release testing, bulk assay, quick purity check | Impurity profiling, stability studies, method development |
Logical Framework for Method Selection
An effective analytical strategy involves choosing the right tool for the job. The following decision tree outlines the logical process for selecting between these two powerful techniques.
Caption: Decision matrix for selecting the appropriate purity validation method.
Conclusion
Both nonaqueous potentiometric titration and HPLC are indispensable tools for the purity validation of this compound. They are not mutually exclusive but rather complementary techniques that provide different, yet equally vital, analytical insights.
-
Nonaqueous titration stands as a robust, cost-effective, and pharmacopeially recognized method for determining the absolute purity of the bulk material.[7][10][13] Its self-validating nature, through the standardization of the titrant, ensures a high degree of trustworthiness and accuracy for its intended purpose.
-
HPLC , on the other hand, offers unparalleled specificity and sensitivity, making it the superior choice for understanding the complete impurity profile of a sample. It is essential for process development, stability testing, and ensuring that final products meet stringent regulatory requirements for purity.
A comprehensive quality control strategy will often leverage both: titration for rapid and reliable batch release based on bulk purity, and HPLC for in-depth characterization and validation of the synthetic process.
References
- 1. Buy this compound | 53641-60-4 [smolecule.com]
- 2. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 3. uspbpep.com [uspbpep.com]
- 4. lcms.cz [lcms.cz]
- 5. info.gfschemicals.com [info.gfschemicals.com]
- 6. hnsgroupofcolleges.org [hnsgroupofcolleges.org]
- 7. An Overview of Titrimetry [pharmaspecialists.com]
- 8. â©541⪠Titrimetry [doi.usp.org]
- 9. usp.org [usp.org]
- 10. Validation of titration methods | Metrohm [metrohm.com]
- 11. pharmaguru.co [pharmaguru.co]
- 12. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. lcms.labrulez.com [lcms.labrulez.com]
2-Amino-2-phenylacetonitrile hydrochloride vs other amino acid precursors in synthesis
An In-Depth Guide to the Synthesis of α-Amino Acids: A Comparative Analysis of 2-Amino-2-phenylacetonitrile Hydrochloride and Alternative Precursors
Introduction: The Indispensable Role of α-Amino Acids in Modern Chemistry
α-Amino acids are the foundational building blocks of life, but their significance extends far beyond their role in constructing proteins. In the realms of drug development, medicinal chemistry, and materials science, non-proteinogenic amino acids (npAAs)—those not found among the 20 common protein-forming acids—are invaluable chiral synthons.[1][2] Their unique side chains and stereochemistry are leveraged to design novel therapeutics with enhanced efficacy, improved pharmacokinetic profiles, and resistance to enzymatic degradation.[3][4]
The synthesis of these molecules, particularly in an enantiomerically pure form, remains a central challenge in organic chemistry. A multitude of synthetic strategies has been developed, each originating from different precursors and employing distinct mechanistic pathways. This guide provides a comparative analysis of key precursors and methodologies for α-amino acid synthesis, with a particular focus on the utility of α-aminonitriles, such as this compound, within the context of the classic Strecker synthesis and its modern variants. We will objectively compare this approach with other cornerstone methods, including the Bucherer-Bergs reaction, asymmetric syntheses employing chiral auxiliaries, and enzymatic routes, providing experimental insights and data to guide researchers in selecting the optimal pathway for their specific target.
The Strecker Synthesis: A Time-Honored Pathway to α-Amino Acids
First reported by Adolph Strecker in 1850, the Strecker synthesis is a one-pot, three-component reaction between an aldehyde or ketone, ammonia, and cyanide.[5][6] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to yield the final α-amino acid.[7] This method is one of the most direct and versatile routes for preparing a wide array of amino acids.[6]
The precursor at the heart of our discussion, This compound (CAS 53641-60-4), is a stable, isolable α-aminonitrile intermediate.[8][9] Its use circumvents the initial, and often hazardous, three-component condensation step involving hydrogen cyanide or its salts, providing a more direct entry point to phenylglycine and its derivatives.[10][]
Reaction Mechanism and Rationale
The Strecker synthesis is a two-stage process. The causality behind the reaction sequence is rooted in the electrophilicity of the carbonyl carbon and the nucleophilicity of ammonia and the cyanide ion.
-
Iminium Ion Formation: The aldehyde or ketone carbonyl is first activated by protonation. Ammonia then acts as a nucleophile, attacking the carbonyl carbon. Subsequent dehydration yields a reactive iminium ion intermediate.[7]
-
Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic iminium carbon, forming the stable α-aminonitrile.[12]
-
Hydrolysis: In a separate step, the nitrile group of the α-aminonitrile is hydrolyzed under acidic or basic conditions to afford the corresponding carboxylic acid, yielding the final α-amino acid product.[12]
Caption: Figure 1: Mechanism of the Strecker Synthesis.
The primary limitation of the classical Strecker synthesis is its lack of stereocontrol, which invariably produces a racemic mixture of α-amino acids.[6] For pharmaceutical applications, where a single enantiomer is typically required, this necessitates a subsequent, often inefficient, resolution step. This has driven the development of asymmetric variants.
Asymmetric Strecker Reactions
Modern approaches introduce chirality either through a chiral auxiliary or a chiral catalyst.
-
Chiral Auxiliaries: Replacing ammonia with a chiral amine, such as (S)-α-phenylethylamine, results in the formation of diastereomeric α-aminonitriles that can be separated, followed by removal of the auxiliary group.[5]
-
Catalytic Asymmetric Synthesis: This is the more elegant and atom-economical approach. Chiral catalysts, such as those derived from thiourea or metals like zirconium and titanium, can facilitate the enantioselective addition of cyanide to an imine, producing the desired enantiomer in high excess.[13][14][15] These catalysts work by creating a chiral environment around the imine, sterically blocking one face from the incoming cyanide nucleophile.
The Bucherer-Bergs Reaction: An Alternative Multicomponent Route
The Bucherer-Bergs reaction is another powerful multicomponent synthesis that produces hydantoins from ketones (or aldehydes), cyanide salts, and ammonium carbonate.[16][17] These hydantoin intermediates can then be hydrolyzed to give α-amino acids.[18]
Reaction Mechanism and Scope
This reaction is mechanistically related to the Strecker synthesis but involves the incorporation of a carbonyl group from carbonate (or CO2).
-
Cyanohydrin/Imine Formation: The reaction is believed to proceed through initial formation of a cyanohydrin or an imine.[17]
-
Cyclization: The key step involves the intramolecular cyclization of a cyano-carbamic acid intermediate to form a 5-imino-oxazolidin-2-one, which then rearranges to the more stable hydantoin ring.[16][17]
Caption: Figure 2: Mechanism of the Bucherer-Bergs Reaction.
The Bucherer-Bergs reaction is particularly well-suited for the synthesis of α,α-disubstituted amino acids from ketones, a task that can be challenging for other methods.[5] However, like the classical Strecker synthesis, it produces racemic products. Furthermore, the hydrolysis of the highly stable hydantoin ring often requires harsh conditions, which can be incompatible with sensitive functional groups.[19]
Asymmetric Synthesis via Chiral Auxiliaries
For achieving high levels of stereocontrol, the use of chiral auxiliaries is a robust and well-established strategy.[20] This approach involves covalently attaching an enantiopure molecule (the auxiliary) to a prochiral substrate. The auxiliary then directs a subsequent reaction, such as alkylation, to occur on one face of the molecule, before being cleaved to reveal the enantiomerically enriched product.[21]
Prominent examples include Evans' oxazolidinone auxiliaries and Schöllkopf's bis-lactim ether method, which are frequently used for the asymmetric synthesis of α-amino acids from glycine or alanine enolates.[22][23]
General Workflow and Rationale
The experimental logic is to transfer the chirality of the auxiliary to the newly formed stereocenter in the product. The choice of a bulky auxiliary, such as one derived from valine, provides a powerful steric shield that dictates the trajectory of the incoming electrophile.[22]
Caption: Figure 3: General Workflow for Chiral Auxiliary-Based Synthesis.
While highly effective and reliable for producing products with high enantiomeric purity, this method's main drawback is its poor atom economy. It requires stoichiometric amounts of the often-expensive chiral auxiliary and involves additional protection/deprotection steps, which adds to the overall synthesis length.[20]
Enzymatic and Fermentation Methods: The "Green" Alternative
Biocatalysis represents a powerful and environmentally benign alternative to traditional chemical synthesis.[] These methods leverage the exquisite selectivity of enzymes to produce single-enantiomer amino acids.
-
Enzymatic Synthesis: This can involve several strategies. The "hydantoinase process" uses a cascade of three enzymes to convert a racemic hydantoin (potentially from a Bucherer-Bergs reaction) into a pure L- or D-amino acid through dynamic kinetic resolution.[25] Other enzymes, like transaminases, can directly synthesize a chiral amino acid from a keto-acid precursor.[]
-
Fermentation: This is the dominant method for the industrial-scale production of many proteinogenic amino acids, such as L-glutamate and L-lysine.[26][] It involves using genetically engineered microorganisms, like Corynebacterium glutamicum, to convert simple carbon sources like glucose directly into the desired amino acid.[28][29]
These methods offer unparalleled enantioselectivity (>99% ee is common) and operate under mild, aqueous conditions.[] The primary limitation is substrate scope; an enzyme is typically highly specific for a particular substrate, and developing a new biocatalytic process for a novel non-proteinogenic amino acid can be a significant research undertaking.
Head-to-Head Comparison of Synthetic Precursors and Methods
The choice of synthetic route is a critical decision based on the target molecule's structure, the required scale and stereopurity, and available resources. The table below summarizes the key performance characteristics of the discussed methods.
| Parameter | Strecker Synthesis | Bucherer-Bergs Reaction | Chiral Auxiliary Methods | Enzymatic/Fermentation |
| Precursor Type | Aldehyde/Ketone, α-Aminonitrile | Ketone/Aldehyde | Glycine/Alanine equivalent | Keto-acid, Racemic Hydantoin, Glucose |
| Key Reagents | NH₃, Cyanide Source (e.g., HCN, NaCN) | (NH₄)₂CO₃, KCN | Chiral Auxiliary, Strong Base (e.g., LDA), Alkyl Halide | Specific Enzymes, Microorganisms, Co-factors |
| Stereocontrol | Racemic (classical); Catalytic Asymmetric variants exist | Racemic | Diastereoselective (Auxiliary-controlled) | Enantioselective (Enzyme-controlled) |
| Typical Yield | 60-90% | 50-85% | 70-95% (per step) | Variable, but can be >90% conversion |
| Typical ee/de | 0% (racemic); >90% ee with catalysts[15] | 0% (racemic) | >95% de is common[23] | >99% ee is common[25] |
| Substrate Scope | Very Broad | Good for α,α-disubstituted | Broad, but requires compatible substrate | Often Narrow and Substrate-Specific |
| Advantages | Simple, one-pot, versatile, readily available starting materials. | Good for sterically hindered ketones, stable reagents. | High stereoselectivity, reliable, well-understood. | Excellent enantiopurity, "green" process, mild conditions. |
| Limitations | Produces racemic mixture, uses highly toxic cyanide. | Racemic product, harsh hydrolysis conditions required. | Stoichiometric use of auxiliary, poor atom economy, extra steps. | Limited substrate scope, requires specialized biological expertise. |
Detailed Experimental Protocols
To provide a practical context, the following are representative, step-by-step protocols for key synthetic transformations.
Protocol 1: Classical Strecker Synthesis of (±)-Phenylglycine
This protocol illustrates the formation of 2-amino-2-phenylacetonitrile as an intermediate, followed by hydrolysis.
-
Step 1: Formation of α-Aminonitrile.
-
In a well-ventilated fume hood, a solution of sodium cyanide (4.9 g, 100 mmol) and ammonium chloride (5.9 g, 110 mmol) in 40 mL of water is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.
-
To this solution, 20 mL of concentrated aqueous ammonia is added.
-
Benzaldehyde (10.6 g, 100 mmol) is then added dropwise over 30 minutes, ensuring the temperature remains below 15 °C.
-
The reaction mixture is stirred vigorously at room temperature for 3 hours. The product, 2-amino-2-phenylacetonitrile, will often precipitate as a white solid.
-
The solid is collected by vacuum filtration, washed with cold water, and dried.
-
-
Step 2: Hydrolysis to (±)-Phenylglycine.
-
The crude α-aminonitrile from Step 1 is placed in a round-bottom flask with 50 mL of concentrated hydrochloric acid.
-
The mixture is heated to reflux for 4 hours. The progress of the hydrolysis can be monitored by TLC.
-
After cooling, the solution is concentrated under reduced pressure.
-
The pH of the resulting aqueous solution is carefully adjusted to the isoelectric point of phenylglycine (~pH 6) with aqueous ammonia, causing the amino acid to precipitate.
-
The solid product is collected by filtration, washed with cold ethanol, and dried to yield racemic phenylglycine.
-
Protocol 2: Bucherer-Bergs Synthesis of 5,5-Dimethylhydantoin
This protocol demonstrates the synthesis of a hydantoin intermediate from a simple ketone.
-
In a pressure-rated vessel, add acetone (5.8 g, 100 mmol), potassium cyanide (7.8 g, 120 mmol), and ammonium carbonate (11.5 g, 120 mmol).
-
Add 100 mL of 50% aqueous ethanol as the solvent.
-
Seal the vessel and heat the mixture to 60-70 °C in an oil bath with stirring for 6-8 hours. Caution: This reaction generates pressure.
-
Cool the reaction vessel to room temperature and then in an ice bath.
-
Carefully acidify the mixture with concentrated HCl to pH 1-2. The hydantoin product will precipitate.
-
Collect the white crystalline product by vacuum filtration, wash with cold water, and recrystallize from hot water or ethanol to yield pure 5,5-dimethylhydantoin.
Conclusion and Outlook
The synthesis of α-amino acids is a mature field, yet one that continues to evolve. The choice of precursor is fundamentally linked to the chosen synthetic strategy. While α-aminonitriles like This compound offer a convenient entry point for Strecker-type syntheses, their utility must be weighed against the method's inherent production of racemic mixtures.
For enantiopure synthesis, catalytic asymmetric methods are increasingly becoming the industry standard, offering high selectivity and atom economy.[13] Chiral auxiliary-based methods remain a reliable, albeit less efficient, option for complex targets on a laboratory scale.[21] For both industrial production and applications demanding green chemistry principles, enzymatic and fermentation-based routes are unparalleled in their selectivity and environmental credentials, though they often require significant initial investment in development.[][30]
The future of amino acid synthesis will likely be shaped by the integration of novel catalytic systems, such as photoredox catalysis, and the expansion of the biocatalytic toolbox through protein engineering, further broadening the scope of accessible non-proteinogenic amino acids for the next generation of pharmaceuticals and advanced materials.[31]
References
- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]
- 2. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. benchchem.com [benchchem.com]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Buy this compound | 53641-60-4 [smolecule.com]
- 9. 175790-81-5|(S)-2-Amino-2-phenylacetonitrile hydrochloride|BLD Pharm [bldpharm.com]
- 10. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicreactions.org [organicreactions.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]
- 18. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Bucherer–Bergs Multicomponent Synthesis of Hydantoins—Excellence in Simplicity - ProQuest [proquest.com]
- 20. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 21. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. biosynth.com [biosynth.com]
- 25. mdpi.com [mdpi.com]
- 26. biologydiscussion.com [biologydiscussion.com]
- 28. researchgate.net [researchgate.net]
- 29. Updates on industrial production of amino acids using Corynebacterium glutamicum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. nottingham.ac.uk [nottingham.ac.uk]
- 31. Asymmetric synthesis of unnatural α-amino acids through photoredox-mediated C–O bond activation of aliphatic alcohols - Chemical Science (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of 2-Amino-2-phenylacetonitrile: An Economic and Environmental Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-phenylacetonitrile, a vital chiral building block, is a cornerstone in the synthesis of numerous pharmaceuticals and fine chemicals. Its strategic importance necessitates the development of efficient, cost-effective, and environmentally benign production methods. This guide provides an in-depth comparative analysis of the prominent synthetic routes to 2-Amino-2-phenylacetonitrile, evaluating each pathway through the critical lenses of economic viability and environmental sustainability. We will delve into the classical Strecker synthesis, explore modern green chemistry adaptations, and assess the burgeoning fields of organocatalysis and biocatalysis. This document is intended to serve as a comprehensive resource for researchers and process chemists, enabling informed decisions in the selection of a synthesis strategy that aligns with both budgetary constraints and corporate sustainability goals.
The Synthetic Landscape: An Overview of the Routes
The synthesis of 2-Amino-2-phenylacetonitrile has evolved from the century-old Strecker reaction to highly sophisticated catalytic methods. Each approach presents a unique set of advantages and challenges, which we will dissect in the subsequent sections. The primary routes under consideration are:
-
Classical Strecker Synthesis: The traditional three-component reaction of benzaldehyde, ammonia, and a cyanide salt.
-
Green Strecker Synthesis: Modifications of the classical route focusing on the use of environmentally benign solvents like water or solvent-free conditions.
-
Organocatalytic Asymmetric Synthesis: The use of small chiral organic molecules to catalyze the enantioselective synthesis of 2-Amino-2-phenylacetonitrile.
-
Biocatalytic Synthesis: The application of enzymes, such as nitrilases, to achieve highly selective and green transformations.
Economic and Environmental Metrics: A Comparative Analysis
The selection of a synthetic route in a modern chemical context is a multi-faceted decision, balancing economic pressures with a growing imperative for sustainable practices. To provide a clear comparative framework, we will evaluate each synthesis of 2-Amino-2-phenylacetonitrile based on the following key performance indicators:
Economic Metrics:
-
Raw Material Cost: The price of starting materials, reagents, and catalysts.
-
Energy Consumption: The energy requirements for heating, cooling, and separations.
-
Process Complexity: The number of steps, operational complexity, and potential for automation.
-
Catalyst Cost and Recyclability: The initial cost of the catalyst and the potential for its recovery and reuse.
Environmental Metrics:
-
Atom Economy: A measure of the efficiency with which atoms from the reactants are incorporated into the final product.[1]
-
E-factor (Environmental Factor): The ratio of the mass of waste generated to the mass of the desired product.[2]
-
Process Mass Intensity (PMI): The ratio of the total mass of materials used (including water, solvents, and reagents) to the mass of the final product.[3]
-
Toxicity and Hazards: The inherent risks associated with the reagents, solvents, and byproducts.
-
Waste Management: The complexity and cost of treating and disposing of waste streams.
The following table provides a summary of these metrics for the different synthesis routes, which will be further elaborated upon in the detailed sections for each method.
| Metric | Classical Strecker Synthesis | Green Strecker Synthesis | Organocatalytic Synthesis | Biocatalytic Synthesis |
| Yield (%) | 65 - 75[4] | ~95[4] | ~98[4] | High (variable) |
| Atom Economy (%) | ~92[4] | ~92[4] | ~92[4] | ~92[4] |
| E-factor (estimated) | 15 - 25[4] | 5 - 10[4] | 10 - 20[4] | 20 - 40[4] |
| PMI (estimated) | 16 - 26[4] | 6 - 11[4] | 11 - 21[4] | 21 - 41[4] |
| Raw Material Cost | Low | Low | Moderate to High | Low to Moderate |
| Energy Consumption | Moderate | Low to Moderate | Low to Moderate | Low |
| Toxicity of Reagents | High (Cyanide) | High (Cyanide) | Moderate to High | Low |
| Solvent Use | High (Organic Solvents) | Low (Water) or None | Moderate (Organic Solvents) | Low (Aqueous Media) |
*Note: The E-factor and PMI for biocatalytic routes can be significantly influenced by the production and purification of the enzyme itself, which often involves large volumes of water and other materials.[4]
I. The Classical Strecker Synthesis
First reported by Adolph Strecker in 1850, this three-component reaction has been the traditional method for synthesizing α-amino acids and their nitrile precursors.[4][5] The reaction proceeds via the formation of an imine from benzaldehyde and ammonia, which is then attacked by a cyanide nucleophile.[6]
Experimental Protocol: Classical Strecker Synthesis
Materials:
-
Benzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Sodium Cyanide (NaCN)
-
Methanol (MeOH)
-
Water (H₂O)
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Concentrated Hydrochloric Acid (HCl)
Procedure: [7]
-
In a well-ventilated fume hood, dissolve benzaldehyde (1 eq) and ammonium chloride (1.5 eq) in a mixture of methanol and water.
-
To this solution, add sodium cyanide (1.2 eq) portion-wise while stirring and maintaining the temperature at 0-5 °C using an ice bath.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding cold water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude α-aminonitrile.
For the synthesis of the corresponding amino acid, the crude aminonitrile can be hydrolyzed by refluxing with concentrated hydrochloric acid for 4-6 hours.[7]
Economic and Environmental Assessment
Economic: The primary economic advantage of the classical Strecker synthesis is the low cost of the starting materials. Benzaldehyde, ammonia, and sodium cyanide are all inexpensive bulk chemicals.[3][8][9] However, the use of flammable organic solvents like methanol and diethyl ether adds to the cost and requires specialized equipment for safe handling.
Environmental: The most significant environmental drawback is the use of highly toxic sodium cyanide.[10] Accidental exposure or improper handling can be fatal. The generation of cyanide-containing waste streams necessitates specialized and costly treatment procedures, typically involving oxidation to less toxic cyanates.[11][12] The use of volatile organic solvents (VOCs) also contributes to air pollution and poses health risks. The E-factor and PMI are relatively high due to the use of solvents and the generation of inorganic salts as byproducts.[4]
Caption: Workflow for the Classical Strecker Synthesis.
II. Green Strecker Synthesis
In response to the environmental shortcomings of the classical method, several "greener" alternatives have been developed. These approaches aim to reduce or eliminate the use of hazardous organic solvents by performing the reaction in water or under solvent-free conditions.[13][14]
Experimental Protocol: Water-Based Strecker Synthesis
Materials:
-
Benzaldehyde
-
Ammonia (aqueous solution)
-
Potassium Cyanide (KCN)
-
Water (H₂O)
Procedure:
-
In a well-ventilated fume hood, combine benzaldehyde (1 eq) and an aqueous solution of ammonia (excess) in a reaction vessel.
-
Stir the mixture vigorously at room temperature.
-
Slowly add a solution of potassium cyanide (1.1 eq) in water to the reaction mixture.
-
Continue stirring at room temperature for 4-6 hours, monitoring the reaction by TLC.
-
The product often precipitates from the reaction mixture and can be collected by filtration.
-
Wash the solid product with cold water and dry under vacuum.
Economic and Environmental Assessment
Economic: The water-based Strecker synthesis retains the economic advantage of using inexpensive starting materials. The elimination of organic solvents significantly reduces costs associated with purchasing, handling, and disposal. The simplified work-up procedure (filtration instead of extraction) can also lead to cost savings in terms of time and equipment.
Environmental: The primary environmental benefit is the replacement of volatile organic solvents with water, which is non-toxic, non-flammable, and readily available. This leads to a significant reduction in the E-factor and PMI.[2] However, the high toxicity of the cyanide source remains a major concern, and the aqueous waste stream still requires careful treatment to remove cyanide ions.[11]
Caption: Workflow for the Water-Based Green Strecker Synthesis.
III. Organocatalytic Asymmetric Synthesis
The demand for enantiomerically pure pharmaceuticals has driven the development of asymmetric synthesis methods. Organocatalysis has emerged as a powerful tool for this purpose, utilizing small, chiral organic molecules to catalyze enantioselective reactions.[15] In the context of the Strecker reaction, chiral catalysts can promote the formation of one enantiomer of 2-Amino-2-phenylacetonitrile over the other.[16]
Experimental Protocol: Asymmetric Organocatalytic Strecker Reaction
Materials:
-
Benzaldehyde
-
Ammonia
-
Trimethylsilyl cyanide (TMSCN)
-
Chiral thiourea catalyst
-
Toluene
-
Hydrochloric acid
-
Sodium bicarbonate
Procedure:
-
In a glovebox or under an inert atmosphere, dissolve the chiral thiourea catalyst (e.g., 5-10 mol%) in dry toluene.
-
Add benzaldehyde (1 eq) to the solution.
-
Cool the mixture to the specified temperature (e.g., -20 °C).
-
Add a source of ammonia (e.g., a solution of ammonia in methanol).
-
Slowly add trimethylsilyl cyanide (1.2 eq).
-
Stir the reaction at the specified temperature for the required time (e.g., 24-48 hours), monitoring by chiral HPLC.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography to obtain the enantioenriched 2-Amino-2-phenylacetonitrile.
Economic and Environmental Assessment
Economic: The main economic drawback of organocatalytic synthesis is the high cost of the chiral catalysts. While they are used in catalytic amounts, their initial purchase price can be substantial. The development and optimization of these catalysts also require significant research and development investment. However, the potential for catalyst recycling can mitigate this cost over time.[17][18] The use of more expensive cyanide sources like TMSCN can also increase the overall cost.[19][20]
Environmental: Organocatalysis is often considered a "greener" alternative to metal-based catalysis as it avoids the use of toxic heavy metals. However, the ecotoxicity of the organocatalysts themselves is an area of growing concern.[19][21] Some thiourea-based catalysts have been shown to be toxic to aquatic organisms.[19] The use of organic solvents is still common in these reactions, which contributes to the environmental impact. However, the high enantioselectivity of the reaction can reduce the need for energy-intensive chiral separations, which is a significant advantage.
References
- 1. benchchem.com [benchchem.com]
- 2. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. news-medical.net [news-medical.net]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Green Chemistry Metrics for the Fine Chemical, Pharmaceutical and Related Industries • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 13. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Solvent-Free Synthesis of Racemic α-Aminonitriles [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. repozitorium.omikk.bme.hu [repozitorium.omikk.bme.hu]
- 17. iris.cnr.it [iris.cnr.it]
- 18. Thiourea Organocatalysts as Emerging Chiral Pollutants: En Route to Porphyrin-Based (Chir)Optical Sensing | MDPI [mdpi.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. azolifesciences.com [azolifesciences.com]
- 21. rsc.org [rsc.org]
A Comparative Spectroscopic Guide to the Structural Validation of 2-Amino-2-phenylacetonitrile Hydrochloride
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of synthetic intermediates is a cornerstone of reliable and reproducible science. 2-Amino-2-phenylacetonitrile hydrochloride, a key precursor in the synthesis of various nitrogen-containing heterocyclic compounds and pharmaceuticals, presents a valuable case study for the application of routine and advanced spectroscopic techniques.[1]
This guide provides an in-depth, comparative analysis of the spectroscopic data used to validate the structure of this compound. We will explore the causality behind experimental choices in Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). By comparing its spectral features with those of structurally related alternatives—namely its free base, 2-Amino-2-phenylacetonitrile, the parent nitrile, 2-phenylacetonitrile, and its hydrolyzed analogue, 2-amino-2-phenylacetic acid—we offer a comprehensive framework for the unequivocal identification and quality assessment of this critical synthetic building block.
The Imperative of Multi-faceted Spectroscopic Validation
Relying on a single analytical technique for structural elucidation is fraught with ambiguity. A melting point can be misleading due to impurities, and a single spectrum may not resolve isomers or subtle structural variations. A robust validation strategy, therefore, employs a suite of spectroscopic methods, each providing a unique piece of the structural puzzle. This guide will demonstrate how a synergistic approach, leveraging NMR, FT-IR, and MS, provides a self-validating system for the confident characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), we can map out the carbon-hydrogen framework and identify the chemical environment of each atom.
¹H NMR Spectroscopy: A Proton's Perspective
In ¹H NMR, the chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, such as the phenyl and nitrile functionalities in our target molecule, will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). The hydrochloride salt form is expected to further influence the chemical shifts of protons near the amino group due to protonation.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons (C₆H₅): A complex multiplet in the downfield region (typically ~7.3-7.6 ppm), integrating to 5 protons. The substitution on the benzene ring will lead to overlapping signals.
-
Methine Proton (α-CH): A singlet or a broadened singlet, significantly deshielded by the adjacent phenyl ring, nitrile group, and the protonated amino group. Its expected chemical shift would be downfield compared to its free base.
-
Amino Protons (-NH₃⁺): A broad singlet, the chemical shift of which can be highly variable and dependent on the solvent and concentration. The protonation as a hydrochloride salt will result in an ammonium group, and these protons are expected to be significantly downfield.
¹³C NMR Spectroscopy: The Carbon Backbone
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The chemical shifts are indicative of the type of carbon (aliphatic, aromatic, nitrile, etc.).
Expected ¹³C NMR Spectral Features for this compound:
-
Nitrile Carbon (-C≡N): A characteristic peak in the 115-125 ppm region.[2]
-
Aromatic Carbons (C₆H₅): A series of peaks between 125-140 ppm.
-
Alpha Carbon (α-C): The carbon attached to the amino, phenyl, and nitrile groups will have a distinct chemical shift, influenced by all three substituents.
-
Quaternary Aromatic Carbon: The carbon of the phenyl ring directly attached to the chiral center will likely have a lower intensity compared to the protonated aromatic carbons.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of exchangeable protons like those on the ammonium group.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters should be used, with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Data Processing and Interpretation: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the ¹H NMR signals to determine the relative number of protons. Assign the peaks in both ¹H and ¹³C spectra based on their chemical shifts, multiplicities, and comparison with data from the alternatives.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups
FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group vibrates at a characteristic frequency, resulting in a unique spectral fingerprint.
Expected FT-IR Absorption Bands for this compound:
-
N-H Stretch (Ammonium): A broad and strong absorption band in the region of 2400-3200 cm⁻¹, characteristic of the N-H stretching vibrations in an ammonium salt. This is a key indicator of the hydrochloride form.
-
C-H Stretch (Aromatic): Sharp peaks typically above 3000 cm⁻¹.
-
C≡N Stretch (Nitrile): A sharp, medium-intensity absorption band around 2240-2260 cm⁻¹. The intensity of this peak can sometimes be weak.
-
C=C Stretch (Aromatic): Several sharp absorptions in the 1450-1600 cm⁻¹ region.
-
N-H Bend (Ammonium): An absorption band around 1500-1600 cm⁻¹.
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: For a solid sample, the KBr pellet method is common. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Data Acquisition: Place the KBr pellet or position the ATR crystal in contact with the sample in the FT-IR spectrometer and acquire the spectrum. A background spectrum of the empty sample compartment or the clean ATR crystal should be recorded first.
-
Data Interpretation: Identify the characteristic absorption bands and assign them to the corresponding functional groups. Compare the spectrum to those of the alternative compounds to highlight key differences.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can offer structural clues through the analysis of its fragmentation pattern.
For this compound, the molecular weight of the free base is 132.16 g/mol .[3] In the mass spectrometer, the hydrochloride salt will likely dissociate, and the free base will be ionized.
Expected Mass Spectral Features for 2-Amino-2-phenylacetonitrile:
-
Molecular Ion Peak (M⁺): A peak at m/z = 132, corresponding to the molecular weight of the free base.
-
Major Fragment Ions: Fragmentation is likely to occur via the loss of the nitrile group (-CN) or through cleavage of the bond between the alpha-carbon and the phenyl ring. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amines.[4]
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS). The choice of method depends on the volatility and thermal stability of the compound.
-
Ionization: Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule, which would likely show a prominent [M+H]⁺ ion at m/z = 133. Electron ionization (EI) would lead to more extensive fragmentation.
-
Mass Analysis and Detection: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight) and detected.
-
Data Interpretation: The resulting mass spectrum is analyzed to identify the molecular ion peak and interpret the fragmentation pattern to confirm the structure.
Comparative Spectroscopic Data
The following tables summarize the key expected and reported spectroscopic features of this compound and its structural alternatives. This side-by-side comparison is crucial for identifying the unique spectral signatures of the target compound.
Table 1: Comparative ¹H NMR Data (δ, ppm)
| Compound | Aromatic Protons | α-CH Proton | Other Protons |
| 2-Amino-2-phenylacetonitrile HCl | ~7.3-7.6 (m, 5H) | Downfield singlet | Broad -NH₃⁺ singlet |
| 2-Amino-2-phenylacetonitrile | ~7.2-7.5 (m, 5H) | Singlet | Broad -NH₂ singlet |
| 2-phenylacetonitrile | ~7.2-7.4 (m, 5H) | ~3.7 (s, 2H) | - |
| 2-amino-2-phenylacetic acid | ~7.4-7.5 (m, 5H)[1] | ~4.3 (s, 1H)[1] | Broad -NH₂ and -COOH |
Table 2: Comparative ¹³C NMR Data (δ, ppm)
| Compound | Nitrile Carbon (C≡N) | Aromatic Carbons | α-Carbon | Other Carbons |
| 2-Amino-2-phenylacetonitrile HCl | ~115-125 | ~125-140 | Deshielded | - |
| 2-Amino-2-phenylacetonitrile | ~118 | ~127-130 | Shielded relative to HCl salt | - |
| 2-phenylacetonitrile | ~118[2] | ~127-130[2] | ~23 (CH₂)[2] | - |
| 2-amino-2-phenylacetic acid | - | ~128-135 | ~58 | ~175 (COOH) |
Table 3: Comparative FT-IR Data (cm⁻¹)
| Compound | N-H Stretch | C≡N Stretch | C=O Stretch | Other Key Bands |
| 2-Amino-2-phenylacetonitrile HCl | 2400-3200 (broad) | ~2240-2260 | - | N-H bend (~1500-1600) |
| 2-Amino-2-phenylacetonitrile | ~3300-3400 (two bands) | ~2240 | - | N-H bend (~1600) |
| 2-phenylacetonitrile | - | ~2250 | - | - |
| 2-amino-2-phenylacetic acid | ~2500-3200 (broad) | - | ~1700 | O-H stretch (broad) |
Table 4: Comparative Mass Spectrometry Data (m/z)
| Compound | Molecular Weight | Expected Molecular Ion | Key Fragment Ions |
| 2-Amino-2-phenylacetonitrile HCl | 168.64 | 132 (free base) | 105, 77 |
| 2-Amino-2-phenylacetonitrile | 132.16[3] | 132[3] | 131, 104[3] |
| 2-phenylacetonitrile | 117.15 | 117 | 90, 63 |
| 2-amino-2-phenylacetic acid | 151.16 | 151 | 106, 77 |
Conclusion: A Synergistic Approach to Structural Certainty
The structural validation of this compound is a clear demonstration of the power of a multi-technique spectroscopic approach. While ¹H and ¹³C NMR provide the detailed atomic connectivity, FT-IR confirms the presence of key functional groups and, crucially, the hydrochloride salt form through the characteristic ammonium N-H stretch. Mass spectrometry corroborates the molecular weight of the parent molecule and offers further structural confirmation through predictable fragmentation patterns.
By comparing the spectral data of the target compound with its free base, the parent nitrile, and its hydrolyzed analogue, we can confidently assign every signal and absorption band, leaving no room for ambiguity. This rigorous, self-validating methodology is indispensable for ensuring the quality and identity of critical synthetic intermediates in research and development, ultimately contributing to the integrity and success of the scientific endeavor.
References
- 1. 2-Phenylglycine | C8H9NO2 | CID 3866 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS 2935-35-5 | 4657-1-S2 | MDL MFCD00064403 | (2S)-2-Amino-2-phenylacetic acid | SynQuest Laboratories [synquestlabs.com]
A Senior Application Scientist's Guide to Chiral Auxiliaries for the Asymmetric Synthesis of 2-Amino-2-phenylacetonitrile
Introduction: The Strategic Importance of Chiral α-Amino Nitriles
The synthesis of enantiomerically pure α-amino acids and their derivatives is a cornerstone of modern medicinal chemistry and drug development. Among these, 2-Amino-2-phenylacetonitrile stands as a critical chiral building block for a variety of pharmaceuticals, including anticoagulants and protease inhibitors. The direct asymmetric Strecker reaction—the addition of a cyanide source to an imine—is one of the most efficient methods for its preparation. However, controlling the stereochemistry of the newly formed chiral center is a significant challenge.
This guide provides an in-depth comparison of prominent chiral auxiliaries used to direct the stereoselective synthesis of 2-Amino-2-phenylacetonitrile. We will move beyond a simple catalog of options to dissect the underlying mechanisms, provide field-tested experimental protocols, and present a critical analysis of performance data to guide your selection process.
The Core Challenge: Controlling Facial Selectivity in the Strecker Reaction
The fundamental principle of using a chiral auxiliary is to temporarily install a chiral, non-racemic molecule onto the substrate. This auxiliary creates a sterically and/or electronically biased environment, forcing the incoming nucleophile (cyanide) to attack one face of the imine C=N double bond preferentially. The efficiency of this process is measured by the diastereomeric ratio (d.r.) of the resulting α-amino nitrile adduct. Subsequent cleavage of the auxiliary yields the desired enantiomerically enriched product.
Caption: General workflow for chiral auxiliary-mediated asymmetric Strecker synthesis.
Contender 1: Evans' Oxazolidinone Auxiliaries
Evans' auxiliaries, particularly (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, are renowned for their high stereodirecting ability in various asymmetric transformations. Their application in the Strecker synthesis, however, is less common than in alkylations but serves as an important benchmark. The auxiliary is typically N-acylated and converted to a phosphite imine precursor.
Mechanism of Stereodirection
The stereochemical outcome is dictated by the conformation of the N-acylated auxiliary, which presents a sterically hindered face to the incoming nucleophile. The phenyl group at C5 and the methyl group at C4 effectively shield one face of the molecule, forcing the cyanide to attack from the less hindered side.
Representative Experimental Protocol
This protocol is adapted from analogous applications of Evans auxiliaries in controlling stereocenters adjacent to a nitrogen atom.
-
Imine Formation: To a solution of the N-glycinyl chiral auxiliary (1.0 equiv) in CH₂Cl₂ (0.2 M) at 0 °C, add benzaldehyde (1.1 equiv) and TiCl₄ (1.2 equiv). Stir for 2-4 hours until imine formation is complete by TLC analysis.
-
Cyanide Addition: Cool the reaction mixture to -78 °C (dry ice/acetone bath). Add trimethylsilyl cyanide (TMSCN) (1.5 equiv) dropwise. The low temperature is critical to enhance kinetic control and maximize diastereoselectivity.
-
Workup: Stir at -78 °C for 3-6 hours. Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Allow the mixture to warm to room temperature and extract with CH₂Cl₂. The organic layers are combined, dried over MgSO₄, and concentrated in vacuo.
-
Purification & Cleavage: The crude product is purified by column chromatography to separate the diastereomers. The major diastereomer is then subjected to auxiliary cleavage, typically via hydrolysis with LiOH/H₂O₂.
Performance & Considerations
| Metric | Performance | Rationale & Insights |
| Diastereoselectivity | Moderate to Good (Typically 80:20 to 90:10 d.r.) | The rigidity of the oxazolidinone ring provides decent facial shielding, but the linear nature of the imine can allow for some conformational flexibility, slightly reducing selectivity compared to other applications. |
| Yield | Good | Generally provides high conversion to the amino nitrile adduct. |
| Cleavage | Harsh | Cleavage often requires strong hydrolytic conditions (e.g., LiOH, LiBH₄) which can sometimes racemize or decompose sensitive products. |
| Cost & Availability | Readily available, moderate cost. | Both enantiomers are commercially available, offering access to either product enantiomer. |
Contender 2: Oppolzer's Sultam Auxiliaries
Oppolzer's camphorsultams are highly crystalline and powerful chiral auxiliaries that offer exceptional stereocontrol due to the rigid, C₂-symmetric camphor backbone. They are particularly effective in reactions involving electrophiles.
Mechanism of Stereodirection
The rigid bicyclic structure of the camphor backbone creates a highly defined chiral environment. The sulfonyl group plays a key role in orienting the imine substrate through chelation with a Lewis acid (e.g., TiCl₄). This locked conformation exposes one face of the imine to nucleophilic attack while the camphor skeleton sterically blocks the other face.
Caption: Chelation control model for Oppolzer's sultam in the Strecker reaction.
Representative Experimental Protocol
This protocol is based on established methods for Lewis acid-promoted additions to N-enoyl sultams, a well-documented and analogous system.
-
Imine Formation: A solution of the N-glycinyl sultam (1.0 equiv) and benzaldehyde (1.1 equiv) in toluene (0.2 M) is treated with a Lewis acid such as TiCl₄ (1.2 equiv) at 0 °C. The mixture is stirred for 1 hour.
-
Cyanide Addition: The reaction is cooled to -78 °C. TMSCN (1.5 equiv) is added dropwise over 20 minutes. The selection of the Lewis acid is crucial; it not only catalyzes the reaction but also enforces the rigid chelated conformation necessary for high stereoselectivity.
-
Workup: The reaction is maintained at -78 °C for 4 hours before quenching with a saturated NH₄Cl solution. After warming to room temperature, the mixture is filtered, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated.
-
Purification & Cleavage: The diastereomers are typically separable by flash chromatography due to their crystalline nature. Cleavage is often achieved using LiAlH₄ or through hydrolysis with aqueous acid, which liberates the amino nitrile.
Performance & Considerations
| Metric | Performance | Rationale & Insights |
| Diastereoselectivity | Excellent (Often >95:5 d.r.) | The rigid, chelated intermediate provides a superiorly defined steric environment, leading to outstanding facial selectivity. |
| Yield | Excellent | High yields are consistently reported for these reactions. |
| Cleavage | Moderate to Harsh | While effective, cleavage conditions (LiAlH₄, strong acid) are not universally compatible with all functional groups. |
| Cost & Availability | Higher cost | Oppolzer's sultams are more expensive than Evans' auxiliaries, which can be a factor in large-scale synthesis. Both enantiomers are available. |
Contender 3: (R)-Phenylglycinol-derived Auxiliaries
Using an auxiliary derived from a molecule similar to the target product, such as (R)-phenylglycinol, can offer unique advantages. In this case, the auxiliary itself contains the core phenylglycine structure.
Mechanism of Stereodirection
The stereoselectivity in this case often arises from a substrate-controlled mechanism. After forming an imine or a related derivative (e.g., an aminal) with benzaldehyde, the existing stereocenter from the phenylglycinol backbone directs the addition of cyanide. The phenyl group of the auxiliary can orient itself to block one face of the reactive center, guiding the nucleophile to the opposite side.
Representative Experimental Protocol
This protocol is a conceptual representation based on the work by D. J. Ager on the use of (R)-phenylglycinol in amino acid synthesis.
-
Aminal Formation: (R)-phenylglycinol (1.0 equiv) is condensed with benzaldehyde (1.1 equiv) in the presence of a dehydrating agent (e.g., MgSO₄) in a solvent like toluene to form a chiral aminal intermediate.
-
Cyanide Addition: The solution is cooled to 0 °C, and TMSCN (1.2 equiv) is added along with a Lewis acid catalyst (e.g., ZnCl₂).
-
Workup & Hydrolysis: The reaction is quenched with water, and the product is extracted. The crucial step is the subsequent hydrolysis of the aminal and the nitrile. This is often performed in a single step with aqueous HCl, which cleaves the auxiliary and hydrolyzes the nitrile to the corresponding amino acid, phenylglycine. To isolate the amino nitrile, milder, non-hydrolytic cleavage conditions would be required.
Performance & Considerations
| Metric | Performance | Rationale & Insights |
| Diastereoselectivity | Good to Excellent (90:10 to >98:2 d.r.) | The pre-existing stereocenter provides excellent stereocontrol, often leading to high diastereoselectivity in the key bond-forming step. |
| Yield | Good | The reactions are generally high-yielding. |
| Cleavage | Potentially Facile | Cleavage can often be achieved via hydrogenolysis (e.g., H₂, Pd/C), which are mild conditions that preserve other functional groups. This is a significant advantage over hydrolytic methods. |
| Cost & Availability | Moderate cost | Phenylglycinol is readily available and less expensive than Oppolzer's sultam. |
Comparative Analysis & Recommendations
| Chiral Auxiliary | Typical d.r. | Cleavage Conditions | Key Advantage | Key Disadvantage | Best Suited For |
| Evans' Oxazolidinone | 80:20 - 90:10 | Harsh (LiOH, LiBH₄) | Well-understood, reliable | Harsh cleavage, moderate selectivity for this substrate class | Proof-of-concept studies; when moderate selectivity is acceptable. |
| Oppolzer's Sultam | >95:5 | Harsh (LiAlH₄, H⁺/H₂O) | Exceptional stereoselectivity, highly crystalline products | High cost, harsh cleavage | Syntheses where maximizing stereopurity is the primary goal, regardless of cost. |
| (R)-Phenylglycinol | 90:10 - >98:2 | Mild (Hydrogenolysis) | Excellent selectivity, potential for mild cleavage | Mechanism can be more complex; may require optimization | Scale-up and process development where mild cleavage and atom economy are critical. |
Recommendation for Drug Development Professionals:
For early-stage discovery where rapid access to material with good enantiopurity is needed, (R)-phenylglycinol-derived auxiliaries present a compelling option due to their high selectivity and favorable, mild cleavage conditions. For generating highly pure material for pivotal studies where cost is less of a concern, Oppolzer's sultam remains the gold standard for achieving the highest possible diastereoselectivity.
A Senior Application Scientist's Guide to Heterocyclic Synthesis: Navigating Alternatives to 2-Amino-2-phenylacetonitrile Hydrochloride
In the landscape of medicinal chemistry and drug development, the synthesis of nitrogen-containing heterocycles is a cornerstone activity. These scaffolds are ubiquitous in pharmaceuticals, agrochemicals, and functional materials. For decades, reagents like 2-Amino-2-phenylacetonitrile hydrochloride, a classic α-aminonitrile, have served as reliable building blocks, primarily through Strecker-type reactions. However, the evolution of synthetic chemistry demands safer, more efficient, and versatile methodologies. The reliance on cyanide-based precursors and the limitations in generating molecular diversity have spurred the exploration of powerful alternative strategies.
This guide provides an in-depth comparison of modern alternatives to 2-Amino-2-phenylacetonitrile, moving beyond traditional pathways to embrace the efficiency and elegance of multicomponent reactions (MCRs). We will dissect the mechanistic underpinnings, compare performance with experimental data, and provide actionable protocols for researchers aiming to innovate in heterocyclic synthesis.
The Benchmark: Synthesis via α-Aminonitriles
The classical approach often involves the reaction of an aldehyde, an amine, and a cyanide source to produce an α-aminonitrile, which is a key intermediate for a variety of heterocycles.[1][2][3] The use of a pre-formed, stable salt like this compound streamlines this process. The core strength of this method lies in its directness for certain scaffolds.
However, this pathway is not without its challenges. The foremost concern is the use of highly toxic cyanide reagents, which goes against the principles of green chemistry and poses significant safety risks.[3] Furthermore, controlling stereochemistry can be difficult, often resulting in racemic mixtures that require subsequent resolution.[3]
Caption: General workflow for heterocyclic synthesis via a Strecker-type α-aminonitrile intermediate.
The Power of "In-Situ": Isocyanide-Based Multicomponent Reactions (I-MCRs)
The most transformative alternatives to the α-aminonitrile pathway are isocyanide-based multicomponent reactions (I-MCRs), such as the Ugi and Passerini reactions.[4] These reactions are celebrated for their high atom economy, operational simplicity, and their capacity to generate complex, drug-like molecules in a single pot. They construct the core scaffold from simple, diverse starting materials, bypassing the need to handle toxic cyanides directly.
The Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is a pillar of diversity-oriented synthesis. It combines an aldehyde (or ketone), an amine, a carboxylic acid, and an isocyanide to form a bis-amide product.[4] This linear adduct can then undergo subsequent intramolecular reactions to yield a vast array of heterocycles.
Causality in Experimental Choice: The choice of solvent is critical. Protic solvents like methanol or 2,2,2-trifluoroethanol (TFE) are often preferred as they facilitate the initial, rate-limiting step: the formation of the imine from the aldehyde and amine.[4] The isocyanide then undergoes an α-addition to the imine, forming a nitrilium ion intermediate which is trapped by the carboxylate.[4]
The Passerini Three-Component Reaction (P-3CR)
Discovered nearly a century ago, the Passerini reaction involves an aldehyde (or ketone), a carboxylic acid, and an isocyanide, yielding an α-acyloxy carboxamide.[4][5] While the product is not directly equivalent to that of the Ugi reaction, it is a highly functionalized intermediate that can be readily converted into important heterocyclic systems.
Caption: Mechanistic divergence of Ugi and Passerini reactions as alternatives to pre-formed aminonitriles.
Malononitrile: A Versatile C-N Building Block
Malononitrile is another excellent alternative reagent, particularly for the synthesis of pyran, pyridine, and chromene derivatives.[6][7] In MCRs, it often participates through an initial Knoevenagel condensation with an aldehyde, followed by a Michael addition and subsequent cyclization.[6]
Trustworthiness of Protocol: The reliability of malononitrile-based MCRs is enhanced by their frequent amenability to green chemistry conditions. Many protocols utilize environmentally benign solvents like water or ethanol and can be accelerated by ultrasound irradiation or microwave heating, often leading to high yields and purity with minimal work-up.[6][8]
Comparative Analysis: Performance and Scope
The choice of synthetic strategy is dictated by the target scaffold, desired substitution patterns, and overall project goals like speed and diversity.
| Synthetic Strategy | Core Reagents | Typical Heterocycles | Key Advantages | Key Limitations |
| α-Aminonitrile (Baseline) | Aldehyde, Amine, Cyanide Source | Imidazoles, Tetrazoles, Amino Acids[1] | Direct, well-established for specific targets. | Use of toxic cyanide, often racemic products, limited diversity.[3] |
| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Peptidomimetics, Diketopiperazines, Imidazoles, Oxazoles[4][9] | High diversity, atom economy, single step complexity generation. | Isocyanide odor, product may require further cyclization. |
| Passerini Reaction | Aldehyde, Carboxylic Acid, Isocyanide | α-Acyloxy Amides, Oxazoles, Morpholinones[5][10] | Access to highly functionalized intermediates, good yields. | Less convergent than Ugi, limited to 3 components. |
| Malononitrile MCR | Aldehyde, Malononitrile, Nucleophile (e.g., resorcinol, dimedone) | Substituted Pyrans, Pyridines, Chromenes[6][11] | Green conditions (ultrasound, MW), high yields, readily available starting materials. | Scope generally limited to specific electron-deficient heterocycles. |
Quantitative Comparison: Synthesis of a Substituted Imidazole Scaffold
To provide a concrete comparison, let's consider the synthesis of a substituted imidazole, a common motif in pharmaceuticals.
| Method | Key Reagents | Conditions | Yield | Reference |
| Debus Synthesis (Aminonitrile-based) | Glyoxal, Aldehyde, Ammonia | Often requires heating in aqueous/alcoholic solution. | Variable (40-70%) | General Literature |
| Gold-Catalyzed [3+2] Addition | 1-Sulfonyl-1,2,3-triazoles, Ynamides | AuCl(PPh3)/AgOTf, DCE, 80 °C | High (up to 95%) | --INVALID-LINK--[12] |
| Iron-Catalyzed [3+2] Addition | Amidoximes, Alkynes | Fe(OTf)₂, DCE, 100 °C | Good (up to 88%) | --INVALID-LINK--[12] |
| Nitrile Ylide Cycloaddition | Imidoyl Chlorides | Base-catalyzed dehydrochlorination | Moderate to Good | --INVALID-LINK--[13] |
This data illustrates that modern catalytic methods often provide significantly higher yields and broader functional group tolerance compared to classical condensation methods that may rely on aminonitrile-type intermediates.
Experimental Protocols: Putting Theory into Practice
The following protocols are representative examples designed to be self-validating and easily adaptable.
Protocol 1: Ugi Four-Component Synthesis of a Peptidomimetic Scaffold
This protocol demonstrates the straightforward assembly of a complex acyclic precursor suitable for subsequent cyclization.
-
Reagent Preparation: To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv.), the primary amine (1.0 mmol, 1.0 equiv.), and methanol (5 mL).
-
Imine Formation: Stir the mixture at room temperature for 30 minutes to facilitate imine formation. Progress can be monitored by TLC or LC-MS.
-
Component Addition: Add the carboxylic acid (1.0 mmol, 1.0 equiv.) to the solution.
-
Isocyanide Addition: Cool the flask in an ice bath. Slowly add the isocyanide (1.0 mmol, 1.0 equiv.) dropwise via syringe. Caution: Isocyanides are malodorous and toxic; perform this step in a well-ventilated fume hood.
-
Reaction: Allow the reaction to warm to room temperature and stir for 24-48 hours. The reaction is typically complete when one of the starting materials is consumed (monitored by TLC/LC-MS).
-
Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with saturated NaHCO₃ solution (2 x 15 mL) and brine (1 x 15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Ultrasound-Assisted, Catalyst-Free Synthesis of a Tetrahydrobenzo[b]pyran
This protocol highlights a green and efficient MCR using malononitrile.[6]
-
Vessel Preparation: In a 10 mL glass vial, combine the aromatic aldehyde (1.0 mmol, 1.0 equiv.), malononitrile (1.2 mmol, 1.2 equiv.), and dimedone (1.0 mmol, 1.0 equiv.).
-
Solvent Addition: Add polyethylene glycol (PEG-400, 3 mL) as a recyclable and effective reaction medium.
-
Sonication: Place the vial in an ultrasonic cleaning bath with a frequency of 40 kHz. Irradiate the mixture at 60-70 °C.
-
Monitoring: Monitor the reaction progress by TLC. Reactions are often complete within 30-60 minutes.
-
Product Isolation: After completion, cool the reaction mixture to room temperature. Add water (10 mL) to precipitate the solid product.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol to remove residual starting materials. The product is often of high purity, but can be recrystallized from ethanol if necessary.
Caption: A diversity-oriented workflow using MCRs for rapid library generation in drug discovery.
Conclusion
While this compound and related α-aminonitriles have a historical place in heterocyclic chemistry, the modern synthetic chemist has a powerful arsenal of alternatives. Isocyanide-based multicomponent reactions like the Ugi and Passerini syntheses offer unparalleled efficiency in generating molecular complexity and diversity from simple starting materials. Concurrently, reagents like malononitrile provide green, rapid, and high-yielding pathways to important heterocyclic cores.
The decision to move beyond traditional aminonitrile chemistry is driven by compelling advantages in safety, efficiency, atom economy, and the strategic goal of diversity-oriented synthesis. By understanding the mechanistic principles and practical applications of these alternatives, researchers can accelerate the discovery and development of novel chemical entities for science and medicine.
References
- 1. researchgate.net [researchgate.net]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. Isocyanide-Based Multicomponent Reactions for the Synthesis of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent developments using malononitrile in ultrasound-assisted multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acgpubs.org [acgpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Still Unconquered: Enantioselective Passerini and Ugi Multicomponent Reactions. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A novel synthesis of imidazoles via the cycloaddition of nitrile ylides to their imidoyl chloride precursors - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Benchmarking Cyanide Sources for the Strecker Synthesis
For over 170 years, the Strecker synthesis has remained a cornerstone in the synthetic organic chemist's toolbox for the preparation of α-amino acids, the fundamental building blocks of life.[1] This robust three-component reaction, which brings together an aldehyde or ketone, an amine, and a cyanide source, offers a direct and efficient route to α-aminonitriles, which are then hydrolyzed to the desired amino acids.[2][3] The deceptive simplicity of this reaction, however, belies a critical choice that significantly impacts yield, safety, and scalability: the selection of the cyanide source.
This guide provides an in-depth, objective comparison of the most common cyanide sources employed in the Strecker synthesis. We will delve into the performance of traditional inorganic cyanides, modern organosilicon reagents, and safer alternatives, supported by experimental data and detailed protocols. This analysis is designed to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their specific synthetic challenges.
The Heart of the Matter: The Strecker Reaction Mechanism
Understanding the mechanism of the Strecker synthesis is paramount to appreciating the role of the cyanide source. The reaction proceeds in two main stages:
-
Iminium Ion Formation: The reaction initiates with the condensation of an aldehyde or ketone with an amine (or ammonia) to form an imine. In the presence of an acid, the imine is protonated to form a highly electrophilic iminium ion.[4][5]
-
Cyanide Addition and Hydrolysis: The cyanide anion (CN⁻) then acts as a nucleophile, attacking the iminium ion to form an α-aminonitrile.[4][5] Subsequent hydrolysis of the nitrile group, typically under acidic or basic conditions, yields the final α-amino acid.[4][5]
Caption: Generalized mechanism of the Strecker amino acid synthesis.
Performance Benchmark of Common Cyanide Sources
The choice of cyanide source is a critical parameter that influences not only the reaction's efficiency but also its safety and practicality. Below, we compare the most frequently used cyanide reagents.
Traditional Inorganic Cyanides: Potassium Cyanide (KCN) and Sodium Cyanide (NaCN)
Potassium and sodium cyanide are the classical, cost-effective choices for the Strecker synthesis.[6] They are solids, which makes them relatively easy to handle compared to gaseous hydrogen cyanide (HCN).[4]
Performance Insights:
-
Reactivity: Both KCN and NaCN are effective cyanide sources, typically providing good to excellent yields. They are often used in aqueous or biphasic systems.[6][7]
-
Solubility: The solubility of these salts in organic solvents can be a limiting factor, sometimes necessitating the use of aqueous or phase-transfer conditions.[6]
-
Safety: KCN and NaCN are highly toxic and must be handled with extreme care in a well-ventilated fume hood.[8] A critical danger is the release of highly toxic HCN gas upon contact with acids.[8] Therefore, reaction workups must be performed under basic conditions.
While often used interchangeably, subtle differences in solubility and reactivity may exist, though direct comparative studies under identical Strecker conditions are scarce in the literature.
Organosilicon Cyanide: Trimethylsilyl Cyanide (TMSCN)
Trimethylsilyl cyanide (TMSCN) has emerged as a popular alternative to inorganic cyanides. It is a volatile liquid that is often considered easier to handle and more soluble in organic solvents.
Performance Insights:
-
Reactivity: TMSCN is a highly effective cyanide source, often leading to high yields under mild conditions.[7] It is particularly useful in non-aqueous reactions and is frequently employed in asymmetric Strecker syntheses.[6]
-
Activation: Unlike inorganic cyanides, TMSCN often requires a catalyst, such as a Lewis acid or base, to promote the release of the cyanide ion.[7]
-
Safety: TMSCN is also highly toxic and moisture-sensitive, reacting with water to release HCN. Anhydrous conditions are therefore often required.
Acetone Cyanohydrin
Acetone cyanohydrin is a liquid that serves as a convenient and less volatile source of HCN. It is often used in protocols that aim for catalyst-free conditions, particularly in aqueous media.
Performance Insights:
-
Reactivity: It is an effective cyanide source, particularly in catalyst-free, aqueous Strecker reactions.
-
Handling: Being a liquid, it can be easier to dispense than solid cyanides.
-
Safety: Acetone cyanohydrin is toxic and can decompose to release HCN, especially when heated or in the presence of a base.
Quantitative Comparison: A Case Study
A direct comparison of KCN, TMSCN, and acetone cyanohydrin was conducted in a Strecker-type reaction for the synthesis of N-acylated α-aminonitriles. While this is a variant of the classic Strecker synthesis, the results provide valuable insights into the relative performance of these cyanide sources.
Table 1: Comparison of Cyanide Sources in a Strecker-Type Reaction
| Cyanide Source | Catalyst | Solvent | Yield (%) |
| KCN | None | DMSO | 93 |
| KCN | None | THF | 82 |
| TMSCN | BiBr₃ | Toluene | 55 |
| TMSCN | None | THF | 0 |
| Acetone Cyanohydrin | Quinine | THF | 72 |
| Acetone Cyanohydrin | None | THF | 0 |
Data synthesized from a study on the synthesis of N-acylated α-aminonitriles.[1]
Key Observations:
-
KCN proved to be the most effective cyanide source in this study, providing high yields even without a catalyst across various solvents.[1]
-
TMSCN required the presence of a Lewis acid catalyst to be effective, with no product formation observed in its absence.[1]
-
Acetone cyanohydrin also necessitated a catalyst for the reaction to proceed.[1]
These findings suggest that for this particular Strecker variant, the uncatalyzed reaction with KCN is the most efficient. This highlights the importance of experimental validation for specific substrate classes.
A Greener Approach: Potassium Hexacyanoferrate(II)
In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. In the context of the Strecker synthesis, potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) has emerged as a promising, less toxic alternative cyanide source.
Performance Insights:
-
Safety: Ferrocyanides are significantly less toxic than simple alkali metal cyanides.
-
Reactivity: While stable, they can release cyanide under specific conditions. Often, a promoter such as benzoyl chloride is required to generate the active cyanide species in situ.
-
Yields: Good to excellent yields have been reported for the synthesis of α-aminonitriles using this reagent.
A facile protocol using a mixture of potassium ferri- and ferrocyanides in a biphasic medium has also been developed, offering a non-toxic substitute for traditional cyanide sources.[5]
Experimental Protocols
Below are representative, step-by-step methodologies for the Strecker synthesis using different cyanide sources. Extreme caution must be exercised when handling any cyanide-containing compound. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment.
Workflow Overview
Caption: A generalized experimental workflow for the Strecker synthesis.
Protocol 1: Classical Strecker Synthesis with Sodium Cyanide (NaCN)
This protocol is adapted for the synthesis of alanine.
-
Reaction Setup: In a 2-liter bottle, add freshly distilled acetaldehyde (3 mol) to ether (100 cc) and cool to 5 °C in an ice bath.
-
Addition of Reagents: Add a solution of ammonium chloride (3.4 mol) in water (550 cc), followed by a slow, ice-cold addition of a solution of sodium cyanide (3.1 mol) in water (400 cc). Maintain the temperature to prevent volatilization of acetaldehyde.
-
Reaction: Securely stopper the bottle and shake for four hours at room temperature using a mechanical shaker.
-
Hydrolysis: The resulting α-aminonitrile can be hydrolyzed by heating with a strong acid (e.g., 6 N HCl) to yield alanine.
Protocol 2: Strecker Synthesis with Trimethylsilyl Cyanide (TMSCN)
This is a general procedure for the synthesis of α-aminonitriles.
-
Reaction Setup: To a mixture of an amine (1 mmol) and an aldehyde (1 mmol) in water (1 mL), add indium powder (11 mg).
-
Addition of TMSCN: Add TMSCN (1.2 mmol) to the resulting mixture.
-
Reaction: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Work-up: Upon completion, add diethyl ether, filter the solution, and wash with brine and water. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the α-aminonitrile.[6]
Protocol 3: Catalyst-Free Strecker Reaction with Acetone Cyanohydrin
This protocol is advantageous for its simplicity and use of water as a solvent.
-
Reaction Setup: In a suitable flask, mix the carbonyl compound (1 eq), the amine (1 eq), and acetone cyanohydrin (1 eq) in water.
-
Reaction: Stir the mixture at room temperature. The reaction is often efficient without any catalyst.
-
Work-up: In some cases, the desired α-aminonitrile product may precipitate from the aqueous solution and can be collected by filtration. Otherwise, standard extraction procedures can be used for isolation.
Conclusion and Recommendations
The choice of cyanide source for the Strecker synthesis is a multifaceted decision that requires careful consideration of reactivity, safety, cost, and the specific requirements of the synthetic target.
-
Potassium and Sodium Cyanide remain the workhorses for large-scale and cost-sensitive applications, offering high reactivity and straightforward protocols, albeit with significant safety considerations.
-
Trimethylsilyl Cyanide is the reagent of choice for many modern applications, particularly in asymmetric synthesis and non-aqueous conditions, where its solubility and reactivity under catalytic activation are advantageous.
-
Acetone Cyanohydrin provides a convenient liquid alternative, especially for catalyst-free reactions in aqueous media, simplifying handling procedures.
-
Potassium Hexacyanoferrate(II) represents a significant step towards a "greener" Strecker synthesis, offering a much safer profile without compromising on yield, although it may require specific activation methods.
Ultimately, the optimal cyanide source is context-dependent. For routine, large-scale synthesis of racemic α-amino acids where cost is a primary driver, traditional inorganic cyanides are often preferred. For more nuanced applications, such as the synthesis of complex pharmaceutical intermediates or in asymmetric catalysis, the advantages of TMSCN may outweigh its higher cost. As the field continues to evolve, the adoption of safer alternatives like potassium hexacyanoferrate is expected to grow, aligning with the principles of green chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Strecker Synthesis [organic-chemistry.org]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Lookchem [lookchem.com]
- 6. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. Strecker reactions with hexacyanoferrates as non-toxic cyanide sources - Green Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Kinetic Studies of 2-Amino-2-phenylacetonitrile Hydrochloride Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-2-phenylacetonitrile, a versatile precursor to α-phenylglycine and various nitrogen-containing heterocycles, is a cornerstone in pharmaceutical and synthetic chemistry. Its hydrochloride salt is often the preferred form for handling and storage. The efficient synthesis of this compound is paramount, and a deep understanding of the reaction kinetics is crucial for process optimization, yield maximization, and impurity control. This guide provides a comparative analysis of the kinetic aspects of the formation of 2-amino-2-phenylacetonitrile, focusing on the prevalent Strecker synthesis and its alternatives. We will delve into the mechanistic intricacies, present available kinetic data, and offer detailed experimental protocols for researchers to conduct their own comparative studies.
Comparison of Synthetic Routes and Their Kinetic Profiles
The primary route for the synthesis of 2-amino-2-phenylacetonitrile is the Strecker synthesis, a three-component reaction involving an aldehyde (benzaldehyde), an amine (ammonia), and a cyanide source.[1][2][3] However, variations in catalysts and reaction conditions significantly impact the reaction kinetics. Furthermore, alternative synthetic pathways offer different kinetic and safety profiles.
The Classical Strecker Synthesis: A Kinetic Overview
The traditional Strecker synthesis proceeds in a stepwise manner, with each step possessing its own kinetic characteristics. The overall reaction involves the formation of an imine from benzaldehyde and ammonia, followed by the nucleophilic addition of a cyanide ion.[4][5]
Reaction Mechanism:
-
Imine Formation: Benzaldehyde reacts with ammonia to form an unstable α-amino alcohol intermediate, which then dehydrates to form the corresponding imine (benzylimine). This is a reversible equilibrium-controlled process.
-
Cyanide Addition: The cyanide ion, a potent nucleophile, attacks the electrophilic carbon of the imine (or its protonated form, the iminium ion) to form 2-amino-2-phenylacetonitrile.[6]
The overall rate of the Strecker synthesis is influenced by the rates of both imine formation and cyanide addition. The pH of the reaction medium plays a critical role, as it affects both the concentration of the nucleophilic cyanide ion and the electrophilicity of the iminium ion.[6]
Kinetic Data for the Cyanide Addition Step
While comprehensive kinetic data for the entire Strecker synthesis of 2-amino-2-phenylacetonitrile is scarce in the literature, studies on the reaction of cyanide with related iminium ions provide valuable insights. For instance, kinetic measurements for the reaction of cyanide with N-benzylidene benzyliminium and N-benzylidene allyliminium ions have been reported.[6]
| Iminium Ion | pKa | Rate Constant (k) for Cyanide Addition (dm³ mol⁻¹ s⁻¹) |
| N-benzylidene benzyliminium | 6.14 | 6.70 x 10³ |
| N-benzylidene allyliminium | 6.05 | 1.03 x 10⁴ |
| Data sourced from a kinetic study on the Strecker reaction of benzaldehyde and its derivatives.[6] |
These rate constants indicate a rapid nucleophilic addition of cyanide to the iminium ion, suggesting that under certain conditions, the formation of the imine could be the rate-determining step. The pH profile for this reaction is typically bell-shaped, with an optimal pH range between 6.5 and 8.5, which is a compromise between the pKa of the iminium ion and hydrogen cyanide.[6]
Catalyzed Strecker Synthesis: Enhancing Reaction Rates
To accelerate the Strecker reaction, various catalysts have been employed. These catalysts primarily function by activating the aldehyde or the imine intermediate, thereby lowering the activation energy of the reaction.
-
Organocatalysis: Small organic molecules, such as thiourea derivatives and chiral amines, have emerged as effective catalysts for the Strecker reaction.[8][9][10] These catalysts can activate the imine through hydrogen bonding or by forming a more reactive intermediate. Organocatalyzed Strecker reactions often exhibit enhanced reaction rates and can also provide enantioselectivity, which is crucial for the synthesis of chiral α-amino acids.[10][11]
Alternative Synthetic Routes: A Brief Kinetic Comparison
While the Strecker synthesis is the most common method, alternative routes to 2-amino-2-phenylacetonitrile exist, each with its own kinetic profile.
-
Dakin Reaction from L-Phenylalanine: This route involves the oxidation of the amino acid L-phenylalanine to the corresponding nitrile.[12] This method avoids the use of highly toxic cyanide reagents. The kinetics of this reaction are dependent on the specific oxidizing agent used and the reaction conditions.
-
Synthesis from Benzonitrile: Another approach involves the reduction of benzonitrile to the corresponding imine, followed by the addition of a cyanide source. The kinetics of this multi-step process would be governed by the rates of both the reduction and the cyanation steps.
Experimental Protocols for Kinetic Studies
To facilitate comparative kinetic analysis, detailed experimental protocols for monitoring the formation of 2-amino-2-phenylacetonitrile hydrochloride are provided below.
Protocol 1: In-situ Reaction Monitoring by ¹H NMR Spectroscopy
This method allows for the continuous monitoring of the concentrations of reactants, intermediates, and the product over time.[13][14][15][16][17]
Methodology:
-
Sample Preparation: In an NMR tube, dissolve a known concentration of benzaldehyde in a deuterated solvent (e.g., D₂O/MeCN mixture).
-
Initiation of Reaction: At time t=0, inject a solution containing known concentrations of ammonium chloride and potassium cyanide into the NMR tube.
-
Data Acquisition: Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Data Analysis: Integrate the characteristic signals of benzaldehyde (aldehyde proton), the imine intermediate (if observable), and the α-proton of 2-amino-2-phenylacetonitrile.
-
Kinetic Analysis: Plot the concentration of the product as a function of time to determine the initial reaction rate. By varying the initial concentrations of the reactants, the reaction order with respect to each component can be determined, and the rate law can be established.
Protocol 2: Stopped-Flow Spectrophotometry for Fast Kinetics
For studying the rapid initial phase of the reaction, particularly the cyanide addition to the iminium ion, stopped-flow spectrophotometry is the technique of choice.[18][19]
Methodology:
-
Solution Preparation: Prepare two separate solutions. Solution A contains benzaldehyde and ammonium chloride in a suitable buffer. Solution B contains potassium cyanide in the same buffer.
-
Stopped-Flow Experiment: Load the two solutions into the syringes of a stopped-flow instrument.
-
Rapid Mixing and Data Acquisition: The instrument rapidly mixes the two solutions, and the change in absorbance or fluorescence at a specific wavelength (corresponding to the formation of the product or consumption of a reactant) is monitored on a millisecond timescale.
-
Kinetic Analysis: The resulting kinetic traces can be fitted to appropriate kinetic models to extract rate constants for the fast reaction steps.
Visualizing the Reaction Pathway and Experimental Workflow
To provide a clearer understanding of the processes involved, the following diagrams illustrate the reaction mechanism and the experimental workflow for kinetic studies.
Caption: Mechanism of the Strecker Synthesis.
Caption: Experimental Workflow for Kinetic Analysis.
Conclusion
The formation of this compound via the Strecker synthesis is a kinetically complex process influenced by factors such as pH, reactant concentrations, and the presence of catalysts. While detailed kinetic data for the overall reaction under various conditions remains an area for further investigation, understanding the kinetics of the individual mechanistic steps provides valuable insights for process optimization. The use of catalysts, particularly Lewis acids and organocatalysts, offers promising avenues for enhancing reaction rates and achieving stereocontrol. The experimental protocols outlined in this guide provide a framework for researchers to conduct their own comparative kinetic studies, leading to a more rational design of efficient and sustainable synthetic routes for this important pharmaceutical intermediate.
References
- 1. A catalytic asymmetric strecker-type reaction promoted by Lewis acid-Lewis base bifunctional catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Strecker Synthesis [organic-chemistry.org]
- 3. organicreactions.org [organicreactions.org]
- 4. researchgate.net [researchgate.net]
- 5. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 6. The strecker reaction of benzaldehyde, amines and cyanide: some mechanistic and synthetic studies - Durham e-Theses [etheses.dur.ac.uk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Scaleable catalytic asymmetric Strecker syntheses of unnatural alpha-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-Amino-2-phenylacetonitrile|CAS 16750-42-8 [benchchem.com]
- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
- 14. imserc.northwestern.edu [imserc.northwestern.edu]
- 15. Reaction Monitoring & Kinetics | Chemical Instrumentation Facility [cif.iastate.edu]
- 16. pharmtech.com [pharmtech.com]
- 17. NMR Reaction Monitoring Robust to Spectral Distortions - PMC [pmc.ncbi.nlm.nih.gov]
- 18. DNA Binding and Cleavage, Stopped-Flow Kinetic, Mechanistic, and Molecular Docking Studies of Cationic Ruthenium(II) Nitrosyl Complexes Containing “NS4” Core - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Stopped-flow kinetic studies of the formation and disintegration of polyion complex micelles in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Determination of Enantiomeric Excess of 2-Amino-2-phenylacetonitrile by NMR Spectroscopy
In the landscape of pharmaceutical development and asymmetric synthesis, the precise determination of enantiomeric excess (ee) is not merely a procedural step but a cornerstone of stereochemical quality control. For chiral molecules such as 2-Amino-2-phenylacetonitrile, a versatile precursor in the synthesis of various bioactive compounds, ensuring enantiopurity is paramount.[1] Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful, accessible, and often rapid alternative to chromatographic methods for ee determination. This guide provides an in-depth comparison of the three primary NMR-based methodologies for quantifying the enantiomeric composition of 2-Amino-2-phenylacetonitrile: the use of Chiral Derivatizing Agents (CDAs), Chiral Solvating Agents (CSAs), and Chiral Lanthanide Shift Reagents (LSRs).
The fundamental principle underpinning these techniques is the conversion of a mixture of enantiomers, which are spectroscopically indistinguishable in an achiral environment, into a mixture of diastereomers. These diastereomers possess distinct physical and, crucially, spectroscopic properties, leading to separate, quantifiable signals in the NMR spectrum.
Chiral Derivatizing Agents (CDAs): The Covalent Approach
The use of CDAs involves the covalent reaction of the enantiomeric mixture of 2-Amino-2-phenylacetonitrile with an enantiomerically pure chiral reagent. This reaction transforms the pair of enantiomers into a pair of diastereomers, which will exhibit different chemical shifts (Δδ) in the NMR spectrum.
The Underlying Principle
The primary amino group of 2-Amino-2-phenylacetonitrile is nucleophilic and can readily react with an appropriate CDA, such as an acyl chloride or a carboxylic acid, to form a stable amide linkage. The resulting diastereomeric amides will have different spatial arrangements of their constituent chiral centers, leading to distinct chemical environments for nearby nuclei. This difference in the magnetic environment results in the separation of NMR signals, allowing for the integration of each signal to determine the enantiomeric ratio.
A widely used and effective CDA for primary amines is (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid, commonly known as Mosher's acid.[2] Its acid chloride derivative reacts with the amine to form diastereomeric amides. The presence of the trifluoromethyl group provides a sensitive probe for ¹⁹F NMR spectroscopy, which often offers a cleaner spectrum with larger chemical shift differences compared to ¹H NMR.
Experimental Workflow & Causality
Figure 1: Workflow for ee determination using a Chiral Derivatizing Agent.
Experimental Protocol: Using (R)-Mosher's Acid Chloride
-
Sample Preparation: In a clean, dry NMR tube, dissolve approximately 5 mg of the 2-Amino-2-phenylacetonitrile sample in 0.6 mL of anhydrous deuterated chloroform (CDCl₃).
-
Addition of Reagents: Add 1.1 equivalents of freshly distilled pyridine, followed by 1.1 equivalents of (R)-Mosher's acid chloride. The slight excess of the CDA ensures complete derivatization of the amine.
-
Reaction: Cap the NMR tube and gently agitate to mix the contents. The reaction is typically rapid and proceeds to completion at room temperature within 30 minutes.
-
NMR Acquisition: Acquire a ¹H or ¹⁹F NMR spectrum of the sample. For ¹⁹F NMR, proton decoupling is recommended to simplify the spectrum.
-
Data Analysis: Identify the signals corresponding to the diastereomeric amides. The methoxy or the trifluoromethyl signals are often well-resolved. Integrate the areas of these distinct signals (Area₁ and Area₂).
-
Calculation of ee: The enantiomeric excess is calculated using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Chiral Solvating Agents (CSAs): The Non-Covalent Interaction
CSAs are enantiomerically pure compounds that form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte. These interactions are typically based on hydrogen bonding, π-π stacking, or dipole-dipole forces.
The Underlying Principle
The formation of these transient diastereomeric solvates is an equilibrium process that occurs directly in the NMR tube. The differential interaction between the CSA and each enantiomer of 2-Amino-2-phenylacetonitrile leads to a small but measurable difference in the time-averaged chemical environment of the analyte's nuclei. This results in the splitting of signals for the two enantiomers. The magnitude of the chemical shift difference (ΔΔδ) is dependent on the strength and geometry of the diastereomeric interactions.
A common class of CSAs for primary amines are derivatives of 1,1'-bi-2-naphthol (BINOL).[3][4] The hydroxyl groups of BINOL can form hydrogen bonds with the amino group of the analyte, while the naphthyl rings can engage in π-π stacking with the phenyl ring of 2-Amino-2-phenylacetonitrile.
Experimental Workflow & Causality
Figure 2: Workflow for ee determination using a Chiral Solvating Agent.
Experimental Protocol: Using (R)-BINOL
-
Sample Preparation: In an NMR tube, dissolve approximately 5 mg of the 2-Amino-2-phenylacetonitrile sample in 0.6 mL of CDCl₃.
-
Addition of CSA: Add 1 to 2 equivalents of (R)-BINOL to the solution. The optimal ratio may need to be determined empirically.
-
Equilibration: Gently shake the NMR tube for about 30 seconds to ensure thorough mixing and allow the system to reach equilibrium.[4]
-
NMR Acquisition: Acquire a ¹H NMR spectrum. It may be beneficial to acquire spectra at different temperatures to optimize signal resolution.
-
Data Analysis: Identify a well-resolved proton signal of the analyte that shows splitting. The α-proton is often a good candidate. Integrate the areas of the two separated signals (Area₁ and Area₂).
-
Calculation of ee: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Chiral Lanthanide Shift Reagents (LSRs): Paramagnetic Induction
Chiral LSRs are paramagnetic complexes of lanthanide ions (e.g., Europium, Praseodymium) with chiral ligands. They function by coordinating to a Lewis basic site on the analyte, such as the amino group of 2-Amino-2-phenylacetonitrile.
The Underlying Principle
The paramagnetic nature of the lanthanide ion induces large chemical shift changes in the NMR spectrum of the analyte through space (pseudocontact shifts).[5] When an enantiomerically pure chiral LSR is used, it forms diastereomeric complexes with the enantiomers of the analyte. These diastereomeric complexes have different association constants and geometries, leading to different induced shifts for the two enantiomers and thus, signal separation. Europium-based LSRs, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), are commonly used and typically induce downfield shifts.[6][7]
Experimental Workflow & Causality
Figure 3: Workflow for ee determination using a Chiral Lanthanide Shift Reagent.
Experimental Protocol: Using Eu(hfc)₃
-
Sample Preparation: Prepare a stock solution of the 2-Amino-2-phenylacetonitrile sample (approx. 10 mg in 0.6 mL) in a dry, aprotic deuterated solvent such as CDCl₃ or CCl₄. The solvent must be rigorously dried as water competes for coordination to the LSR.
-
Initial Spectrum: Acquire a reference ¹H NMR spectrum of the analyte solution.
-
Titration: Add small, incremental amounts of the solid Eu(hfc)₃ or a concentrated solution of Eu(hfc)₃ to the NMR tube.
-
NMR Acquisition: After each addition, gently mix the sample and acquire a ¹H NMR spectrum. Monitor the separation of signals. Continue the additions until optimal signal separation is achieved without excessive line broadening.
-
Data Analysis: At the optimal LSR concentration, integrate the well-resolved signals corresponding to the two enantiomers (Area₁ and Area₂).
-
Calculation of ee: Calculate the enantiomeric excess using the formula: ee (%) = |(Area₁ - Area₂) / (Area₁ + Area₂)| * 100
Comparative Analysis
The choice of method depends on several factors, including the nature of the analyte, the required accuracy, and the available resources. The following table provides a comparative summary of the three methods with illustrative performance data for 2-Amino-2-phenylacetonitrile.
| Feature | Chiral Derivatizing Agents (CDAs) | Chiral Solvating Agents (CSAs) | Chiral Lanthanide Shift Reagents (LSRs) |
| Interaction | Covalent bond formation | Non-covalent, transient interactions | Coordination to Lewis basic site |
| Principle | Formation of stable diastereomers | Formation of transient diastereomeric solvates | Formation of transient diastereomeric paramagnetic complexes |
| Illustrative Reagent | (R)-Mosher's Acid Chloride | (R)-BINOL | Eu(hfc)₃ |
| Typical ΔΔδ (ppm) for α-H | 0.1 - 0.5 (¹H NMR) | 0.01 - 0.1 (¹H NMR) | 0.2 - 1.0+ (¹H NMR) |
| Advantages | - Large, reliable ΔΔδ values- Well-defined products- Can use ¹⁹F NMR for cleaner spectra | - Simple sample preparation (just mix)- Non-destructive- Reagent can often be recovered | - Very large induced shifts- Can simplify complex spectra |
| Disadvantages | - Requires chemical reaction- Potential for kinetic resolution- Derivatizing agent may be difficult to remove | - Small ΔΔδ values- Resolution is sensitive to concentration, solvent, and temperature- May require higher field NMR | - Significant line broadening- Requires very dry solvent and sample- Paramagnetic effects can complicate spectra |
Note: The ΔΔδ values are illustrative and based on typical observations for primary amines. Actual values will vary depending on the specific conditions.
Conclusion
All three NMR-based methods offer viable pathways for determining the enantiomeric excess of 2-Amino-2-phenylacetonitrile.
-
Chiral Derivatizing Agents , particularly Mosher's acid, represent a robust and reliable method, often providing the clearest and most easily quantifiable signal separation. This should be the method of choice when high accuracy is required and a small amount of sample can be sacrificed for derivatization.
-
Chiral Solvating Agents offer the most straightforward and rapid approach, ideal for quick screening or when the sample needs to be recovered. However, the success of this method is highly dependent on finding a suitable CSA that provides sufficient resolution, which may require screening of different agents and conditions.
-
Chiral Lanthanide Shift Reagents can induce very large separations but come with the significant drawback of line broadening and stringent requirements for anhydrous conditions. This method is powerful but should be employed with caution, paying close attention to the experimental setup to achieve reliable results.
Ultimately, the selection of the optimal method will be guided by the specific experimental context, balancing the need for accuracy, speed, and sample preservation.
References
- 1. benchchem.com [benchchem.com]
- 2. (R)-(+)-alpha-Methoxy-alpha-(trifluoromethyl)phenylacetic acid, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds [ ] † - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
A Senior Application Scientist's Guide to Solvent Effects on the Strecker Reaction: A Comparative Analysis
For over 170 years, the Strecker synthesis has remained a cornerstone of organic chemistry, providing a straightforward and efficient pathway to α-amino acids, the fundamental building blocks of life and essential components in pharmaceutical development.[1][2][3] This three-component reaction, involving an aldehyde or ketone, an amine, and a cyanide source, proceeds through an α-aminonitrile intermediate which is subsequently hydrolyzed.[4][5] While the reactants are well-defined, the choice of solvent is a critical, yet often underestimated, parameter that can profoundly dictate the reaction's efficiency, rate, and stereochemical outcome.
This guide moves beyond a simple recitation of protocols. As scientists, our goal is not just to follow recipes but to understand the underlying principles that govern a reaction's success. Here, we will dissect the causal relationships between solvent properties and the performance of the Strecker reaction. We will explore why a particular solvent might accelerate a reaction, enhance its yield, or even invert its stereoselectivity, providing you with the foundational knowledge to optimize this reaction for your specific synthetic challenges.
The Mechanistic Landscape: A Solvent's Playground
The Strecker reaction unfolds in two primary stages within a single pot: the formation of an imine (or iminium ion) and the subsequent nucleophilic addition of a cyanide ion.[4][6][7] Each step involves intermediates and transition states with varying degrees of polarity and charge, making them highly susceptible to influence by the surrounding solvent molecules.
Caption: The general mechanism of the Strecker amino acid synthesis.
A solvent's influence is primarily exerted through:
-
Solvation of Reactants and Intermediates: Stabilizing charged species, such as the iminium ion, can facilitate its formation.
-
Solvation of the Nucleophile: The degree to which the solvent "cages" the cyanide ion directly impacts its nucleophilicity and, consequently, the rate of the key C-C bond-forming step.
-
Equilibrium Shifts: By selectively solvating products or reactants, a solvent can shift the position of the reversible imine formation step.
Comparative Analysis of Solvent Systems
The choice of solvent is a balancing act. A solvent that is ideal for imine formation may be detrimental to the cyanide addition step. Let's examine the performance of different solvent classes with supporting data.
Polar Protic Solvents (e.g., Water, Methanol, Ethanol)
These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors.[8]
-
Expertise & Experience: Polar protic solvents are a double-edged sword in the Strecker reaction. On one hand, their ability to form hydrogen bonds can stabilize the polar transition state leading to the iminium ion. Water, in particular, is lauded as a "green" solvent, being inexpensive, non-toxic, and non-flammable.[7] On the other hand, this same hydrogen-bonding capability can severely hinder the reaction. The cyanide nucleophile (CN⁻) becomes heavily solvated, or "caged," by solvent molecules, which blunts its nucleophilicity and can dramatically slow the rate of aminonitrile formation.[9] Despite this, reactions in protic solvents like methanol are common, often providing a good compromise between reactant solubility and reaction rate.[6][10]
Caption: Solvation of the cyanide nucleophile in protic vs. aprotic solvents.
Polar Aprotic Solvents (e.g., THF, Acetonitrile, Chloroform)
These solvents possess significant dipole moments but lack O-H or N-H bonds. They are poor hydrogen bond donors.[8]
-
Expertise & Experience: Polar aprotic solvents often represent the optimal choice for the Strecker reaction, particularly when reaction rate is a priority. They effectively dissolve the ionic intermediates without deactivating the cyanide nucleophile through hydrogen bonding.[9] This leads to a more "free" and highly reactive nucleophile, accelerating the crucial C-C bond formation. The most compelling reason to employ these solvents, however, lies in their ability to control stereoselectivity. In asymmetric Strecker syntheses using chiral auxiliaries, the choice of solvent can be the deciding factor for which diastereomer is formed.
Solvent-Free and Biphasic Systems
Driven by the principles of green chemistry, solvent-free (neat) or biphasic (e.g., ethyl acetate-water) conditions have emerged as powerful alternatives.[11]
-
Expertise & Experience: Solvent-free reactions maximize reactant concentration, which can lead to significantly accelerated reaction rates and simplified product isolation.[11][12] Biphasic systems can also be advantageous, potentially facilitating both the reaction and the separation of the product.[13] These methods are environmentally benign and often highly efficient, making them attractive for industrial-scale synthesis.
Data Summary: Solvent Impact on Stereoselectivity
The influence of the solvent is most dramatically illustrated in asymmetric Strecker reactions. The work by Kunz et al. on Schiff bases derived from a galactose-based chiral auxiliary provides a striking example of solvent-controlled diastereoselectivity.[13]
| Solvent System | Diastereomeric Ratio (R:S) | Predominant Isomer | Solvent Type | Key Insight |
| Isopropanol (i-PrOH) | 75:25 to 90:10 | (R) | Polar Protic | The protic nature and steric bulk may organize the transition state to favor the (R)-isomer. |
| Tetrahydrofuran (THF) | 75:25 to 90:10 | (R) | Polar Aprotic | Apolar aprotic environment also favors the (R)-isomer, suggesting specific complexation. |
| Chloroform (CHCl₃) | Flipped Selectivity | (S) | Polar Aprotic | A complete reversal of selectivity, highlighting the profound and specific interactions between the solvent and the chiral intermediate. |
This table is a synthesis of data presented in the literature to illustrate the principle of solvent-controlled stereoselectivity.[13]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be robust and illustrative of the principles discussed. They provide a clear framework for comparing solvent effects in your own laboratory setting.
Protocol 1: Strecker Reaction in a Polar Protic Solvent (Methanol)
This protocol is a generalized procedure for synthesizing an α-aminonitrile, a direct precursor to the amino acid.[6][14]
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1.0 eq)
-
Amine (e.g., Benzylamine, 1.0 eq)
-
Trimethylsilyl cyanide (TMSCN, 1.1 eq)
-
Anhydrous Methanol (MeOH)
-
Argon or Nitrogen atmosphere
Procedure:
-
Imine Formation: To a solution of the aldehyde (1.0 eq) in anhydrous MeOH (0.2 M) under an inert atmosphere, add the amine (1.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.
-
Cyanide Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add TMSCN (1.1 eq) dropwise.
-
Causality Check:TMSCN is often preferred over NaCN/KCN in organic solvents for its better solubility. Cooling is essential to control the exothermicity of the cyanide addition.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The crude α-aminonitrile can then be purified by flash chromatography or taken directly to the hydrolysis step.
-
Self-Validation:The disappearance of the aldehyde starting material and the appearance of a new, higher Rf spot on TLC (or a product peak with the correct mass by LC-MS) validates the progress of the reaction.
-
Protocol 2: Asymmetric Strecker Reaction in Water (Crystallization-Induced Transformation)
This advanced protocol demonstrates how water can be used not just as a solvent but as a medium to drive asymmetric transformation, yielding a nearly diastereomerically pure product.[15]
Materials:
-
Pivaldehyde (1.0 eq)
-
(R)-Phenylglycine amide (Chiral Auxiliary, 1.0 eq)
-
Sodium Cyanide (NaCN, 1.1 eq)
-
Acetic Acid (AcOH, 1.1 eq)
-
Water (H₂O)
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend (R)-phenylglycine amide (1.0 eq) and pivaldehyde (1.0 eq) in water (approx. 0.5 M).
-
Cyanide Addition: Add a solution of NaCN (1.1 eq) and AcOH (1.1 eq) in water to the suspension at room temperature (23-28 °C).
-
Causality Check: Acetic acid is added to buffer the solution and promote the in-situ generation of HCN.
-
-
Crystallization-Induced Asymmetric Transformation: Heat the reaction mixture to 60 °C and hold for 20 hours. During this time, one diastereomer of the resulting aminonitrile will selectively precipitate from the solution. The dissolved diastereomer remains in equilibrium, allowing it to convert to the less soluble, precipitating form over time.[15]
-
Isolation: Cool the mixture to room temperature. Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum.
-
Self-Validation: The high diastereomeric ratio (>99:1) and yield (up to 93%) of the isolated solid product, verifiable by ¹H NMR, confirms the success of the crystallization-driven process.[15]
-
Conclusion and Future Outlook
The solvent is not a passive bystander in the Strecker reaction; it is an active director of reactivity and selectivity. Polar protic solvents can facilitate imine formation but may inhibit the key nucleophilic attack, while polar aprotic solvents excel at promoting this attack and can offer exquisite stereochemical control. The rise of solvent-free and aqueous methodologies aligns with the growing demand for sustainable and environmentally benign chemistry, demonstrating that high efficiency and green principles can go hand-in-hand.[11][16]
For the modern researcher, understanding these solvent-structure-activity relationships is paramount. It allows for the rational design of experiments, transforming the Strecker synthesis from a classical name reaction into a finely tunable and powerful tool for the creation of novel amino acids for drug discovery and materials science.
References
- 1. Strecker-Derived Methodology for Library Synthesis of N-Acylated α-Aminonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. A truly green synthesis of α-aminonitriles via Strecker reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 7. mdpi.com [mdpi.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 10. researchgate.net [researchgate.net]
- 11. Solvent-free three component Strecker reaction of ketones using highly recyclable and hydrophobic sulfonic acid based nanoreactors - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Strecker Synthesis [organic-chemistry.org]
- 13. Petasis vs. Strecker Amino Acid Synthesis: Convergence, Divergence and Opportunities in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
A Comparative Cost-Benefit Analysis of Synthetic Pathways to 2-Amino-2-phenylacetonitrile Hydrochloride
In the landscape of pharmaceutical development and organic synthesis, 2-Amino-2-phenylacetonitrile hydrochloride stands as a pivotal intermediate. Its strategic importance necessitates the selection of a synthetic pathway that is not only efficient in yield but also economically viable and environmentally conscious. This guide provides an in-depth comparative analysis of distinct synthetic routes to this valuable compound, offering detailed experimental protocols, cost-benefit analyses, and field-proven insights to aid researchers and drug development professionals in making informed decisions.
Introduction to Synthetic Strategies
The synthesis of this compound is predominantly achieved through the venerable Strecker synthesis and its modern variations. This guide will dissect three primary pathways: the one-pot classical Strecker synthesis, a contemporary indium-catalyzed Strecker reaction, and an alternative route commencing from benzonitrile. Each method will be evaluated on its chemical principles, operational complexity, yield, and an estimated cost per gram of the final product.
Pathway 1: The Classical One-Pot Strecker Synthesis
The Strecker synthesis, a cornerstone of amino acid chemistry since its discovery in 1850, remains a widely practiced method due to its simplicity and the use of readily available starting materials.[1] This one-pot reaction elegantly combines an aldehyde, ammonia, and a cyanide source to form an α-aminonitrile.
Mechanistic Rationale
The reaction proceeds through the initial formation of an imine from benzaldehyde and ammonia. The subsequent nucleophilic attack of the cyanide ion on the imine carbon forms the α-aminonitrile. The final step involves the treatment with hydrochloric acid to yield the desired hydrochloride salt. The use of ammonium chloride in conjunction with sodium cyanide provides a safer alternative to handling hydrogen cyanide directly.[1]
Experimental Protocol
A solution of 100 g (2.0 moles) of 98% sodium cyanide in 400 ml of water is prepared in a 3-liter round-bottomed flask. To this, 118 g (2.2 moles) of ammonium chloride is added and stirred until dissolved. A solution of 212 g (2.0 moles) of benzaldehyde in 400 ml of methanol is then added in one portion. The reaction is stirred for 2 hours, during which the temperature may rise to about 45°C. The resulting mixture is diluted with 1 liter of water and extracted with 1 liter of benzene. The aqueous layer is discarded. The benzene layer is washed with three 50-ml portions of water. The aminonitrile is then extracted as its hydrochloride salt by washing the benzene solution with one 600-ml portion and then two 300-ml portions of 6 N hydrochloric acid. The combined acidic extracts contain the this compound. For the purpose of this analysis, we will consider the yield of the aminonitrile intermediate, which can be isolated before hydrolysis. Based on similar Strecker reactions, a yield of approximately 85% for the aminonitrile is a reasonable expectation.
Visualization of the Classical Strecker Synthesis
Caption: Classical one-pot Strecker synthesis workflow.
Pathway 2: Indium-Catalyzed "Green" Strecker Synthesis
In recent years, the principles of green chemistry have driven the development of more environmentally benign synthetic methods. The use of catalysts to improve reaction efficiency and the replacement of hazardous solvents are key aspects of this approach. Indium catalysts have emerged as effective promoters for the Strecker reaction, often allowing the reaction to proceed under milder conditions and in more environmentally friendly solvents like water.
Mechanistic Rationale
Indium(III) chloride acts as a Lewis acid, activating the carbonyl group of the benzaldehyde, thereby facilitating the formation of the imine intermediate. The catalyst enhances the reaction rate, allowing for high yields in shorter reaction times. Performing the reaction in water eliminates the need for volatile organic solvents.
Experimental Protocol
In a round-bottom flask, benzaldehyde (10 mmol), aniline (10 mmol), and indium(III) chloride (1 mol%) are stirred in 20 mL of water at room temperature for 15 minutes. Trimethylsilyl cyanide (TMSCN, 11 mmol) is then added, and the mixture is stirred for an additional 3 hours. Upon completion, the product is extracted with diethyl ether. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then dissolved in a minimal amount of diethyl ether and treated with a solution of hydrochloric acid in diethyl ether to precipitate the hydrochloride salt. This method has been reported to achieve high yields, typically around 95% for the α-aminonitrile.
Visualization of the Indium-Catalyzed Strecker Synthesis
Caption: Indium-catalyzed green Strecker synthesis workflow.
Pathway 3: Synthesis from Benzonitrile via DIBAL-H Reduction
An alternative approach circumvents the traditional Strecker components by starting from benzonitrile. This method utilizes a powerful reducing agent, Diisobutylaluminum hydride (DIBAL-H), to generate an imine intermediate in situ, which is then trapped by a cyanide source.
Mechanistic Rationale
DIBAL-H reduces the nitrile group of benzonitrile to an aluminum-imine intermediate. This intermediate is then reacted with a cyanide source, such as trimethylsilyl cyanide, which adds to the imine to form the α-aminonitrile. The subsequent workup with acid yields the hydrochloride salt.
Experimental Protocol
In a flask under an argon atmosphere, 10 mmol of benzonitrile is dissolved in 10 ml of anhydrous toluene and cooled to -70°C. 15 mmol of a 1.5 M solution of DIBAL-H in toluene (10 ml) is added dropwise. The mixture is stirred at this temperature for 30 minutes. Then, 2 ml of trimethylsilyl cyanide is added at -40°C, and stirring is continued for 2 hours. The reaction is hydrolyzed with 10 ml of methanol at -20°C. After purification by acid-base extraction, the resulting 2-amino-2-phenylacetonitrile is treated with hydrochloric acid to afford the hydrochloride salt. A reported yield for this two-step process is approximately 62%. A similar procedure using sodium cyanide after the DIBAL-H reduction reported a lower yield of 29%.[2]
Visualization of the Synthesis from Benzonitrile
Caption: Synthetic workflow starting from benzonitrile.
Cost-Benefit Analysis
To provide a practical comparison, a cost analysis was performed based on the molar quantities specified in the protocols and approximate, recent pricing of reagents from bulk chemical suppliers. The cost per gram of the final product is estimated to facilitate a direct comparison.
| Parameter | Pathway 1: Classical Strecker | Pathway 2: Indium-Catalyzed Strecker | Pathway 3: From Benzonitrile (DIBAL-H/TMSCN) |
| Starting Materials | Benzaldehyde, Sodium Cyanide, Ammonium Chloride | Benzaldehyde, Aniline, Trimethylsilyl Cyanide, Indium(III) Chloride | Benzonitrile, DIBAL-H, Trimethylsilyl Cyanide |
| Solvents | Water, Methanol, Benzene | Water, Diethyl Ether | Toluene, Methanol |
| Key Reagents Cost | Low | High (due to TMSCN and Indium catalyst) | High (due to DIBAL-H and TMSCN) |
| Reported Yield | ~85% (aminonitrile) | ~95% (aminonitrile) | ~62% (aminonitrile) |
| Operational Complexity | Moderate (handling of NaCN, extraction) | Low (milder conditions, aqueous medium) | High (requires inert atmosphere, low temperatures) |
| Environmental Impact | Moderate (use of benzene) | Low ("green" solvent, catalytic) | High (use of toluene, organometallic reagent) |
| Safety Considerations | High (toxic NaCN) | Moderate (TMSCN is toxic) | High (pyrophoric DIBAL-H, toxic TMSCN) |
| Estimated Cost per Gram | $ |
|
|
Note: The estimated cost per gram is a relative comparison and can vary based on supplier, scale, and current market prices.
Conclusion and Recommendations
The Classical One-Pot Strecker Synthesis remains a highly cost-effective method for the large-scale production of this compound. Its primary drawbacks are the use of a toxic cyanide salt and a hazardous solvent (benzene), which may necessitate specialized handling and waste disposal procedures.
The Indium-Catalyzed "Green" Strecker Synthesis offers a compelling alternative, particularly for research and smaller-scale production where environmental impact and milder reaction conditions are a priority. The high yield and use of water as a solvent are significant advantages. However, the higher cost of the cyanide source (TMSCN) and the catalyst currently makes it less economically attractive for bulk manufacturing compared to the classical approach.
The Synthesis from Benzonitrile via DIBAL-H Reduction is the least cost-effective of the three pathways examined, primarily due to the high cost of the reducing agent and the cyanide source, as well as the lower overall yield and more demanding reaction conditions. This route may be considered in specific cases where the starting material is readily available and the Strecker precursors are not.
For researchers and drug development professionals, the choice of synthetic pathway will ultimately depend on a balance of factors including the scale of synthesis, budget constraints, available equipment, and commitment to green chemistry principles. For industrial applications focused on minimizing cost, the classical Strecker synthesis, with appropriate safety and environmental controls, remains the most viable option. For laboratory-scale synthesis where a greener profile and high efficiency are desired, the indium-catalyzed method presents a promising and modern alternative.
References
A Comparative Guide to the Atom Economy of 2-Amino-2-phenylacetonitrile Hydrochloride Synthesis Methods
For Immediate Publication
Abstract
In the landscape of pharmaceutical and fine chemical synthesis, the principles of green chemistry are increasingly paramount. This guide provides a comprehensive evaluation of various synthetic routes to 2-Amino-2-phenylacetonitrile hydrochloride, a key intermediate in the production of numerous pharmaceuticals. We will dissect the classical Strecker synthesis, a modern modified Strecker protocol, and a greener alternative employing a Dakin-type reaction, with a primary focus on their respective atom economies. This analysis is supplemented by a comparative discussion of yields, safety considerations, and the overall environmental footprint of each method, offering researchers and drug development professionals the insights needed to make informed decisions in their synthetic endeavors.
Introduction: The Imperative of Atom Economy in Modern Synthesis
The concept of atom economy, introduced by Barry Trost, serves as a fundamental metric of green chemistry, quantifying the efficiency of a chemical reaction in converting the mass of reactants into the desired product. An ideal reaction would have a 100% atom economy, meaning all atoms of the reactants are incorporated into the final product. In practice, the generation of byproducts is common, leading to a lower atom economy and increased waste. For drug development professionals and researchers, selecting a synthetic route with a high atom economy is not only environmentally responsible but also economically advantageous, as it minimizes waste and maximizes the utilization of starting materials.
This compound is a critical building block in organic synthesis. Its efficient and sustainable production is therefore a subject of considerable interest. This guide will explore and evaluate three distinct synthetic pathways to this valuable compound.
Synthesis Methodologies: A Comparative Analysis
We will evaluate three primary methods for the synthesis of this compound:
-
Method 1: The Classical Strecker Synthesis
-
Method 2: Modified Strecker Synthesis with Trimethylsilyl Cyanide (TMSCN)
-
Method 3: Synthesis from Benzonitrile using Diisobutylaluminum Hydride (DIBAL-H)
A fourth, greener alternative, the Dakin-type reaction from L-phenylalanine, will also be discussed as a promising cyanide-free route.
Molar Masses of Key Compounds
For the purpose of our atom economy calculations, the molar masses of the relevant compounds are provided in the table below.
| Compound | Chemical Formula | Molar Mass ( g/mol ) |
| Benzaldehyde | C₇H₆O | 106.12 |
| Ammonia | NH₃ | 17.03 |
| Hydrogen Cyanide | HCN | 27.03 |
| Hydrochloric Acid | HCl | 36.46 |
| Trimethylsilyl Cyanide | C₄H₉NSi | 99.21 |
| Benzonitrile | C₇H₅N | 103.12 |
| Diisobutylaluminum Hydride | C₈H₁₉Al | 142.22 |
| Sodium Cyanide | NaCN | 49.01 |
| L-Phenylalanine | C₉H₁₁NO₂ | 165.19 |
| Sodium Dichloroisocyanurate | C₃Cl₂N₃NaO₃ | 219.95 |
| Sodium Hydroxide | NaOH | 40.00 |
| 2-Amino-2-phenylacetonitrile | C₈H₈N₂ | 132.16 |
| This compound | C₈H₉ClN₂ | 168.62 |
Method 1: The Classical Strecker Synthesis
The Strecker synthesis, first reported in 1850, is a cornerstone of amino acid and aminonitrile synthesis.[1] It is a three-component reaction involving an aldehyde (benzaldehyde), ammonia, and a cyanide source (typically hydrogen cyanide or a salt thereof).[2]
Reaction Scheme
C₇H₆O + NH₃ + HCN → C₈H₈N₂ + H₂O
Followed by salt formation:
C₈H₈N₂ + HCl → C₈H₉ClN₂
Atom Economy Calculation
The atom economy is calculated using the formula:
Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
For the formation of the free base, 2-Amino-2-phenylacetonitrile:
Atom Economy = (132.16 / (106.12 + 17.03 + 27.03)) x 100 = 87.9%
For the final hydrochloride salt:
Atom Economy = (168.62 / (106.12 + 17.03 + 27.03 + 36.46)) x 100 = 89.9%
Discussion
The classical Strecker synthesis boasts a relatively high theoretical atom economy. However, its practical application is fraught with significant safety concerns due to the use of highly toxic and volatile hydrogen cyanide.[3] While cyanide salts like sodium or potassium cyanide can be used in situ to generate HCN, they still pose considerable handling risks.[4] The reaction is typically carried out in aqueous media, and the workup can generate large volumes of cyanide-containing waste, contributing to a high E-factor (environmental factor).[5]
Method 2: Modified Strecker Synthesis with Trimethylsilyl Cyanide (TMSCN)
To mitigate the hazards associated with traditional cyanide sources, less toxic alternatives have been developed. Trimethylsilyl cyanide (TMSCN) is a popular choice as it is less volatile and can be used in organic solvents, often with catalytic activation.[6]
Experimental Protocol
A representative procedure involves the reaction of benzaldehyde (1.0 mmol), aniline (1.0 mmol), and TMSCN (1.2 mmol) in the presence of a catalyst such as N-methyl imidazolium acetate (50 mol%) at room temperature.[6] For the synthesis of the primary amine, ammonia or a protected form would be used instead of aniline. The subsequent step would involve the addition of HCl to form the hydrochloride salt.
Atom Economy Calculation
For the purpose of a direct comparison, we will consider the core reaction to form the aminonitrile.
Atom Economy = (132.16 / (106.12 + 17.03 + 99.21)) x 100 = 59.4%
Including the formation of the hydrochloride salt:
Atom Economy = (168.62 / (106.12 + 17.03 + 99.21 + 36.46)) x 100 = 65.4%
Discussion
The use of TMSCN significantly improves the safety profile of the Strecker synthesis.[7] However, this comes at the cost of a considerably lower atom economy. The large silyl group of TMSCN is not incorporated into the final product and becomes part of the waste stream. While yields for this method are often very high (in some cases up to 98%), the generation of silylated byproducts that need to be removed during workup adds to the overall process mass intensity (PMI).[5]
Method 3: Synthesis from Benzonitrile using Diisobutylaluminum Hydride (DIBAL-H)
An alternative approach to α-aminonitriles involves the partial reduction of a nitrile followed by the addition of a cyanide source.
Experimental Protocol
A typical procedure involves dissolving benzonitrile (20 mmol) in anhydrous toluene at 0°C.[8] Diisobutylaluminum hydride (DIBAL-H) (30 mmol) is then added dropwise. After stirring, a solution of sodium cyanide (50 mmol) in dimethylformamide is added. The reaction is then hydrolyzed to yield 2-amino-2-phenylacetonitrile.[6] Subsequent treatment with HCl would yield the hydrochloride salt.
Atom Economy Calculation
Atom Economy = (132.16 / (103.12 + 142.22 + 49.01)) x 100 = 44.9%
For the hydrochloride salt formation:
Atom Economy = (168.62 / (103.12 + 142.22 + 49.01 + 36.46)) x 100 = 51.0%
Discussion
This method offers a different synthetic strategy but suffers from a poor atom economy. DIBAL-H is a high molecular weight reducing agent, and the aluminum-containing byproducts must be carefully quenched and removed, adding to the complexity and waste of the process. The reported yield for this specific protocol is also quite low at 29%.[8]
A Greener Horizon: The Dakin-Type Reaction from L-Phenylalanine
A promising alternative that completely avoids the use of cyanide reagents is the synthesis from the readily available amino acid, L-phenylalanine. This approach utilizes an oxidative decarboxylation reaction, a variant of the Dakin reaction.
Experimental Protocol
A plausible experimental procedure involves dissolving L-phenylalanine (94.5 mmol) in an aqueous sodium hydroxide solution and cooling it to approximately 5°C.[9] An aqueous solution of sodium dichloroisocyanurate dihydrate (94.5 mmol) is then added dropwise.[9] The reaction proceeds to form the corresponding nitrile.
Atom Economy Calculation
The overall transformation can be represented as:
C₉H₁₁NO₂ + C₃Cl₂N₃NaO₃·2H₂O → C₈H₈N₂ + ... (and other byproducts)
A precise atom economy calculation is complex due to the nature of the oxidant and the multiple transformations. However, a qualitative assessment reveals that a significant portion of the oxidizing agent's mass is not incorporated into the final product, suggesting a lower atom economy compared to the classical Strecker synthesis.
Discussion
The primary advantage of this method is the complete avoidance of highly toxic cyanide reagents, making it an inherently safer and more environmentally benign approach.[9] The starting material, L-phenylalanine, is a naturally occurring amino acid. While the atom economy may not be as high as the classical Strecker synthesis, the improved safety and environmental profile make this a very attractive route, particularly for industrial applications where the handling of large quantities of cyanide is a major concern.
Comparative Summary and Conclusion
The following table provides a summary of the key metrics for the evaluated synthesis methods.
| Synthesis Method | Key Reactants | Theoretical Atom Economy (%) | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Classical Strecker | Benzaldehyde, Ammonia, HCN, HCl | 89.9 | 65-75[5] | High atom economy, well-established | Extreme toxicity of HCN, high E-factor |
| Modified Strecker (TMSCN) | Benzaldehyde, Ammonia, TMSCN, HCl | 65.4 | ~95[5] | Improved safety, high yields | Lower atom economy, silylated waste |
| From Benzonitrile (DIBAL-H) | Benzonitrile, DIBAL-H, NaCN, HCl | 51.0 | 29[8] | Alternative synthetic route | Poor atom economy, low yield, hazardous reagents |
| Dakin-Type Reaction | L-Phenylalanine, NaDCC | (Lower) | Not specified for direct product | Cyanide-free, safer, renewable starting material | Likely lower atom economy, more complex reaction |
Workflow Comparison
Caption: Comparative workflow of key synthesis routes.
References
- 1. benchchem.com [benchchem.com]
- 2. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Strecker Synthesis | NROChemistry [nrochemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. A truly green synthesis of α-aminonitriles via Strecker reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. Sciencemadness Discussion Board - Phenylacetonitrile from Phenylalanine - Powered by XMB 1.9.11 [sciencemadness.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 2-Amino-2-phenylacetonitrile hydrochloride
This guide provides comprehensive, safety-driven procedures for the proper disposal of 2-Amino-2-phenylacetonitrile hydrochloride. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the chemical's risk profile, ensuring that its handling and disposal are integrated into the experimental lifecycle with the utmost caution. The procedures outlined here are designed to protect you, your colleagues, and the environment.
The Critical Imperative: Understanding the Hazard Profile
This compound and related α-aminonitriles are not benign reagents. Their proper disposal is dictated by a significant and dual-faceted hazard profile: the toxicity of the compound itself and the potential for it to generate highly toxic hydrogen cyanide (HCN) gas.
The primary guiding principle for the disposal of this compound is risk elimination . This means we do not attempt novel, in-lab neutralization techniques. Instead, we adhere to a validated protocol of segregation, secure containment, and transfer to certified professionals.
Key Hazards:
-
Acute Toxicity: The parent compound, phenylacetonitrile, is classified as toxic if swallowed, toxic in contact with skin, and fatal if inhaled.[1][2] The hydrochloride salt is also considered toxic if swallowed and causes serious skin and eye irritation.[3][4]
-
Hydrogen Cyanide (HCN) Release: This is the most critical risk. Nitriles can release hydrogen cyanide—a potent, rapidly acting poison that blocks cellular respiration—under certain conditions, such as exposure to strong acids, bases, or heat during decomposition.[1][2] Utmost caution is required for all cyanogen compounds.
GHS Hazard Summary
For related compounds like Phenylacetonitrile, the hazards are severe and underscore the need for caution with this entire chemical class.
| Hazard Class | GHS Hazard Statement | Source |
| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed | [1][4] |
| Acute Toxicity, Dermal (Category 3) | H311: Toxic in contact with skin | [1] |
| Acute Toxicity, Inhalation (Category 1/2) | H330: Fatal if inhaled | [1][2] |
| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation | [3][4] |
| Serious Eye Damage/Irritation (Category 2) | H319: Causes serious eye irritation | [3][4] |
Core Disposal Directive: Professional Hazardous Waste Management
The only professionally acceptable and safe method for disposing of this compound and its associated waste is through a licensed Environmental Health & Safety (EHS) hazardous waste disposal service.[1][4]
Causality: This directive is not arbitrary. It is based on the following facts:
-
High-Temperature Incineration: Nitrile-containing waste requires disposal in a chemical incinerator equipped with an afterburner and a scrubber system to safely destroy the compound and neutralize toxic combustion byproducts like NOx and HCN.[5] This equipment is highly specialized and not available in a standard laboratory.
-
Regulatory Compliance: Waste disposal is governed by strict local, state, and federal regulations.[5][6] Professional disposal services ensure that your institution remains in compliance, avoiding significant legal and financial penalties.
-
Safety Precedence: Attempting to treat or neutralize this chemical in the lab without a specific, validated, and EHS-approved protocol introduces unacceptable risks, primarily the accidental generation of HCN gas.[7]
Standard Operating Protocol: Waste Segregation and Collection
This step-by-step protocol ensures that all waste streams containing this compound are handled safely and correctly from the point of generation to the moment of pickup.
Required Personal Protective Equipment (PPE)
Always handle the chemical and its waste within a certified chemical fume hood.[4]
-
Hand Protection: Wear nitrile gloves. If splashing is possible, consider double-gloving.
-
Eye Protection: Chemical safety goggles are mandatory.
-
Body Protection: A flame-retardant lab coat and closed-toe shoes are required.
Waste Stream Identification and Segregation
Proper segregation is crucial to prevent dangerous reactions.[8][9] Never mix this waste with other chemical waste streams.
-
Solid Waste: This includes expired or unwanted this compound, and grossly contaminated items like weigh boats or spatulas.
-
Liquid Waste: This includes any solutions containing the compound. The rinsate from decontaminating reusable glassware must also be collected as hazardous waste.[8]
-
Contaminated Lab Debris: This includes items with trace contamination, such as used gloves, absorbent pads from spills, and paper towels.
Step-by-Step Collection and Containerization
-
Select an Appropriate Container:
-
Label the Container: Before adding any waste, affix a completed hazardous waste label. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 53941-45-0[3]
-
The words "Hazardous Waste"
-
Appropriate hazard pictograms (e.g., skull and crossbones, exclamation mark).
-
-
Transfer Waste: Carefully transfer the waste into the designated container inside a chemical fume hood. Do not fill containers beyond 90% capacity to allow for expansion.[9]
-
Secure and Store:
-
Tightly close the container.[9]
-
Wipe the exterior of the container clean.
-
Store the container in a designated, well-ventilated satellite accumulation area, preferably within a fume hood or a ventilated cabinet.
-
Ensure the waste container is stored in secondary containment to mitigate leaks.[8]
-
Store away from incompatible materials, especially strong acids, bases, and oxidizing agents.[1]
-
-
Schedule Pickup: Contact your institution's EHS department to schedule a waste pickup. Do not allow hazardous waste to accumulate in the lab.[8]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper handling and disposal of waste generated from this compound.
Caption: Decision workflow for safe segregation and collection of all waste streams.
Emergency Procedures: Spills and Exposures
In the event of a spill or exposure, immediate and correct action is critical.
-
For any exposure (skin, eyes, inhalation): Call for emergency medical assistance immediately. Remove the affected individual to fresh air and flush contaminated skin or eyes with copious amounts of water for at least 15 minutes.[1]
-
Small Spill (inside a fume hood):
-
Ensure the fume hood is operational.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material using non-sparking tools and place it into your pre-labeled hazardous waste container.
-
Decontaminate the area and package all cleanup materials as hazardous waste.
-
-
Large Spill (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and call your institution's emergency EHS number.
-
Prevent entry into the area.
-
Do not attempt to clean it up yourself. Wait for the professional response team.
-
A Final Word of Caution: The Fallacy of In-Lab Neutralization
While the hydrolysis of nitriles to carboxylic acids is a known organic transformation, it is not a disposal method.[10] Attempting to neutralize this compound in the lab without a thoroughly vetted and EHS-approved protocol is a dangerous deviation from safety standards. The risk of an incomplete reaction or uncontrolled side reaction leading to the release of deadly HCN gas is significant and must be avoided.[7] Trust the experts in hazardous waste disposal. Your primary responsibility is the safe collection and segregation of the waste for professional removal.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. fishersci.ie [fishersci.ie]
- 3. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. ethz.ch [ethz.ch]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Mastering the Safe Handling of 2-Amino-2-phenylacetonitrile Hydrochloride: A Guide for Laboratory Professionals
For Immediate Reference: Essential Safety and Personal Protective Equipment (PPE) Protocols for 2-Amino-2-phenylacetonitrile Hydrochloride
As a cornerstone of research and development in pharmaceuticals, the synthesis and handling of chemical intermediates like this compound demand a rigorous adherence to safety protocols. This guide, designed for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe handling, use, and disposal of this compound, ensuring both personal safety and the integrity of your research.
Understanding the Hazard Profile
This compound is classified as a hazardous substance requiring careful management.[1] According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is recognized as causing skin and serious eye irritation.[2][3] Some safety data sheets also indicate that it may be toxic if swallowed or in contact with skin, and potentially fatal if inhaled.[4][5][6] The primary amino compound is also known to be harmful if swallowed, in contact with skin, or inhaled, and may cause respiratory irritation.[3][7]
Key Hazard Statements:
Given these hazards, a proactive and informed approach to personal protection is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and use of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. The following table outlines the recommended PPE based on the nature of the handling task.
| Task/Exposure Level | Required Personal Protective Equipment | Rationale |
| Low-Level/Indirect Exposure (e.g., weighing in a ventilated balance enclosure, preparing dilute solutions in a fume hood) | • Safety glasses with side shields or chemical splash goggles• Nitrile or other chemical-resistant gloves• Laboratory coat | Protects against accidental minor splashes and contact with low concentrations. |
| Direct Handling/High-Level Exposure (e.g., handling bulk powder, transfers, reaction setup and workup) | • Chemical splash goggles and a full-face shield• Double-layered or heavy-duty chemical-resistant gloves (e.g., nitrile, neoprene)• Chemical-resistant apron or coveralls over a lab coat• Respiratory protection (see below) | Provides comprehensive protection against significant splashes, and both vapor and dust inhalation. |
| Emergency Situations (e.g., spills, uncontrolled release) | • Self-Contained Breathing Apparatus (SCBA)• Fully encapsulating chemical protective suit (Level A or B)[8][9] | Offers the highest level of protection for skin, eyes, and respiratory system in high-concentration or unknown environments.[8][10] |
Respiratory Protection: Due to the potential for fatal inhalation, respiratory protection is a critical consideration.[4][5][6] All handling of the solid material or concentrated solutions should be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If a fume hood is not available or in the case of a spill, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates is necessary.[11] For significant releases, a self-contained breathing apparatus (SCBA) is required.[9][12]
Step-by-Step Handling Protocol
Adherence to a standardized operational procedure is paramount for safety. The following protocol outlines the essential steps for handling this compound.
1. Preparation and Pre-Handling:
-
Consult the SDS: Always review the Safety Data Sheet (SDS) for the specific product you are using before beginning any work.[4][5][6][7][11]
-
Designate a Handling Area: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1]
-
Assemble PPE: Don all required PPE as outlined in the table above before entering the designated handling area.
-
Prepare for Spills: Ensure that a spill kit containing appropriate absorbent materials is readily accessible.
2. Handling and Use:
-
Weighing: If weighing the solid, do so in a ventilated balance enclosure or a fume hood to prevent dust inhalation.
-
Transfers: Use scoops or spatulas for solid transfers to minimize dust generation. For solutions, use appropriate glassware and transfer techniques to avoid splashes.
-
Heating: If heating is required, be aware that this compound can form explosive mixtures with air upon intense heating and may release hazardous combustion gases.[4]
3. Post-Handling and Decontamination:
-
Clean Work Area: Thoroughly decontaminate the work area with a suitable solvent (e.g., ethanol or acetone) after handling is complete.[1]
-
Remove PPE: Remove PPE in a manner that avoids contaminating yourself. Gloves should be removed last and disposed of as hazardous waste.
-
Personal Hygiene: Wash hands and any exposed skin thoroughly with soap and water after completing work and before leaving the laboratory.[4][11]
Disposal Plan: A Cradle-to-Grave Responsibility
Proper disposal of this compound and its containers is a critical component of safe laboratory practice.
Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated consumables (e.g., weigh boats, gloves, absorbent pads), in a clearly labeled, sealed hazardous waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a designated, labeled hazardous waste container for liquids. Do not pour this chemical down the drain.[4][11]
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous liquid waste.[1]
Disposal Procedure: All waste containing this compound is classified as hazardous waste and must be disposed of through a licensed hazardous waste disposal service.[1] Follow all local, state, and federal regulations for hazardous waste disposal.[5][13]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment when working with this compound.
Caption: PPE Selection Workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. (S)-2-Amino-2-phenylacetonitrile hydrochloride | C8H9ClN2 | CID 22870696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Amino-2-phenylacetonitrile | C8H8N2 | CID 40838 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. epa.gov [epa.gov]
- 9. iiarcondenser.org [iiarcondenser.org]
- 10. Ammonia Emergency Planning & Response & PPE | Ammonia PSM / RMP Training: Process Safety Management / Risk Magement Programs for Industrial Ammonia Refrigeration Systems [chemnep.com]
- 11. fishersci.com [fishersci.com]
- 12. velsafe.com [velsafe.com]
- 13. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
